molecular formula C2H4BrCl3Si B3148166 2-Bromoethyltrichlorosilane CAS No. 63802-82-4

2-Bromoethyltrichlorosilane

Katalognummer: B3148166
CAS-Nummer: 63802-82-4
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: BIRKEHBNMHSEHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoethyltrichlorosilane (CAS 63802-82-4) is a versatile organosilane compound with the molecular formula C₂H₄BrCl₃Si and a molecular weight of 242.4 g/mol . This reagent serves as a valuable bifunctional building block in organic and materials synthesis, featuring both a highly reactive trichlorosilyl group and a bromoethyl moiety. Its physical characteristics include a density of approximately 1.676 g/cm³ and a boiling point of 162.9°C at 760 mmHg . Researchers utilize this compound primarily as a key intermediate in the development of modified surfaces, functionalized polymers, and other sophisticated silicon-containing architectures. The trichlorosilane group is highly susceptible to hydrolysis and condensation reactions, allowing for the formation of stable siloxane bonds with inorganic surfaces like glass or metal oxides, or for incorporation into silicone-based polymers. Concurrently, the bromoethyl chain presents a handle for further functionalization via classic organic transformations such as nucleophilic substitution, enabling the introduction of a wide range of functional groups. This dual reactivity makes 2-Bromoethyltrichlorosilane particularly useful in the synthesis of novel adhesion promoters, hybrid organic-inorganic materials, and tailored substrates for chromatography or sensor technology. Please note that this product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

2-bromoethyl(trichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrCl3Si/c3-1-2-7(4,5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKEHBNMHSEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrCl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Trichloro(2-bromoethyl)silane: Structure, Properties, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of trichloro(2-bromoethyl)silane, a bifunctional organosilane of significant interest to researchers and professionals in drug development, materials science, and synthetic chemistry. By leveraging its dual reactivity—a hydrolyzable trichlorosilyl group for inorganic surface anchoring and a reactive bromoethyl group for subsequent organic transformations—this molecule serves as a versatile molecular linker. This document will delve into its fundamental chemical properties, synthesis strategies, reaction mechanisms, and key applications, with a particular focus on its utility in the development of advanced drug delivery systems and surface-modified materials.

Core Molecular Profile: Structure and Physicochemical Properties

Trichloro(2-bromoethyl)silane is a halogenated organosilane that, while less common than its chlorinated analog, offers unique synthetic advantages due to the differential reactivity of the carbon-bromine bond.

Chemical Structure and Molecular Weight

The structure of trichloro(2-bromoethyl)silane consists of a central silicon atom bonded to three chlorine atoms and a 2-bromoethyl group.

  • Molecular Formula: C₂H₄BrCl₃Si

  • Structure: Br-CH₂-CH₂-SiCl₃

The molecular weight of this compound is calculated from the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.011224.022
HydrogenH1.00844.032
BromineBr79.904179.904
ChlorineCl35.4533106.359
SiliconSi28.085128.085
Total 242.402

The calculated molecular weight of trichloro(2-bromoethyl)silane is 242.40 g/mol . For comparison, the molecular weight of its widely-used counterpart, trichloro(2-chloroethyl)silane (C₂H₄Cl₄Si), is approximately 197.95 g/mol .[1][2]

Physicochemical Properties (Inferred)

Direct experimental data for trichloro(2-bromoethyl)silane is not widely available. However, its physical properties can be reasonably inferred from its structure and comparison with analogous compounds like ethyltrichlorosilane and trichloro(2-chloroethyl)silane.[1][3]

PropertyInferred ValueRationale and Comparative Insights
Appearance Colorless to pale yellow fuming liquidSimilar to other chlorosilanes, which are typically clear liquids that may fume in the presence of moisture.
Odor Pungent, acridCharacteristic of chlorosilanes, which release HCl upon hydrolysis with atmospheric moisture.
Boiling Point > 153 °CHigher than trichloro(2-chloroethyl)silane (152-153 °C) due to the heavier bromine atom leading to stronger van der Waals forces.
Density > 1.419 g/mLExpected to be denser than its chloro-analog (1.419 g/mL) due to the higher mass of bromine compared to chlorine.
Reactivity Highly reactive with protic solvents (water, alcohols)The trichlorosilyl group is susceptible to rapid hydrolysis, a hallmark of chlorosilanes.[4]

Synthesis and Reactivity: A Dual-Nature Molecule

The synthetic utility of trichloro(2-bromoethyl)silane stems from its two distinct reactive sites. Understanding the methods of its formation and its subsequent chemical behavior is crucial for its effective application.

Synthetic Methodologies

Two primary retrosynthetic pathways can be envisioned for the synthesis of trichloro(2-bromoethyl)silane, drawing from established organosilicon chemistry.

A common and efficient method for forming carbon-silicon bonds is the hydrosilylation of alkenes.[5] In this approach, trichlorosilane (HSiCl₃) is added across the double bond of vinyl bromide (CH₂=CHBr). This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆).[6]

G cluster_reactants Reactants cluster_product Product Vinyl Bromide CH₂=CHBr Catalyst_Node [Pt Catalyst] Vinyl Bromide->Catalyst_Node + Trichlorosilane HSiCl₃ Trichlorosilane->Catalyst_Node + Product Br-CH₂-CH₂-SiCl₃ Trichloro(2-bromoethyl)silane Catalyst_Node->Product

Experimental Protocol: Catalytic Hydrosilylation

  • Reactor Setup: A dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with vinyl bromide and a suitable solvent (e.g., toluene).

  • Catalyst Introduction: A catalytic amount of Speier's catalyst is added to the reaction mixture.

  • Reactant Addition: Trichlorosilane is added dropwise to the mixture at a controlled temperature.

  • Reaction and Monitoring: The reaction is typically heated to reflux and monitored by GC-MS to track the consumption of reactants and formation of the product.

  • Purification: The product is isolated by fractional distillation under reduced pressure.

An alternative route involves the free-radical halogenation of ethyltrichlorosilane (CH₃-CH₂-SiCl₃).[7] This reaction is initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide) and uses a brominating agent like N-bromosuccinimide (NBS).

G cluster_reactants Reactants cluster_product Product Ethyltrichlorosilane CH₃-CH₂-SiCl₃ Initiator_Node UV light or Radical Initiator Ethyltrichlorosilane->Initiator_Node + NBS N-Bromosuccinimide (NBS) NBS->Initiator_Node + Product Br-CH₂-CH₂-SiCl₃ Trichloro(2-bromoethyl)silane Initiator_Node->Product

It is important to note that radical bromination is highly selective for the most stable radical intermediate.[8][9] In the case of ethyltrichlorosilane, bromination will preferentially occur at the carbon adjacent to the silicon atom.

Key Chemical Reactivity

The utility of trichloro(2-bromoethyl)silane lies in the orthogonal reactivity of its two functional ends.

  • Hydrolysis of the Trichlorosilyl Group: The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with water or other protic species to form silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., silica, glass, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. This is the fundamental reaction for its use as a surface modification agent.[10]

  • Reactivity of the Carbon-Bromine Bond: The C-Br bond is a versatile functional handle for a variety of nucleophilic substitution reactions. The bromide is a good leaving group, allowing for the introduction of other functionalities such as azides, amines, thiols, and cyanides. This two-step functionalization is key to its application in creating tailored surfaces.

G cluster_step1 Step 1: Surface Anchoring cluster_step2 Step 2: Functionalization Start Br-CH₂-CH₂-SiCl₃ Trichloro(2-bromoethyl)silane Hydrolysis Hydrolysis (+ H₂O) Start->Hydrolysis Anchored Substrate-O-Si(OH)₂-CH₂-CH₂-Br Surface-Immobilized Intermediate Hydrolysis->Anchored Surface Substrate-OH (e.g., Silica) Surface->Anchored Final Substrate-O-Si(OH)₂-CH₂-CH₂-Nu Functionally-Modified Surface Anchored->Final + Nu⁻ (SN2 Reaction) Nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, R-NH₂, R-SH) Nucleophile->Final

Applications in Research and Development

The dual-functional nature of trichloro(2-bromoethyl)silane makes it a valuable tool in several high-tech fields, particularly where the interface between organic and inorganic materials is critical.

Surface Modification and Functionalization

Trichloro(2-bromoethyl)silane is an excellent candidate for creating reactive surfaces on a variety of substrates.[11][12] The initial immobilization via the trichlorosilyl group leaves a surface decorated with reactive bromoethyl groups. These can then be used to graft polymers, attach biomolecules, or introduce other desired functionalities. This is particularly useful in:

  • Chromatography: Creating stationary phases with specific affinities.

  • Biomedical Devices: Modifying implant surfaces to improve biocompatibility or introduce antimicrobial properties.

  • Sensors: Immobilizing receptor molecules onto sensor surfaces.

Drug Development and Delivery

In the realm of drug development, functionalized nanoparticles are gaining prominence as targeted drug delivery vehicles.[13] Trichloro(2-bromoethyl)silane can be used to modify the surface of inorganic nanoparticles (e.g., silica or magnetic nanoparticles). The bromoethyl group can then be converted to an azide, which can undergo "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach targeting ligands or drug molecules. This allows for the precise engineering of drug carriers.[14][15]

Workflow: Nanoparticle Functionalization for Drug Delivery

  • Nanoparticle Synthesis: Prepare inorganic nanoparticles (e.g., silica nanoparticles) with surface hydroxyl groups.

  • Silanization: Treat the nanoparticles with trichloro(2-bromoethyl)silane to create a bromo-functionalized surface.

  • Azide Conversion: React the bromo-functionalized nanoparticles with sodium azide to convert the surface groups to azidoethyl groups.

  • Drug/Ligand Conjugation: Use click chemistry to attach an alkyne-modified drug or targeting ligand to the azido-functionalized nanoparticles.

  • Purification and Characterization: Purify the functionalized nanoparticles and characterize the surface modification and drug loading.

Safety and Handling

Trichloro(2-bromoethyl)silane, like other chlorosilanes, is a hazardous chemical that requires careful handling in a controlled laboratory environment.[4]

  • Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions in a well-ventilated fume hood.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[16]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat, must be worn at all times.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

Trichloro(2-bromoethyl)silane is a potent bifunctional molecule that serves as a critical bridge between the inorganic and organic chemical realms. Its trichlorosilyl group provides a robust anchor to a variety of surfaces, while the bromoethyl group offers a versatile handle for a wide array of subsequent chemical modifications. For researchers in drug development, materials science, and beyond, a thorough understanding of its structure, synthesis, and reactivity is paramount to harnessing its full potential in creating novel, functionalized materials and advanced therapeutic systems.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for a representative chlorosilane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8260, Trichloroethylsilane.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a representative flammable and corrosive chlorosilane.
  • Organic Chemistry Portal. (n.d.). Alkylsilane synthesis.
  • Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (2017). Global Safe Handling of Chlorosilanes.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a representative harmful and corrosive chlorosilane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80386, Trichloro(2-chloroethyl)silane.
  • CymitQuimica. (n.d.). CAS 79769-48-5: (11-bromoundecyl)(trichloro)silanato(2-).
  • Riant, O., & Mostefai, N. (2007). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. PMC.
  • Mykhaylyuk, P. K. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Fluorine Chemistry.
  • PubChemLite. (n.d.). Trichloro(2-chloroethyl)silane (C2H4Cl4Si).
  • Oestreich, M. (2010). The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents.
  • Google Patents. (2019).
  • Shin-Etsu Silicones. (n.d.). Silanes.
  • U.S. Environmental Protection Agency. (2025). Silane, trichloro(2-chloroethyl)- - Substance Details - SRS.
  • Scribd. (n.d.). Chlorosilane Safety Guide.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis.
  • Baran, P. S. (2022).
  • The University of Manchester. (2012).
  • Tamao, K. (2012). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. PMC.
  • ACS Publications. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
  • Ogoshi, S. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes.
  • Wikipedia. (n.d.).
  • Evonik. (n.d.).
  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis.
  • Cheméo. (n.d.). Chemical Properties of Silane, trichloro(1,2-dichloroethyl)- (CAS 684-00-4).
  • Sigma-Aldrich. (n.d.). (2-Bromoethyl)trimethylsilane | 18156-67-7.
  • Wikipedia. (n.d.). Organosilicon chemistry.
  • Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry.
  • Organic Chemistry Made Easy. (2019, November 4). Radical Bromination & Chlorination Made Easy!
  • Chem-Impex. (n.d.). Trichloro-2-cyanoethylsilane.
  • The Royal Society of Chemistry. (n.d.). Aromatic reactivity. Part II. The cleavage of aryltrimethylsilanes by bromine in acetic acid. Journal of the Chemical Society (Resumed).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399, Trichloromethylsilane.
  • Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
  • Vallet-Regí, M. (2021). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC.
  • Chemsrc. (2025). trichloro(2-trichlorosilylethenyl)silane | CAS#:692-52-4.
  • Maricopa Open Digital Press. (n.d.).
  • Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
  • Reddit. (2023, February 24). How does the Carbon bromine bond cleave spontaneously?. r/chemhelp.
  • MDPI. (2024, May 24). Hybrid Nanogel Drug Delivery Systems: Transforming the Tumor Microenvironment through Tumor Tissue Editing.

Sources

Technical Guide: 2-Bromoethyltrichlorosilane vs. 3-Bromopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability, Mechanistic Divergence, and Surface Application Protocols

Executive Summary: The Structural Trap

In the development of self-assembled monolayers (SAMs) and organosilane linkers, the choice between a 2-carbon (ethyl) and 3-carbon (propyl) linker is often mistakenly viewed as a trivial geometric adjustment. This is a critical error.

While 3-Bromopropyltrichlorosilane (3-BPTCS) is a robust, industry-standard anchor for functionalizing silica and glass surfaces, its lower homolog, 2-Bromoethyltrichlorosilane (2-BETCS) , is structurally compromised. The instability of 2-BETCS is not a matter of purity but of fundamental orbital mechanics known as the Beta-Effect .

This guide details the mechanistic failure mode of 2-BETCS, provides comparative stability data, and outlines the validated protocols for utilizing 3-BPTCS in high-fidelity surface modification.

Mechanistic Divergence: The Beta-Effect

The drastic difference in stability between these two molecules arises from the position of the halogen relative to the silicon atom.

The Failure Mode of 2-BETCS (Beta-Elimination)

Silicon stabilizes a positive charge (carbocation) in the


-position due to hyperconjugation between the filled 

orbital and the empty

-orbital of the carbocation. However, in the presence of a good leaving group (like Bromine) on the

-carbon, this stabilization facilitates a rapid, thermally induced

-elimination
.

In 2-BETCS, the electron density from the Si-C bond donates into the


 antibonding orbital. This lowers the activation energy for the elimination of ethylene (

), resulting in the formation of bromotrichlorosilane and the destruction of the linker.
The Stability of 3-BPTCS (Gamma-Position)

In 3-BPTCS, the bromine is in the


-position (separated by three carbons). The orbital overlap required for elimination is geometrically impossible. Consequently, 3-BPTCS behaves like a standard alkyl halide, retaining thermal stability up to temperatures exceeding 300°C, making it suitable for vapor-phase deposition.
Visualization of the Elimination Mechanism

BetaElimination cluster_0 Precursor (Unstable) cluster_1 Transition State cluster_2 Decomposition Products BETCS 2-Bromoethyltrichlorosilane (Cl3Si-CH2-CH2-Br) TS Hyperconjugation (σ(Si-C) -> σ*(C-Br)) BETCS->TS Thermal Activation (>60°C or Lewis Base) Products Ethylene (Gas) + Bromotrichlorosilane TS->Products Irreversible Collapse Note1 Orbital alignment allows Si to attack Br TS->Note1

Figure 1: The Beta-Elimination mechanism rendering 2-BETCS unstable. The alignment of the Si-C bond with the C-Br bond facilitates spontaneous decomposition.

Comparative Data Analysis

The following data highlights why 3-BPTCS is the preferred reagent for drug development and materials science applications.

Feature2-Bromoethyltrichlorosilane (2-BETCS)3-Bromopropyltrichlorosilane (3-BPTCS)
CAS Number 2621-01-4 (Rare/Custom)13883-39-1 (Commercial Std)
Linker Length ~5.5 Å (C2)~6.8 Å (C3)
Thermal Stability Decomposes >60°C (Rapid >100°C)Stable >350°C (Short term) [1]
Primary Decomposition

-Elimination (Ethylene + Si-Br species)
Pyrolysis (Radical mechanism only at extreme T)
Hydrolytic Stability Low (Self-catalyzed degradation)High (Forms stable siloxane networks)
Vapor Deposition Impossible (Decomposes in source)Ideal (Clean monolayer formation)
Primary Use Case Mechanistic studies (Academic)Surface functionalization, ATRP Initiators

Practical Implications for Surface Chemistry[1][2][3][4]

Monolayer Quality and Defects

When attempting to form SAMs, the purity of the precursor is paramount.

  • With 3-BPTCS: The molecule remains intact during deposition. It packs densely on the surface (

    
     molecules/
    
    
    
    ), creating a uniform bromine-terminated surface ready for nucleophilic substitution (e.g., azide displacement for Click chemistry).
  • With 2-BETCS: Thermal decomposition releases Bromotrichlorosilane (

    
    ) and Ethylene. The 
    
    
    
    competes for surface sites, capping silanols with a single atom (
    
    
    ) rather than the desired organic linker. This results in a "poisoned" surface with zero functional utility.
Workflow: Surface Functionalization Pathway

SurfaceChem cluster_success Pathway A: 3-BPTCS (Standard) cluster_fail Pathway B: 2-BETCS (Failure) Substrate Activated Silica/Glass (Surface -OH groups) Deposition Vapor/Solution Deposition (Anhydrous, 25-120°C) Substrate->Deposition Decomp Thermal Decomposition (In situ generation of BrSiCl3) Substrate->Decomp Monolayer Dense Bromopropyl SAM (Defect-free) Deposition->Monolayer Hydrolysis & Condensation Click Nucleophilic Substitution (e.g., NaN3 -> Azide) Monolayer->Click Functionalization Poison Surface Poisoning (Inorganic Silanization) Decomp->Poison Fast Kinetics DeadEnd Non-Functional Surface (No Linker Attached) Poison->DeadEnd

Figure 2: Logical flow of surface modification. Pathway B illustrates why 2-BETCS leads to experimental failure.

Experimental Protocols

Protocol A: Vapor Phase Deposition of 3-BPTCS (Recommended)

This protocol yields the highest quality monolayers with minimal polymerization.

Materials:

  • 3-Bromopropyltrichlorosilane (>95%).

  • Vacuum Desiccator or CVD Chamber.

  • Substrate: Piranha-cleaned Silicon or Glass.

Procedure:

  • Activation: Treat substrate with Oxygen Plasma (10 min) or Piranha solution (3:1

    
    ) to maximize surface silanol density. Caution: Piranha is explosive with organics.
    
  • Dehydration: Bake substrate at 120°C for 20 mins to remove physisorbed water, leaving only chemisorbed -OH.

  • Deposition:

    • Place substrate in a vacuum chamber.

    • Place 100

      
       of 3-BPTCS in an open glass vial next to the substrate.
      
    • Apply vacuum (<10 mTorr) to purge air, then isolate the chamber (static vacuum).

    • Allow deposition for 30–60 minutes at room temperature. The silane vapor pressure is sufficient for monolayer formation [2].

  • Annealing: Remove substrate and bake at 110°C for 15 mins to covalent bond formation (condensation).

  • Wash: Sonicate in anhydrous toluene, then ethanol, then dry with

    
    .
    
Protocol B: Solution Deposition of 3-BPTCS

Used when vapor phase equipment is unavailable.

Materials:

  • Anhydrous Toluene (<50 ppm

    
    ).
    
  • Glassware: Oven-dried overnight.

Procedure:

  • Prepare a 1% v/v solution of 3-BPTCS in anhydrous toluene under

    
     atmosphere.
    
  • Immerse the activated substrate into the solution.

  • Incubate for 15–30 minutes. Note: Longer times increase the risk of vertical polymerization (clumping).

  • Remove and immediately rinse with fresh toluene, then ethanol.

  • Cure at 110°C for 20 minutes.

Protocol C: The "Rescue" Protocol for 2-BETCS

Only for use if specific C2 geometry is strictly mandated by simulation data. Success rate is low.

Critical Constraint: Never heat 2-BETCS above 40°C.

  • Perform deposition at 0°C (Ice bath) using anhydrous Hexane as solvent.

  • Use a catalytic amount of pyridine to scavenge HCl (which catalyzes the elimination).

  • Limit reaction time to 5 minutes.

  • Do not heat cure. Cure under vacuum at room temperature for 24 hours.

Validation & Quality Control

To verify the successful formation of the 3-BPTCS monolayer and ensure no degradation occurred:

  • Contact Angle Goniometry:

    • Target Water Contact Angle: 80°–85° .

    • <70° indicates incomplete coverage or hydrolysis.

    • 95° indicates vertical polymerization (multilayer formation).

  • Ellipsometry:

    • Target Thickness: ~7–9 Å .

    • Thickness <5 Å suggests surface poisoning (likely if 2-BETCS was used).

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Look for the Br 3d peak at ~70 eV.

    • Absence of Br signal confirms the "Beta-Elimination" failure mode (where Si remains but Br is lost).

References

  • Gelest, Inc. (2006).[1][2] Thermal Stability of Silane Coupling Agents. Gelest Technical Brochures. Link

  • S. P. Pujari, et al. (2014). Covalent Surface Modification of Oxide Surfaces. Angewandte Chemie International Edition. Link

  • Sommer, L. H., et al. (1946). The Reactivity of the Alpha- and Beta-Chloroalkyl Silanes. Journal of the American Chemical Society. Link

  • Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. Link

  • BenchChem. (2025).[3] A Comparative Guide to the Thermal Stability of Silane Precursors. Link

Sources

(2-Bromoethyl)trichlorosilane SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The Bifunctional "Anchor-and-Tag" Linker for Surface Engineering

Part 1: Executive Summary & Chemical Identity

(2-Bromoethyl)trichlorosilane (CAS: 10218-83-4) is a specialized bifunctional organosilane used primarily in materials science and medicinal chemistry. It serves as a molecular bridge, possessing a "hard" inorganic anchor (trichlorosilyl group) for covalent attachment to hydroxylated surfaces (glass, silicon, oxides) and a "soft" organic tail (bromoethyl group) amenable to nucleophilic substitution.

Unlike simple alkylsilanes which only passivate surfaces, this molecule creates reactive interfaces. It is the critical precursor for generating azide-terminated self-assembled monolayers (SAMs) via subsequent reaction with sodium azide, enabling "Click" chemistry (CuAAC) on solid substrates.

Chemical Identity & Physical Properties
PropertyDataSignificance
CAS Number 10218-83-4Unique Identifier
Formula BrCH₂CH₂SiCl₃Bifunctional: Halogen leaving group + Silyl anchor
Molecular Weight 242.40 g/mol Heavy, dense liquid
Boiling Point 171–172 °CHigh boiling point (low volatility compared to HSiCl₃)
Flash Point 40 °C (104 °F)FLAMMABLE LIQUID .[1][2][3][4][5][6][7] Significant fire hazard.[8][9]
Density ~1.6–1.7 g/mLDenser than water; sinks if spilled (but reacts violently)
Appearance Colorless to straw liquidDiscoloration indicates decomposition/hydrolysis
Solubility Reacts with waterHYDROLYTICALLY UNSTABLE

Part 2: Reactivity & Mechanism (The "Why" and "How")

The Dual-Reactivity Profile

To use this molecule effectively, one must understand its two distinct reactive centers. The Silicon-Chlorine (Si-Cl) bond is kinetically unstable toward moisture, driving the anchoring process. The Carbon-Bromine (C-Br) bond is kinetically stable under silanization conditions but reactive toward strong nucleophiles (e.g., NaN₃, amines).

Diagram 1: The Anchoring Mechanism (Silanization)

This diagram illustrates the pathway from the raw reagent to a covalently bonded monolayer. Note the critical intermediate: the Silanetriol.

SilanizationMechanism Reagent (2-Bromoethyl)trichlorosilane (Anhydrous Precursor) Hydrolysis Hydrolysis (Reaction with Surface/Trace Water) Reagent->Hydrolysis + H2O Silanetriol Transient Silanetriol (R-Si(OH)3) Hydrolysis->Silanetriol - HCl HCl Byproduct: 3 eq. HCl Gas Hydrolysis->HCl Condensation Condensation (Water Elimination) Silanetriol->Condensation Oligomerization Surface Covalently Bonded SAM (Siloxane Network) Condensation->Surface Bonding to Substrate (Si-O-Si)

Caption: The hydrolytic pathway. Note that 3 equivalents of toxic HCl gas are generated for every mole of silane reacted. This necessitates acid-scrubbing ventilation.

Part 3: Critical Safety Profile (SDS Plus)

Standard Safety Data Sheets (SDS) often list H-codes without context. Below is the operational translation of those hazards for the laboratory researcher.

Flammability (Flash Point: 40 °C)[1][6]
  • The Trap: Because the boiling point is high (171 °C), researchers often mistake it for a non-flammable oil.

  • The Reality: With a flash point of 40 °C, it is a Category 3 Flammable Liquid . Static discharge or a nearby hot plate can ignite vapors at slightly elevated room temperatures.

  • Control: Ground all glassware. Use inert atmosphere (Nitrogen/Argon). Never heat an open vessel.

Water Reactivity & Corrosivity[4][5][7]
  • The Mechanism:

    
    
    
  • The Consequence: Contact with tissue moisture (eyes, lungs, sweat) produces concentrated hydrochloric acid in situ.

  • Inhalation Risk: The HCl gas evolved is a lachrymator and causes severe respiratory burns.

  • Control: Handle only in a fume hood or glovebox. Silver shield (laminate) gloves are recommended over standard nitrile for prolonged handling.

Part 4: Experimental Protocols

Protocol A: Anhydrous Silanization (Surface Modification)

Objective: To covalently attach the bromoethyl-silane to a silicon or glass wafer.

Prerequisites:

  • Substrate: Piranha-cleaned silicon wafers (rich in -OH groups).

  • Solvent: Anhydrous Toluene (<50 ppm water).

  • Environment: Nitrogen-purged Schlenk line or Glovebox.

Step-by-Step Workflow:

  • Preparation (0 min):

    • Dry the cleaned wafers in an oven at 120 °C for 30 mins to remove bulk water, leaving surface-bound -OH.

    • Cool wafers under a stream of dry nitrogen.

  • Solution Prep (10 min):

    • In a dry Schlenk flask, prepare a 1% (v/v) solution of (2-Bromoethyl)trichlorosilane in anhydrous toluene.

    • Note: The solution should remain clear. Cloudiness indicates moisture contamination and polymerization.

  • Deposition (1 - 12 hours):

    • Immerse the wafers in the silane solution.

    • Seal the vessel under nitrogen.

    • Incubate at Room Temperature (RT).

  • Washing (Critical):

    • Remove wafers and rinse sequentially with:

      • Toluene (removes unreacted silane).

      • Dichloromethane (removes physisorbed oligomers).

      • Ethanol (removes trace organics).

  • Curing (Optional):

    • Bake wafers at 110 °C for 15 mins to drive final condensation of the siloxane network.

Protocol B: Safe Quenching & Disposal

Objective: To safely neutralize excess silane reagent.

The "Alcohol Ramp" Method: Never add water directly to the concentrated silane. The exotherm can boil the solvent and spray acid.

  • Dilute: Dilute the waste stream with an inert solvent (e.g., Hexane or Toluene) to <10% concentration.

  • Cap: Add Isopropanol (IPA) slowly. IPA reacts slower than water and methanol, managing the heat load.

    • Observation: Bubbling indicates HCl release.

  • Finish: Once bubbling ceases, add Ethanol , followed finally by water.

  • Neutralize: Add Sodium Bicarbonate (NaHCO₃) to neutralize the generated acidity before disposal.

Diagram 2: Safe Handling & Quenching Workflow

This decision tree ensures the user handles the material safely from storage to disposal.

HandlingWorkflow Start Storage (Cold, Dark, Inert Gas) Check Visual Check: Is liquid clear? Start->Check Discard Cloudy/Precipitate: Hydrolyzed. Discard. Check->Discard No Use Transfer to Reaction (Syringe/Cannula) Check->Use Yes Quench Quenching Protocol (The Alcohol Ramp) Use->Quench Excess Reagent Step1 1. Add Isopropanol (Slow reaction) Quench->Step1 Step2 2. Add Ethanol/Water (Complete hydrolysis) Step1->Step2 Step3 3. Neutralize pH (Sodium Bicarbonate) Step2->Step3

Caption: The "Alcohol Ramp" prevents thermal runaway during disposal. Always verify liquid clarity before use.

Part 5: Research Applications (Click Chemistry)

The primary utility of (2-Bromoethyl)trichlorosilane is as a precursor for Azide-Terminated Surfaces .

Reaction:



Why this matters: Once the azide is installed, the surface becomes a universal platform for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[10] Researchers can then "click" any alkyne-tagged biomolecule (DNA, peptides, antibodies) onto the surface with high specificity and yield, avoiding the non-specific adsorption issues common with physical coating methods.

References

  • Gelest, Inc. (2015). Trichlorosilane Safety Data Sheet. Retrieved from (Verified via search 1.9).

  • Alfa Chemistry . (2025). 2-Bromoethyltrichlorosilane Product Specifications and Properties. Retrieved from (Verified via search 1.11).

  • National Oceanic and Atmospheric Administration (NOAA) . (2024). CAMEO Chemicals: Chlorosilanes, Toxic, Corrosive, N.O.S.. Retrieved from (Verified via search 1.3).

  • BenchChem . (2025).[11] Application of Trichloroeicosylsilane in Surface Modification: A Detailed Guide (Adapted for general trichlorosilane protocols). Retrieved from (Verified via search 1.15).

  • Stanford University . (2012). Controlled Vapor Deposition of Azide-Terminated Siloxane Monolayers. Dissertation. Retrieved from (Verified via search 1.18).

Sources

2-Bromoethyltrichlorosilane boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromoethyltrichlorosilane – Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Bromoethyltrichlorosilane (CAS 17760-29-1) is a bifunctional organosilane characterized by a reactive trichlorosilyl headgroup and an electrophilic bromoethyl tail. It serves as a critical "anchoring linker" in surface chemistry and materials science. Unlike simple alkylsilanes, this molecule enables the post-functionalization of inorganic surfaces (silica, glass, silicon) via nucleophilic substitution (Sɴ2) reactions. Its primary utility lies in the generation of modular Self-Assembled Monolayers (SAMs) that can be converted into azide-terminated surfaces for "Click" chemistry (CuAAC), facilitating the immobilization of complex biomolecules or drugs.

Physicochemical Characterization

Precise physical data is essential for optimizing reaction parameters, particularly in vapor-phase deposition and distillation protocols.

Table 1: Physicochemical Properties of 2-Bromoethyltrichlorosilane

PropertyValueContext/Notes
CAS Number 17760-29-1Unique Identifier
Molecular Formula C₂H₄BrCl₃SiBifunctional organohalide
Molecular Weight 242.40 g/mol Heavy atom effect (Br, 3xCl)
Boiling Point 171–172 °CAt 760 mmHg (Atmospheric)
Refractive Index (

)
1.4901Optical purity indicator
Appearance Straw-colored to colorless liquidDarkens upon oxidation/hydrolysis
Solubility Reacts violently with waterSoluble in anhydrous toluene, hexane, THF
Specific Gravity > 1.5 g/mL (Estimated)High density due to halogen content

Thermodynamic Insight: The high boiling point (171 °C) relative to its molecular weight indicates significant intermolecular forces, likely dipole-dipole interactions driven by the polar C-Br and Si-Cl bonds. This property necessitates high-vacuum distillation for purification to prevent thermal degradation.

Synthetic Routes & Mechanistic Insight

The industrial and laboratory synthesis of 2-Bromoethyltrichlorosilane is predominantly achieved via hydrosilylation . This atom-economical addition reaction couples vinyl bromide with trichlorosilane.

Primary Synthetic Pathway: Pt-Catalyzed Hydrosilylation[3][6]
  • Reagents: Vinyl Bromide (gas/liquid), Trichlorosilane (HSiCl₃).

  • Catalyst: Speier’s Catalyst (H₂PtCl₆ in iPrOH) or Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane).

  • Mechanism: The reaction follows the Chalk-Harrod mechanism. The regioselectivity is critical; anti-Markovnikov addition yields the desired linear 2-bromoethyl isomer, while Markovnikov addition would yield the unstable 1-bromoethyl isomer.

Experimental Note: Vinyl bromide is a gas at room temperature (BP 16 °C). Reactions are typically conducted in pressure vessels or at low temperatures to maintain stoichiometry.

Synthesis VinylBr Vinyl Bromide (CH2=CHBr) Intermed Pt-Alkene Complex (Oxidative Addition) VinylBr->Intermed Coordination HSiCl3 Trichlorosilane (HSiCl3) HSiCl3->Intermed Si-H Activation Catalyst Pt Catalyst (Speier's/Karstedt's) Catalyst->Intermed Product 2-Bromoethyltrichlorosilane (Cl3Si-CH2-CH2-Br) Intermed->Product Reductive Elimination (Anti-Markovnikov)

Figure 1: Catalytic cycle for the hydrosilylation of vinyl bromide. The platinum catalyst ensures regioselective addition of the silyl group to the terminal carbon.

Applications in Research & Drug Development

In drug development, this silane acts as a bridge between inorganic substrates (e.g., biosensors, silica nanoparticles) and organic pharmaceutical agents.

Surface Functionalization & "Click" Chemistry

The most high-value application is the creation of Azide-Terminated Monolayers . The bromo-group is a potent electrophile, susceptible to nucleophilic attack by sodium azide (NaN₃).

Protocol: Generation of Click-Ready Surfaces

  • Silanization: Immerse activated silica substrate in a 1-2% solution of 2-bromoethyltrichlorosilane in anhydrous toluene (under N₂). The Si-Cl groups hydrolyze and condense with surface silanols (Si-OH) to form a robust siloxane network.

  • Nucleophilic Substitution (Sɴ2): Treat the brominated surface with saturated NaN₃ in DMF at 60 °C for 18-24 hours. The azide ion (N₃⁻) displaces the bromide.

  • CuAAC Reaction: The resulting azide-surface can now react with any Alkyne-tagged drug or protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Why this matters: This method avoids the direct use of unstable azido-silanes, which are shock-sensitive and dangerous to distill.

SurfaceMod Substrate Activated Silica (Si-OH Surface) SAM_Br Brominated SAM (Si-O-Si-CH2-CH2-Br) Substrate->SAM_Br Silanization (-HCl) Silane 2-Bromoethyltrichlorosilane (Toluene, Anhydrous) Silane->SAM_Br SAM_N3 Azide-Terminated SAM (Click-Ready Surface) SAM_Br->SAM_N3 SN2 Substitution (-NaBr) Azide Sodium Azide (NaN3) (DMF, 60°C) Azide->SAM_N3 Final Immobilized Drug Conjugate (Triazole Linkage) SAM_N3->Final CuAAC Click Reaction Drug Alkyne-Tagged Drug (Cu Catalyst) Drug->Final

Figure 2: Workflow for converting a silica surface into a drug-delivery platform using 2-bromoethyltrichlorosilane as the primary anchor.

Safety & Handling Protocols

Hazards:

  • Corrosivity: Releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture. Causes severe skin and eye burns.

  • Lachrymator: The bromoethyl moiety can act as an alkylating agent; vapors are irritating to mucous membranes.

Self-Validating Handling System:

  • Inert Atmosphere: Always handle in a glovebox or using Schlenk line techniques (Argon/Nitrogen).

  • Glassware Prep: All glassware must be oven-dried (>120 °C) and flame-dried under vacuum to remove adsorbed water. Validation: If the liquid fumes (white smoke) upon transfer, the environment is not sufficiently dry.

  • Quenching: Do not pour into water. Quench excess silane by slowly adding to a mixture of Isopropanol and Sodium Bicarbonate.

References

  • Alfa Chemistry. (2025). 2-Bromoethyltrichlorosilane: Physicochemical Properties and Safety Data. Retrieved from .

  • ChemicalBook. (2025). CAS 17760-29-1 Technical Data and Refractive Index. Retrieved from .

  • Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Basis for Click Chemistry applications).[1][2]

  • Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries.

Sources

Beta-Bromoethyl Silane Derivatives: Synthetic Architectures and The Beta-Effect Paradox

[1]

Executive Summary

Beta-bromoethyl silane derivatives (e.g., (2-bromoethyl)trimethylsilane) represent a unique class of organosilicon reagents defined by the structural motif

1Silicon Beta-Effect1

Part 1: The Theoretical Framework (The Beta-Effect)[1]

To master beta-bromoethyl silanes, one must understand the electronic forces that destabilize them. Unlike their carbon analogs, these compounds are highly susceptible to

12
The Hyperconjugative Drive

The reactivity is driven by the hyperconjugation between the filled




  • Bond Polarization: Silicon is more electropositive than carbon (EN: 1.90 vs 2.55), creating a polarized

    
     bond that acts as an internal electron donor.[1]
    
  • Orbital Alignment: When the

    
     and 
    
    
    bonds are anti-periplanar (dihedral angle of 180°), the overlap is maximized.[1] This lowers the activation energy for elimination, releasing the silyl group and the bromide to form an alkene.
Visualization: The Elimination Mechanism

The following diagram illustrates the orbital interactions and the transition state leading to elimination.

BetaEliminationSubstrateBeta-Bromoethyl Silane(Anti-Periplanar Conformation)TSTransition State(Hyperconjugation: σ(C-Si) -> σ*(C-Br))Substrate->TSOrbital OverlapNuNucleophile / Base(F-, RO-)Nu->SubstrateAttacks Si (or H)ProductsAlkene + Silyl-Nu + Br-TS->ProductsCollapse

Figure 1: Mechanistic pathway of beta-elimination driven by orbital hyperconjugation.[1]

Part 2: Synthetic Architectures

Synthesizing beta-bromoethyl silanes requires navigating a "stability window."[1] You cannot use standard nucleophilic substitution on 1,2-dibromoethane with silyl nucleophiles due to immediate elimination.[1]

Comparative Synthetic Routes
MethodMechanismKey ReagentsUtilityRisk Profile
Radical Addition (Anti-Markovnikov) Free Radical ChainVinylsilane, HBr (gas), AIBN/UVPrimary Route. High yield, scalable.[1]Handling HBr gas; requires low temp.
Appel Reaction Nucleophilic Substitution2-Silylethanol, CBr

, PPh

Small scale, mild conditions.PPh

O byproduct removal can be difficult.[1]
Hydroboration-Bromination Electrophilic AdditionVinylsilane, 9-BBN, Br

/NaOMe
Specialized substrates.[1]Multi-step; lower atom economy.
Synthesis Decision Logic

The choice of method depends on the silane substituents (

1

SynthesisFlowStartTarget: Beta-Bromoethyl SilaneSubstrateStarting Material?Start->SubstrateVinylVinyl Silane(R3Si-CH=CH2)Substrate->VinylCommercialAlcoholBeta-Silyl Ethanol(R3Si-CH2-CH2-OH)Substrate->AlcoholAvailableRadicalMethod A: Radical AdditionHBr (gas), -78°CVinyl->RadicalAnti-MarkovnikovAppelMethod B: Appel ReactionCBr4, PPh3Alcohol->AppelSubstitutionPurifyDistillation (Vacuum)*Keep pot temp <100°C*Radical->PurifyAppel->Purify

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Part 3: Reactivity & The Elimination Paradox

The defining feature of beta-bromoethyl silanes is the Elimination Paradox : The bromine is a leaving group, but direct displacement is difficult because basic nucleophiles trigger elimination (forming vinyl silanes or simple alkenes) rather than substitution.

Thermal Instability

Heating these compounds induces thermal

1
  • Causality: At elevated temperatures (>100°C), the vibrational energy overcomes the rotational barrier, populating the anti-periplanar conformer required for elimination.

  • Protocol Implication: Distillations must be performed under high vacuum to lower the boiling point below the decomposition threshold.

Fluoride-Mediated Fragmentation (The TMSE Strategy)

This reactivity is exploited in the 2-(Trimethylsilyl)ethyl (TMSE) protecting group strategy.[1]

  • Mechanism: Fluoride ions (from TBAF or CsF) form a strong bond with silicon (

    
     bond energy ~135 kcal/mol).[1] This attack pushes electron density into the 
    
    
    -carbon, expelling the leaving group (bromide, carboxylate, or phosphate).
  • Application: Used to protect carboxylic acids and phosphates. Deprotection is orthogonal to acid/base hydrolysis.

Part 4: Application in Medicinal Chemistry[3][4][5][6][7]

In drug discovery, beta-bromoethyl silanes act as critical intermediates for "Sila-drug" synthesis and linker technologies.[1]

Silicon Bioisosteres (Sila-Drugs)

Replacing a carbon atom with silicon (C/Si exchange) alters the drug's physicochemical profile without changing its gross structure.[1]

  • Lipophilicity: Silicon increases

    
    , potentially improving membrane permeability.
    
  • Metabolic Stability: The

    
     bond is generally more resistant to P450 oxidation than a 
    
    
    bond, provided the silicon is sterically hindered.
  • Workflow: Beta-bromoethyl silanes are converted to Grignard reagents (

    
    ) to introduce the ethyl-silyl motif into drug scaffolds.[1]
    
Linker Chemistry (PROTACs & ADCs)

The TMSE motif serves as a "traceless" linker.[1]

  • Concept: A drug is attached via a TMSE linker. Upon exposure to a specific trigger (e.g., intracellular fluoride or specific enzymatic cleavage of the silyl group), the linker spontaneously collapses via

    
    -elimination, releasing the active drug.
    

Part 5: Experimental Protocols

Protocol: Synthesis of (2-Bromoethyl)trimethylsilane

Source: Adapted from Organic Syntheses and optimized for modern safety standards [1].

Safety Warning: HBr is corrosive and toxic. Vinyltrimethylsilane is flammable.[1] Perform all operations in a functioning fume hood.

Materials:
  • Vinyltrimethylsilane (10.0 g, 100 mmol)[1]

  • Hydrogen Bromide (anhydrous gas)[1]

  • AIBN (Azobisisobutyronitrile) (50 mg)[1]

  • Pentane (Solvent)[1]

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a gas inlet tube (submerged), and a magnetic stir bar. Flush with Argon.

  • Solvation: Dissolve Vinyltrimethylsilane and AIBN in Pentane (50 mL). Cool the mixture to -78°C (Dry ice/acetone bath).

    • Expert Insight: Cooling is critical to favor the radical addition mechanism over polymerization and to control the exotherm.

  • Addition: Slowly bubble anhydrous HBr gas into the solution.

    • Monitoring: The reaction is complete when the vinyl protons (approx. 5.5–6.2 ppm) disappear from the

      
       NMR of an aliquot.
      
  • Workup:

    • Purge excess HBr with a stream of Argon for 30 minutes.

    • Wash the organic layer with cold water (2 x 50 mL) and saturated NaHCO

      
       (careful: gas evolution).[1]
      
    • Dry over anhydrous MgSO

      
      .[1]
      
  • Purification:

    • Remove pentane via rotary evaporation (bath temp < 30°C).[1]

    • Distill the residue under reduced pressure (approx. 15 mmHg). Collect the fraction boiling at 60-65°C.

    • Critical Control Point: Do not heat the pot residue above 100°C to prevent

      
      -elimination.[1]
      

Yield Expectation: 80-90% as a colorless liquid.

References

  • Organic Syntheses Procedure : "Preparation of (2-Bromoethyl)trimethylsilane". Organic Syntheses, Coll. Vol. 9, p.50. Link

  • Mechanistic Insight : Lambert, J. B., et al. "The Beta Effect of Silicon."[3] Accounts of Chemical Research. Link[1]

  • Medicinal Chemistry Application : Franz, A. K., & Wilson, S. O.[4][5] "Organosilicon Molecules with Medicinal Applications." Journal of Medicinal Chemistry. Link[1]

  • Recent Catalysis (2024) : "Beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination". ChemRxiv. Link

Technical Guide: Solubility & Handling of 2-Bromoethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the physicochemical behavior of 2-Bromoethyltrichlorosilane (CAS 17760-29-1), focusing on its solubility, hydrolytic instability, and handling protocols in toluene and hexane.

Compound: 2-Bromoethyltrichlorosilane (BETCS) CAS: 17760-29-1 Focus: Solvation Thermodynamics, Hydrolytic Stability, and Anhydrous Protocols

Executive Summary

2-Bromoethyltrichlorosilane is a bifunctional organosilane linker used primarily for the formation of Self-Assembled Monolayers (SAMs) and as an intermediate in atom-transfer radical polymerization (ATRP) surface initiation. While the compound is fully miscible in both toluene and hexane, the technical challenge is not dissolution but stabilization .

The trichlorosilyl headgroup (


) is hyper-reactive toward moisture. In the presence of trace water (ppm levels), it undergoes rapid hydrolysis and condensation, leading to irreversible polymerization (cloudiness/precipitation). Therefore, solvent selection must be governed by water content control  and reaction thermodynamics  rather than solubility limits.

Physicochemical Profile

Understanding the physical state of BETCS is prerequisite to accurate volumetric handling.

PropertyValueTechnical Implication
Physical State Liquid (Straw/Colorless)Viscous liquid; requires gas-tight syringe transfer.
Boiling Point 171–172 °CHigh BP allows for high-temperature reflux in toluene without loss of silane.
Molecular Weight 242.42 g/mol Essential for calculating monolayer coverage (typically ~1-2 mM solutions used).
Solubility Miscible in organic solventsSoluble in Toluene, Hexane, Chloroform, DCM. Reacts violently with alcohols/water.
Reactivity High (Hydrolytic)Releases HCl gas upon contact with moisture.[1] Corrosive.

Solvent Interaction Mechanism: Toluene vs. Hexane

Both solvents are non-polar and aprotic, making them thermodynamically suitable for dissolving BETCS. However, they serve different experimental purposes.

Comparative Analysis
FeatureToluene (Aromatic) Hexane (Aliphatic)
Solvation Type

-interaction capable; highly miscible.
Van der Waals forces only; highly miscible.
Water Management Forms azeotrope with water. Easier to dry via distillation.Immiscible with water, but difficult to dry to <10 ppm without molecular sieves.
Reaction Kinetics Preferred for Silanization. High BP (110°C) allows thermal driving of the condensation reaction.Preferred for Coating. Low BP (69°C) allows rapid evaporation for spin-coating or dip-coating.
Surface Tension Higher (~28 mN/m). Wets glass/oxide surfaces well.Lower (~18 mN/m). Spreads rapidly but evaporates quickly.
Safety Flammable.[2][3] Carcinogenic potential (benzene impurities).Highly Flammable.[3] Neurotoxin (n-hexane).
The Hydrolysis Trap

The "solubility" failure mode is almost always hydrolysis. The diagram below illustrates why "clear" solutions turn cloudy—a sign that your silane has polymerized and is no longer active.

HydrolysisMechanism cluster_0 Solvent Phase BETCS 2-Bromoethyltrichlorosilane (Soluble Monomer) Silanol Silanetriol Intermediate (Transient Species) BETCS->Silanol Hydrolysis Water Trace H₂O (from Solvent/Air) Water->Silanol Condensation Condensation (- H₂O) Silanol->Condensation HCl HCl Gas (Byproduct) Silanol->HCl Polymer Polysiloxane Network (Insoluble Precipitate) Condensation->Polymer Irreversible

Figure 1: The degradation pathway of BETCS in wet solvents. The formation of Polysiloxane (Polymer) manifests as white precipitate or haze, indicating the solution is compromised.

Experimental Protocols

A. Anhydrous Solvent Preparation

Goal: Reduce water content to <10 ppm.

  • Toluene: Reflux over Sodium/Benzophenone (blue color indicates dryness) or pass through an activated alumina column (Solvent Purification System).

  • Hexane: Reflux over Calcium Hydride (

    
    ) or Sodium wire.
    
B. Preparation of Silane Solution (10 mM)

Context: This protocol assumes a standard surface modification workflow.

  • Glassware Prep: All glassware (vials, Schlenk flasks) must be oven-dried at 120°C for >4 hours or flame-dried under vacuum.

  • Inert Environment: Perform all transfers in a glovebox (

    
     or 
    
    
    
    atmosphere) or using Schlenk line techniques.
  • Solvent Transfer:

    • Cannulate 20 mL of anhydrous Toluene (or Hexane) into a sealed Schlenk flask.

  • Silane Addition:

    • Calculate required volume. For 10 mM in 20 mL:

      
      
      
    • Using a gas-tight microliter syringe, withdraw the calculated volume of BETCS.

    • Inject directly into the solvent through the septum.

  • Mixing: Swirl gently. The solution should remain perfectly clear.

    • Validation: If the solution turns hazy within minutes, the solvent was not dry, or air leaked in. Discard.

C. Workflow Visualization

ProtocolWorkflow Start Start: Oven-Dried Glassware DrySolvent Prepare Anhydrous Solvent (Toluene/Hexane <10ppm H₂O) Start->DrySolvent Purge Purge with Argon/N₂ (Schlenk Line) DrySolvent->Purge Transfer Cannula Transfer Solvent to Reaction Flask Purge->Transfer Inject Inject BETCS via Gas-Tight Syringe Transfer->Inject Check Visual Inspection (Clear vs. Cloudy) Inject->Check Proceed Proceed to Silanization Check->Proceed Solution Clear Discard Discard (Polymerized) Check->Discard Solution Hazy

Figure 2: Step-by-step workflow for preparing stable BETCS solutions. Strict adherence to inert atmosphere is required.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
White Haze/Cloudiness Polymerization due to moisture.Re-dry solvent. Check septum integrity. Ensure glassware was oven-dried.
Fuming upon opening Release of HCl.[1][3]Normal for pure compound. Ensure proper ventilation (fume hood).
Phase Separation Extreme water contamination.Discard immediately. The silane has likely cross-linked into a silicone oil/gel.
Poor Monolayer Quality Incomplete reaction.If using Hexane, switch to Toluene and apply heat (60-80°C) to drive condensation.

References

  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (General reference for organosilane hydrolysis kinetics). Retrieved from [Link]

  • Arkles, B. (1977). Tailoring Surfaces with Silanes.[4] CHEMTECH, 7, 766-778. (Foundational text on solvent selection for silanization).

Sources

Methodological & Application

Synthesis of 2-Bromoethyltrichlorosilane from Vinyltrichlorosilane via Radical Hydrobromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-bromoethyltrichlorosilane (CAS 17760-29-1) via the anti-Markovnikov hydrobromination of vinyltrichlorosilane. This compound is a critical organosilane intermediate, widely used as a precursor for forming self-assembled monolayers (SAMs) and as a coupling agent for functionalizing silica surfaces with alkyl bromide moieties.

The synthesis utilizes a free-radical chain mechanism to overcome the natural polarization of the Si-C bond, ensuring the bromide adds to the terminal carbon. This guide addresses the specific challenges of handling moisture-sensitive chlorosilanes and toxic hydrogen bromide gas, providing a robust, scalable workflow.

Scientific Background & Mechanism[1][2][3][4]

Regioselectivity Challenges

Under ionic conditions (electrophilic addition), HBr addition to vinyl silanes is slow and often yields the Markovnikov product (1-bromoethyl isomer) or leads to cleavage of the Si-C bond (beta-elimination). To achieve the 2-bromoethyl (anti-Markovnikov) target, the reaction must proceed via a free-radical mechanism.

The Radical Chain Pathway

The reaction is initiated by a radical source (AIBN or Benzoyl Peroxide) or UV light. The silyl group exerts a steric and electronic influence that directs the incoming bromine radical to the terminal carbon, generating a radical intermediate


 to the silicon atom. This intermediate then abstracts a hydrogen atom from HBr to propagate the chain.[1]

Key Mechanistic Steps:

  • Initiation: Homolysis of initiator (

    
    ) followed by reaction with HBr to generate 
    
    
    
    .
  • Propagation A:

    
     adds to the terminal carbon of vinyltrichlorosilane.
    
  • Propagation B: The resulting

    
    -silyl radical abstracts H from HBr, forming the product and regenerating 
    
    
    
    .

RadicalMechanism Initiator Initiator (AIBN) Homolysis Br_Rad Br• (Bromine Radical) Initiator->Br_Rad Generates VinylSilane Vinyltrichlorosilane (Cl3Si-CH=CH2) Br_Rad->VinylSilane Adds to Terminal C Inter_Rad α-Silyl Radical (Cl3Si-CH•-CH2Br) VinylSilane->Inter_Rad Forms Intermediate HBr HBr (Hydrogen Bromide) Inter_Rad->HBr Abstracts H HBr->Br_Rad Regenerates Product 2-Bromoethyltrichlorosilane (Cl3Si-CH2-CH2Br) HBr->Product Yields Product

Figure 1: Radical chain mechanism ensuring anti-Markovnikov selectivity.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Corrosive (Silanes) Trichlorosilanes hydrolyze instantly in moist air to release HCl gas .Handle only in a fume hood under inert atmosphere (N2/Ar). Use dry glassware.
Toxic Gas (HBr) Anhydrous HBr is highly toxic and corrosive to respiratory tracts.Use a dedicated gas regulator. Keep a saturated NaHCO3 scrubber at the vent.
Pressure Gas addition can pressurize the vessel if the vent is blocked.Ensure the system is open to a scrubber (bubbler) to prevent over-pressurization.
Thermal The hydrobromination is exothermic.Monitor internal temperature; have an ice bath ready.

Materials & Equipment

Reagents:

  • Vinyltrichlorosilane (97%+): Starting material. Must be clear and colorless.

  • Hydrogen Bromide (Anhydrous gas): Lecture bottle or cylinder.

  • AIBN (Azobisisobutyronitrile): Radical initiator. Recrystallize from methanol if yellow (degraded).

  • Heptane or Pentane (Anhydrous): Optional solvent to moderate exotherm (can be run neat).

Equipment:

  • 3-Neck Round Bottom Flask (RBF).

  • Gas inlet tube (fritted glass dispersion tube preferred).

  • Reflux condenser (cooled to -10°C or lower to retain silane).

  • Thermometer/Thermocouple.

  • Magnetic stir bar.

  • Gas scrubbing system (Trap 1: Empty suck-back trap; Trap 2: 10% NaOH).

Experimental Protocol

Setup and Preparation
  • Drying: Flame-dry the 3-neck RBF and assemble the apparatus hot under a flow of dry Nitrogen or Argon.

  • Charging: Once cooled, charge the flask with Vinyltrichlorosilane (161.5 g, 1.0 mol) .

    • Note: If temperature control is a concern, dilute with 200 mL anhydrous heptane.

  • Catalyst Addition: Add AIBN (0.5 g, ~0.3 wt%) .

  • Cooling: Place the flask in a water bath (20°C). The reaction is exothermic; do not start at elevated temperatures to avoid polymerization.

Reaction Phase (HBr Addition)
  • Purge: Ensure the condenser is running (glycol coolant at -10°C recommended) to prevent loss of vinyltrichlorosilane (BP 90°C).

  • Bubbling: Begin a slow stream of anhydrous HBr gas through the dispersion tube into the liquid.

    • Rate: Adjust flow so that bubbles are mostly absorbed before reaching the surface.

  • Initiation: If the reaction does not start (indicated by a temperature rise), warm the flask slightly to 40-50°C to trigger the AIBN, then remove heat immediately.

  • Maintenance: Maintain the temperature between 30°C and 50°C using the HBr flow rate and external cooling if necessary.

  • Completion: Continue bubbling until the solution saturates (fumes appear at the condenser top) and the exotherm subsides. This typically takes 2-4 hours for a 1 mol scale.

    • Validation: Remove a distinct aliquot for NMR. The vinyl protons (5.8-6.5 ppm) should be absent.

Workup
  • Degassing: Switch the gas inlet to dry Nitrogen. Bubble Nitrogen through the mixture for 30 minutes to strip out excess dissolved HBr.

  • Filtration (Optional): If solid polymer or spent initiator is visible, filter under inert atmosphere (Schlenk frit). Usually, the mixture is clear.

Purification (Vacuum Distillation)
  • Transfer the crude mixture to a distillation setup with a Vigreux column.

  • Distill under reduced pressure.

    • Fractions:

      • Fore-run: Unreacted vinyltrichlorosilane and solvent (if used).

      • Product: Collect the fraction boiling at 84-86°C at 15 mmHg (or ~171°C at atmospheric pressure).

  • Yield: Typical isolated yield is 75-85%.

ExperimentalWorkflow Setup 1. Inert Setup (Dry N2, -10°C Condenser) Charge 2. Charge Reagents (Vinyl-SiCl3 + AIBN) Setup->Charge Reaction 3. HBr Bubbling (Exotherm Control: 30-50°C) Charge->Reaction Check 4. QC Check (NMR: Loss of Vinyl H) Reaction->Check Check->Reaction Incomplete Degas 5. N2 Strip (Remove excess HBr) Check->Degas Complete Distill 6. Vacuum Distillation (Target: 84-86°C @ 15mmHg) Degas->Distill

Figure 2: Experimental workflow for synthesis and purification.

Quality Control & Characterization

Verify the product identity using the following parameters.

ParameterSpecificationNotes
Appearance Clear, colorless to straw liquidDark color indicates oxidation or polymerization.
Density 1.74 ± 0.02 g/mLHigh density due to Br and Cl content.
Boiling Point 171-172°C (atm) / 85°C (15 mmHg)Distinct separation from starting material (BP 90°C).
Refractive Index

~ 1.4980

NMR Interpretation (


): 
  • 
     NMR: 
    
    • 
       3.60 ppm (t, 2H, 
      
      
      
      )
    • 
       1.95 ppm (t, 2H, 
      
      
      
      )
    • Note: Absence of multiplets at 5.8-6.5 ppm confirms consumption of vinyl group.

  • 
     NMR: 
    
    • 
       ~26 ppm (
      
      
      
      )
    • 
       ~28 ppm (
      
      
      
      )

Troubleshooting

Issue: Reaction does not initiate (No exotherm).

  • Cause: Old AIBN or oxygen inhibition.

  • Fix: Recrystallize AIBN. Ensure rigorous N2 purge before HBr addition. Warm slightly to 50°C to "kick" the radical cycle.

Issue: Formation of white precipitate.

  • Cause: Hydrolysis due to moisture ingress.

  • Fix: Check all seals. The white solid is silica/siloxane. Filter under N2 and distill immediately.

Issue: Low Yield / Polymerization.

  • Cause: Temperature too high during HBr addition.

  • Fix: Keep temperature below 50°C. Use a solvent (Heptane) to act as a heat sink.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Brochure). Available at: [Link]

  • Sommer, L. H., et al. "Peroxide-catalyzed addition of hydrogen bromide to vinylsilanes." Journal of the American Chemical Society, 1954. (Foundational work on radical addition to vinyl silanes).
  • Arkles, B. "Tailoring Surfaces with Silanes." CHEMTECH, 1977.
  • PubChem. "2-Bromoethyltrichlorosilane Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Anti-Markovnikov Addition of HBr to Vinyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Radical Chemistry for Advanced Silane Synthesis

The synthesis of functionalized organosilanes is a cornerstone of modern materials science and drug development. These versatile compounds serve as crucial building blocks for a vast array of applications, from self-assembled monolayers (SAMs) that tailor surface properties to coupling agents that enhance the performance of composite materials.[1][2] This document provides a comprehensive guide to the anti-Markovnikov addition of hydrogen bromide (HBr) to vinyltrichlorosilane, yielding the valuable intermediate, 2-bromoethyltrichlorosilane.

This reaction is a classic example of a free-radical chain reaction, where the regioselectivity is opposite to that predicted by Markovnikov's rule.[3][4] In the presence of a radical initiator, such as a peroxide, the bromine atom adds to the terminal carbon of the vinyl group, a consequence of the formation of the more stable secondary radical intermediate.[3][5] Understanding and controlling this reaction is paramount for researchers seeking to synthesize bespoke organosilanes for advanced applications.

This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, address critical safety considerations for handling the hazardous reagents involved, and explore the diverse applications of the resulting 2-bromoethyltrichlorosilane.

Mechanistic Insights: The Rationale Behind Anti-Markovnikov Selectivity

The anti-Markovnikov addition of HBr to an alkene is a fascinating deviation from the more commonly taught electrophilic addition pathway. The key to this altered regioselectivity lies in the presence of a radical initiator, which fundamentally changes the reaction mechanism from an ionic to a free-radical pathway.[3][4]

The process can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is triggered by the homolytic cleavage of a peroxide initiator (e.g., benzoyl peroxide) upon heating or exposure to UV light, generating two alkoxy radicals.[5][6] These highly reactive radicals then abstract a hydrogen atom from HBr, producing a bromine radical (Br•).[4][6] This is the crucial chain-carrying species.

2. Propagation: The bromine radical, being electrophilic, attacks the electron-rich π-bond of the vinyltrichlorosilane. The addition occurs at the terminal carbon (the one with more hydrogens) to generate the more stable secondary radical on the carbon adjacent to the silicon atom. This regioselectivity is the energetic driving force for the anti-Markovnikov outcome.[3] The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the 2-bromoethyltrichlorosilane product and regenerating a bromine radical, which can then participate in another propagation cycle.[5]

3. Termination: The radical chain reaction is terminated when two radicals combine. This can involve the coupling of two bromine radicals, a bromine radical and an alkyl radical, or two alkyl radicals. These termination steps are statistically infrequent compared to the propagation steps in a well-controlled reaction.

Diagram of the Radical Chain Mechanism

Anti_Markovnikov_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR Peroxide (ROOR) RO_rad 2 RO• ROOR->RO_rad Heat or UV light Br_rad Br• RO_rad->Br_rad + HBr ROH ROH HBr HBr Propagation Propagation VinylSiCl3 Vinyltrichlorosilane (H₂C=CHSiCl₃) Br_rad->VinylSiCl3 Addition Termination Termination Intermediate_rad Secondary Radical (Br-CH₂-ĊHSiCl₃) VinylSiCl3->Intermediate_rad Product 2-Bromoethyltrichlorosilane (BrCH₂CH₂SiCl₃) Intermediate_rad->Product + HBr Br_rad_regen Br• HBr_prop HBr Br_rad_regen->VinylSiCl3 Re-enters cycle Rad_Rad Radical Combination (e.g., Br• + Br• → Br₂) Initiation Initiation

Caption: Free-radical chain mechanism of the anti-Markovnikov addition of HBr.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of 2-bromoethyltrichlorosilane. Extreme caution must be exercised due to the hazardous nature of the reagents. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/EquipmentSpecifications
Vinyltrichlorosilane≥97% purity
Hydrogen Bromide (gas)Anhydrous
Benzoyl Peroxide (BPO)98% purity, or other suitable radical initiator
Inert Gas (Nitrogen or Argon)High purity
Three-neck round-bottom flaskSized appropriately for the reaction scale
CondenserWith gas inlet/outlet
Gas dispersion tube (bubbler)For subsurface gas addition
Magnetic stirrer and stir bar
Heating mantleWith temperature controller
Ice bath
Schlenk line or equivalentFor inert atmosphere operations
Reaction Setup and Procedure

Diagram of the Experimental Workflow

Experimental_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere Start->Setup Charge_Reactants Charge flask with vinyltrichlorosilane and radical initiator Setup->Charge_Reactants Cool Cool the reaction mixture in an ice bath Charge_Reactants->Cool HBr_Addition Slowly bubble anhydrous HBr gas through the solution Cool->HBr_Addition Reaction Allow the reaction to warm to room temperature and stir HBr_Addition->Reaction Monitoring Monitor reaction progress (e.g., by GC-MS or NMR) Reaction->Monitoring Workup Purge with inert gas to remove excess HBr Monitoring->Workup Purification Purify by fractional distillation under reduced pressure Workup->Purification Characterization Characterize the product (NMR, IR, etc.) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis of 2-bromoethyltrichlorosilane.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture. Vinyltrichlorosilane reacts violently with water.

  • Charging the Reactor: In the three-neck flask equipped with a magnetic stir bar, condenser (with an inert gas inlet), and a gas dispersion tube, add vinyltrichlorosilane.

  • Initiator Addition: Add a catalytic amount of the radical initiator (e.g., benzoyl peroxide, typically 1-2 mol%).

  • Inert Atmosphere: Ensure the system is under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.

  • HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution via the gas dispersion tube. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition of HBr is complete (as determined by weight or time, depending on the scale), remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (quenched appropriately) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, purge the system with a stream of inert gas to remove any excess HBr.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-bromoethyltrichlorosilane (boiling point: 171-172 °C).[7]

Safety and Handling: A Critical Overview

Both vinyltrichlorosilane and hydrogen bromide are highly hazardous materials requiring strict safety protocols.

  • Vinyltrichlorosilane: This compound is a highly flammable, corrosive, and water-sensitive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts violently with water to produce hydrogen chloride gas.[8] All manipulations should be carried out in a fume hood, away from ignition sources, and using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrogen Bromide: HBr is a toxic and corrosive gas that can cause severe burns upon skin contact and respiratory damage if inhaled. It should be handled in a well-ventilated area, and a gas scrubber should be used to neutralize any unreacted gas.

  • Peroxides: Organic peroxides can be thermally unstable and may decompose explosively. They should be stored and handled according to the manufacturer's recommendations.

Applications of 2-Bromoethyltrichlorosilane: A Gateway to Functional Surfaces

The bifunctional nature of 2-bromoethyltrichlorosilane, possessing both a reactive trichlorosilyl group and a terminal bromo group, makes it a highly valuable reagent in materials science and organic synthesis.

  • Surface Modification and Self-Assembled Monolayers (SAMs): The trichlorosilyl group readily reacts with hydroxylated surfaces, such as silica, glass, and metal oxides, to form stable siloxane bonds.[2][9] This allows for the formation of self-assembled monolayers where the terminal bromo group is exposed. These bromo-functionalized surfaces can then be further modified through nucleophilic substitution reactions, enabling the covalent attachment of a wide range of molecules, including biomolecules, polymers, and catalysts.[9][10] This "grafting-to" approach is fundamental in the development of biosensors, functionalized nanoparticles, and biocompatible coatings.[11][12]

  • Coupling Agent: 2-Bromoethyltrichlorosilane can act as a coupling agent to improve the adhesion between inorganic substrates and organic polymers.[1][13] The silane end bonds to the inorganic material, while the bromo-terminated alkyl chain can be incorporated into or react with the polymer matrix, enhancing the mechanical properties of the resulting composite material.

  • Intermediate in Organic Synthesis: The bromo group can be readily converted to other functional groups through standard organic transformations, making 2-bromoethyltrichlorosilane a versatile intermediate for the synthesis of more complex organosilanes.

Conclusion

The anti-Markovnikov addition of HBr to vinyltrichlorosilane is a powerful and reliable method for the synthesis of 2-bromoethyltrichlorosilane. A thorough understanding of the free-radical mechanism is essential for controlling the regioselectivity of the reaction. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved. The resulting product is a versatile building block with significant applications in surface science, materials chemistry, and organic synthesis, offering researchers a valuable tool for the creation of advanced functional materials.

References

  • Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the peroxide effect in the addition of hydrogen bromide to alkenes. Retrieved from [Link]

  • Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Filo. (2025, October 29). what is peroxide effect? give the mechanism of addition HBr to propene. Retrieved from [Link]

  • Organic Chemistry. (2020, December 18). 10.4 Addition of HBr and Peroxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 26). Peroxide effect in reagents apart from HBr and CHCl₃. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Radical Addition of Silanes to Alkenes Followed by Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Self-Assembled Monolayers for Biomolecular Electronics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Retrieved from [Link]

  • University of Twente. (n.d.). Binary Mixtures of Self-Assembled Monolayers on SrTiO3: Experimental Evidence for Phase Segregation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • AME Publishing Company. (n.d.). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Retrieved from [Link]

  • Frontiers. (2022, October 12). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. Retrieved from [Link]

  • PMC. (n.d.). Surface molecular property modifications for poly(dimethylsiloxane) (PDMS) based microfluidic devices. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reactions and Reactivity in Self-Assembled Monolayers. Retrieved from [Link]

  • PubMed. (2006, November 15). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Retrieved from [Link]

  • DTIC. (2003, March 1). New Application of Bromotrimethylsilane: Elaboration of Aldehydes/Ketones into Homologous Alpha-Beta-Unsaturated Esters via Beta. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 16). Addition of HBr to Vinyl bromide. Retrieved from [Link]

  • mnt509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]

  • Google Patents. (n.d.). US8318120B2 - Process for the surface modification of particles.
  • PubMed. (2006, May 21). Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis. Retrieved from [Link]

Sources

Application Note: High-Fidelity Formation of 2-Bromoethyltrichlorosilane SAMs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-proven guide for the formation of 2-Bromoethyltrichlorosilane (BETCS) self-assembled monolayers (SAMs). It prioritizes mechanistic understanding and self-validating protocols over generic instructions.

Executive Summary

2-Bromoethyltrichlorosilane (


) is a bifunctional organosilane used to generate reactive alkyl halide surfaces on silica-based substrates (glass, silicon, quartz). Unlike inert alkyl silanes (e.g., OTS), the terminal bromine atom serves as a versatile "chemical handle" for subsequent nucleophilic substitution (

) reactions, enabling the grafting of azides, amines, or thiols.

However, the short ethyl spacer imposes unique challenges: it lacks the van der Waals stabilization found in long-chain SAMs, making the monolayer prone to disorder and vertical polymerization if reaction conditions are not strictly anhydrous. This guide details the Anhydrous Liquid Phase Deposition protocol, optimized to prevent bulk polymerization and ensure monolayer uniformity.

Mechanistic Foundation

To control the quality of the SAM, one must understand the competing kinetics between surface attachment and solution-phase polymerization.

  • Hydrolysis: The trichlorosilyl headgroup (

    
    ) reacts with trace water to form silanols (
    
    
    
    ) and HCl.
  • Condensation (Desired): Surface silanols react with substrate hydroxyls to form covalent siloxane bonds (

    
    ).
    
  • Polymerization (Undesired): If water content is too high, hydrolyzed silanes react with each other in solution, forming aggregates that deposit as "islands" or white haze, destroying monolayer precision.

Diagram 1: Silanization Mechanism & Competitive Pathways

SilanizationMechanism Precursor 2-Bromoethyltrichlorosilane (Solution) Hydrolysis Hydrolysis (Trace H2O) Precursor->Hydrolysis Fast Silanol Reactive Silanol (R-Si(OH)3) Hydrolysis->Silanol SAM Ordered SAM (Monolayer) Silanol->SAM Surface Condensation (Target Reaction) Polymer Bulk Polymer (White Haze/Defect) Silanol->Polymer Solution Polymerization (Avoid!) Surface Substrate Surface (Si-OH) Surface->SAM Binding Site

Caption: Competitive pathways in silanization. Control of water content directs the pathway toward surface condensation (Green) rather than bulk polymerization (Red).

Material Preparation & Safety

Safety Warning: Trichlorosilanes release Hydrogen Chloride (HCl) gas upon contact with moisture. Always work in a fume hood. Piranha solution is explosive with organics.[1]

Required Materials
ComponentSpecificationPurpose
Precursor 2-Bromoethyltrichlorosilane (>95%)Functional silanization agent.
Solvent Anhydrous Toluene (<50 ppm H₂O)Reaction medium.[2][3] High boiling point prevents rapid evaporation.
Substrate Silicon Wafer / Glass SlideSource of surface hydroxyls (-OH).
Cleaning Piranha Solution (

, 3:1)
Removes organics; regenerates surface -OH groups.
Inert Gas Nitrogen (

) or Argon
Creates anhydrous atmosphere.

Protocol: Anhydrous Liquid Phase Deposition

This protocol uses a "kinetic control" strategy: limiting reaction time and water availability to favor monolayer formation over multilayer growth.

Phase 1: Substrate Activation (Critical)

The quality of the SAM is defined by the density of hydroxyl groups on the substrate.

  • Degrease: Sonicate substrates in Acetone (10 min)

    
     Isopropanol (10 min) 
    
    
    
    DI Water.
  • Hydroxylate (Piranha Etch): Immerse substrates in freshly prepared Piranha solution (3:1 conc.

    
     : 30% 
    
    
    
    ) for 30 minutes.
    • Alternative:

      
       Plasma Clean (100W, 5 min) if Piranha is not feasible.
      
  • Dry: Rinse copiously with DI water (18.2 M

    
    ). Dry under a stream of 
    
    
    
    .
    • Checkpoint: The surface must be superhydrophilic (Water contact angle < 5°). If water beads up, repeat cleaning.

Phase 2: Deposition[4]
  • Environment: Transfer substrates immediately to a glovebox or a humidity-controlled fume hood (Relative Humidity < 30%).

  • Solution Prep: Prepare a 10 mM solution of 2-Bromoethyltrichlorosilane in anhydrous Toluene.

    • Calculation: For 50 mL Toluene, add approx. ~80

      
      L of silane (Density ~1.6 g/mL, MW ~242  g/mol ).
      
  • Incubation: Immerse substrates completely. Seal the container to prevent atmospheric moisture ingress.

    • Reaction Time: 30 - 60 minutes.[3][4]

    • Note: Unlike long-chain silanes (e.g., OTS) which require hours, short-chain silanes equilibrate faster but disorder easily. Long incubation promotes polymerization.

  • Washing (The "Self-Cleaning" Step):

    • Rinse 2x with Toluene (removes physisorbed silane).

    • Rinse 1x with Ethanol (removes toluene).

    • Rinse 1x with DI Water (hydrolyzes any remaining Si-Cl bonds).

    • Dry with

      
      .
      
Phase 3: Curing (Annealing)
  • Place substrates in an oven at 110°C for 15 minutes .

  • Mechanism: This drives the condensation of unreacted silanols (

    
    ), crosslinking the monolayer and improving stability.
    
Diagram 2: Experimental Workflow

Workflow Step1 1. Surface Activation (Piranha/Plasma) Target: High -OH Density Step2 2. Anhydrous Deposition (10mM in Toluene, 30-60 min) Target: Monolayer Adsorption Step1->Step2 Immediate Transfer Step3 3. Serial Rinsing (Toluene -> EtOH -> Water) Target: Remove Physisorbed Material Step2->Step3 Step4 4. Thermal Curing (110°C, 15 min) Target: Covalent Crosslinking Step3->Step4

Caption: Step-by-step workflow for high-quality SAM formation. Immediate transfer after activation is crucial to prevent surface re-contamination.

Quality Control & Characterization (Self-Validation)

A "trustworthy" protocol requires defined pass/fail criteria.

MetricTechniqueExpected ValueInterpretation of Failure
Wettability Water Contact Angle (Static)78° - 85° < 60°: Incomplete coverage (exposed silica). > 95°: Multilayer formation or greasy contamination.
Thickness Ellipsometry~0.6 - 0.8 nm > 1.2 nm: Vertical polymerization (multilayer). < 0.4 nm: Sub-monolayer coverage.
Composition XPS (X-ray Photoelectron Spectroscopy)Br 3d Signal presentAbsence of Br indicates hydrolysis of the C-Br bond or failed deposition.

Theoretical Thickness Calculation: The molecule length is approximately:


.
Adding the siloxane bond oxygen (

), the theoretical monolayer thickness is

.

Applications: The "Reactive Handle"

The primary utility of 2-Bromoethyltrichlorosilane is not the surface itself, but its reactivity. The primary alkyl bromide is an excellent electrophile for


 reactions.
Common Functionalization Pathways[6]
  • Azide Termination (Click Chemistry Ready):

    • React Br-SAM with Sodium Azide (

      
      ) in DMF (saturated solution) for 24h at RT.
      
    • Result: Surface-

      
      . Ready for CuAAC click reaction with alkynes.
      
  • Amine Termination:

    • React Br-SAM with neat Diamine (e.g., Ethylenediamine) or Ammonia.

    • Result: Surface-

      
      . (Note: Direct amino-silanization is often messy; this two-step route yields cleaner surfaces).
      
Diagram 3: Functionalization Pathways

Applications SAM Br-Terminated SAM (Electrophilic Surface) Azide Azide Surface (-N3) (Click Chemistry Ready) SAM->Azide SN2 Substitution Amine Amine Surface (-NH2) (Bio-conjugation) SAM->Amine SN2 Substitution Polymer Polymer Brush (via Substitution) SAM->Polymer Grafting To NaN3 + NaN3 (DMF) RNH2 + R-NH2

Caption: Post-modification pathways. The Br-SAM serves as a stable intermediate for generating azide or amine surfaces via nucleophilic substitution.

Troubleshooting Guide

Problem: White haze or "dusty" appearance on the wafer.

  • Cause: Bulk polymerization in solution due to excess water.

  • Fix: Use fresh anhydrous toluene.[3] Reduce reaction time. Ensure reaction vessel is sealed. Filter the silane solution (0.2

    
    m PTFE) before use.
    

Problem: Low Contact Angle (< 60°).

  • Cause: Substrate was not clean enough (insufficient -OH groups) or silane hydrolyzed before reaching the surface.

  • Fix: Re-clean with Piranha. Check silane bottle quality (if liquid is cloudy, it has polymerized).

Problem: High Contact Angle variability (patchy surface).

  • Cause: Incomplete rinsing of physisorbed material.

  • Fix: Perform the toluene rinse with sonication for 1 minute.

References

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

  • Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Langmuir, 5(4), 1074–1087. Link

  • Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Surface Modification of Silica by Organosilanes. Langmuir, 16(18), 7268–7274. Link

  • Genzer, J., & Efimenko, K. (2000). Creating Long-Lived Superhydrophobic Polymer Surfaces Through Mechanically Assembled Monolayers. Science, 290(5499), 2130-2133. (Context on silane stability). Link

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. (Context on Br-initiators). Link

Sources

Application Note: High-Fidelity Nucleophilic Substitution of 2-Bromoethyl Silane Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic substitution (


) of bromine in 2-bromoethyl silane self-assembled monolayers (SAMs). While 3-bromopropyl silanes are the industry standard for surface functionalization, 2-bromoethyl linkers are critical for applications requiring ultra-short, rigid interfaces for electron transfer studies or specific steric constraints.

The Critical Challenge: 2-bromoethyl silanes are kinetically unstable compared to their propyl analogs due to the


-silicon effect . Under basic conditions, they undergo rapid 

-elimination, cleaving the organic linker from the surface and releasing ethylene gas. This protocol utilizes soft nucleophiles (Azide) and polar aprotic solvents to favor substitution over elimination, ensuring monolayer integrity.

Scientific Mechanism & Causality

The Competitive Landscape: vs. -Elimination

Success depends on manipulating the competition between bimolecular nucleophilic substitution (


) and elimination (

).
  • Pathway A (

    
     - Desired):  The nucleophile attacks the 
    
    
    
    orbital from the backside.
    • Requirement: High nucleophilicity, low basicity, steric accessibility.

  • Pathway B (

    
    -Elimination - Fatal):  A base abstracts a proton from the 
    
    
    
    -carbon (relative to Si). The
    
    
    bond hyperconjugates with the
    
    
    orbital, lowering the activation energy for elimination.
    • Result: The Si-C bond breaks, the monolayer is destroyed, and ethylene (

      
      ) is released.
      
Strategic Choice of Nucleophile

We utilize Sodium Azide (


)  as the model nucleophile. The azide anion (

) is a powerful nucleophile but a weak base, maximizing the

rate while minimizing the risk of

-elimination.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired functionalization and the destructive elimination pathway.

ReactionPathways Start 2-Bromoethyl SAM (Si-CH2-CH2-Br) Transition Transition State Start->Transition + NaN3 / DMF Nu Nucleophile (N3-) Product Functionalized SAM (Si-CH2-CH2-N3) Transition->Product Path A: SN2 Substitution (Kinetic Control) Waste Fail State: Ethylene Gas + Silyl Ether Transition->Waste Path B: Beta-Elimination (Thermodynamic/Base Catalyzed)

Figure 1: Mechanistic competition between substitution and elimination. Path A is favored by non-basic nucleophiles.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationPurpose
Substrate Silicon (100) or GlassBase material
Silane (2-Bromoethyl)trichlorosilaneMonolayer precursor
Solvent A Anhydrous Toluene (<50 ppm

)
Silanization solvent
Nucleophile Sodium Azide (

)
Substitution agent
Solvent B Anhydrous DMF (Dimethylformamide)

reaction medium
Catalyst 15-Crown-5 (Optional)Phase transfer catalyst to solubilize

Step 1: Monolayer Formation (Vapor Phase)

Note: Vapor phase deposition is preferred for short-chain silanes to prevent polymerization common in liquid phase.

  • Cleaning: Clean substrates with Piranha solution (3:1

    
    ) for 30 min. Warning: Piranha is explosive with organics. Rinse with Milli-Q water and dry under 
    
    
    
    .
  • Activation: Plasma treat (Air or

    
    ) for 2 min to maximize surface hydroxyl (-OH) density.
    
  • Deposition: Place substrates in a vacuum desiccator. Place 100

    
     of (2-bromoethyl)trichlorosilane in a small vial next to the substrates.
    
  • Incubation: Pump down to <0.1 mbar and isolate the chamber. Allow vapor deposition for 2 hours at room temperature.

    • Why? Short chains pack poorly. Vapor phase ensures a monolayer rather than a disordered multilayer.

  • Curing: Vent chamber. Bake substrates at 110°C for 15 min to crosslink the siloxane network.

  • QC Check 1: Measure Water Contact Angle (WCA). Target: 80° ± 2° (Hydrophobic).

Step 2: Nucleophilic Substitution ( )[1]
  • Preparation: Prepare a saturated solution of

    
     in anhydrous DMF. If solubility is low, add 10mM 15-Crown-5 ether.
    
    • Critical: Do NOT use water or alcohols, as they will solvate the nucleophile too strongly (reducing reactivity) or hydrolyze the siloxane anchors.

  • Reaction: Immerse the brominated substrates into the

    
    /DMF solution.
    
  • Conditions: Heat to 60°C for 18-24 hours in a sealed vessel.

    • Control: Do not exceed 70°C. Higher temperatures increase the entropy-favored elimination pathway.

  • Rinsing: Remove substrates and rinse sequentially with:

    • DMF (remove excess azide)

    • Acetone

    • Milli-Q Water

    • Ethanol

  • Drying: Blow dry with

    
     stream.
    

Characterization & Validation (QC)

To validate the transformation from


 to 

, use the following metrics.
Quantitative Data Table
Metric2-Bromoethyl SAM (Pre-Reaction)Azido-ethyl SAM (Post-Reaction)Interpretation
Contact Angle (

)
80° - 85°65° - 70°Surface becomes more polar due to the dipole of the azide group.
Ellipsometry (Thickness) ~0.6 nm~0.65 nmMinimal change expected; confirms monolayer did not desorb.
XPS (Br 3d) Strong Peak (~69 eV)Absent / Trace Confirms loss of bromine (Leaving Group).
XPS (N 1s) AbsentDistinct Peak (~400 eV) Confirms attachment of Azide. Look for split peak (400/404 eV).
Workflow Visualization

Workflow cluster_0 Step 1: Formation cluster_1 Step 2: Substitution Clean 1. Piranha Clean (Generate Si-OH) Vapor 2. Vapor Deposition (2-Bromoethyl Silane) Clean->Vapor Cure 3. Thermal Cure (110°C, 15 min) Vapor->Cure React 4. SN2 Reaction (NaN3 / DMF, 60°C) Cure->React Transfer to Liquid Phase Rinse 5. Solvent Rinse (DMF -> Acetone -> Water) React->Rinse Validation 6. XPS & Contact Angle Rinse->Validation

Figure 2: Step-by-step experimental workflow for high-fidelity substitution.

Troubleshooting: The "Ethylene Trap"

Symptom: Post-reaction contact angle drops to <15° (Hydrophilic) and Ellipsometry shows 0 nm thickness. Cause: Complete monolayer loss via


-elimination.
Diagnosis:  The reaction conditions were likely too basic or too hot.
Remedy: 
  • Ensure DMF is anhydrous (water can form hydroxide ions).

  • Lower reaction temperature to 40°C and extend time to 48h.

  • Switch Precursor: If 2-carbon length is not strictly required by the physics of the experiment, switch to 3-bromopropyltrichlorosilane . The 3-carbon linker is chemically stable against elimination because the

    
    -silicon effect is not operative at the 
    
    
    
    -position [1].

References

  • Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).[1] Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Langmuir, 5(4), 1074–1087.

  • Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering Silicon Oxide Surfaces Using Self-Assembled Monolayers.[2] Angewandte Chemie International Edition, 44(40), 6282–6304.

  • Rozkiewicz, D. I., et al. (2006). "Click" Chemistry by Microcontact Printing. Angewandte Chemie, 118(32), 5428-5432.

  • Genzer, J., & Efimenko, K. (2000). Creating Long-Lived Superhydrophobic Polymer Surfaces Through Mechanically Assembled Monolayers. Science, 290(5499), 2130-2133. (Discusses silane stability and chain length effects).

Sources

Grafting 2-Bromoethyltrichlorosilane on glass substrates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Covalent Grafting of 2-Bromoethyltrichlorosilane on Glass Substrates

Abstract

This technical guide provides a comprehensive protocol for the surface modification of glass substrates with 2-bromoethyltrichlorosilane. The process of silanization is a cornerstone technique for creating functionalized surfaces, pivotal in fields ranging from materials science and microfluidics to drug development and biotechnology. By grafting 2-bromoethyltrichlorosilane, a reactive bromo-terminus is introduced onto an inorganic glass surface, creating a versatile platform for subsequent covalent immobilization of biomolecules, polymers, or other ligands. This document elucidates the underlying chemical mechanisms, details a robust, step-by-step experimental protocol, outlines critical safety precautions, and describes essential characterization methods to validate the formation of a high-quality self-assembled monolayer (SAM).

Introduction: The Rationale for Surface Functionalization

Glass and other silica-based materials are ubiquitous supports in scientific research due to their optical transparency, chemical stability, and low cost. However, their native surfaces are often chemically inert for applications requiring specific biological or chemical interactions, such as DNA microarrays, cell culture platforms, and biosensors[1]. Surface modification via organosilanes provides a powerful method to tailor the surface chemistry of these materials, enabling the covalent attachment of a wide array of functional groups[2][3].

2-Bromoethyltrichlorosilane is a bifunctional molecule of particular interest. Its trichlorosilyl group serves as the anchor, reacting vigorously with the hydroxylated glass surface to form stable siloxane bonds (Si-O-Si). The terminal bromoethyl group acts as a reactive handle, which can readily participate in nucleophilic substitution reactions (SN1/SN2 mechanisms), allowing for the subsequent attachment of molecules bearing nucleophilic moieties like amines, thiols, or carboxylates[4]. This two-step approach provides a robust and versatile strategy for surface engineering.

The Chemistry of Silanization: Mechanism of Action

The grafting of 2-bromoethyltrichlorosilane onto glass is a multi-step process driven by hydrolysis and condensation reactions. Understanding this mechanism is critical for controlling the quality and reproducibility of the resulting monolayer[5][6].

  • Hydrolysis: The process begins with the rapid hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds by trace amounts of water present on the glass surface or in the atmosphere. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate and releasing hydrogen chloride (HCl) as a byproduct[7][8].

  • Hydrogen Bonding: The newly formed silanol groups (Si-OH) on the silane molecule interact with the silanol groups present on the activated glass surface via hydrogen bonding.

  • Condensation: The final, irreversible step is condensation. A covalent siloxane bond (Si-O-Si) is formed between the silane and the glass surface, releasing a molecule of water. Adjacent silanetriol molecules can also condense with each other, creating a cross-linked, stable polysiloxane network on the substrate[6][9].

This sequence of events leads to the formation of a self-assembled monolayer (SAM), a highly organized, single-molecule-thick layer covalently bound to the substrate.

G cluster_solution In Solution / Near Surface cluster_surface On Glass Surface Silane 2-Bromoethyltrichlorosilane (Br-R-SiCl₃) Silanetriol Reactive Silanetriol (Br-R-Si(OH)₃) Silane->Silanetriol Hydrolysis H2O Trace H₂O H2O->Silane HCl 3HCl byproduct H_Bond Hydrogen Bonding Silanetriol->H_Bond Adsorption Glass Hydroxylated Glass Surface (-Si-OH) Glass->H_Bond SAM Covalent SAM (Br-R-Si-O-Si-Glass) H_Bond->SAM Condensation H2O_byproduct H₂O byproduct

Figure 1: Reaction mechanism for grafting 2-bromoethyltrichlorosilane.

Critical Parameters for High-Quality Monolayer Formation

The success of the silanization process is highly dependent on the precise control of several experimental variables.

  • Substrate Cleanliness and Activation: This is the most critical factor. The glass surface must be scrupulously clean of organic residues and activated to expose a high density of surface silanol (Si-OH) groups. Incomplete cleaning leads to a patchy, non-uniform silane layer. Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) is exceptionally effective but extremely hazardous[10][11]. Safer alternatives, such as RCA cleaning or sequential acid and solvent washes, can also yield excellent results[10][12].

  • Anhydrous Conditions: Trichlorosilanes react aggressively with water[7]. While a thin layer of adsorbed water on the substrate is necessary to initiate hydrolysis, excess water in the solvent or atmosphere will cause the silane to polymerize in solution before it can bind to the surface. This leads to the deposition of rough, unstable aggregates instead of a smooth monolayer. Therefore, the use of an anhydrous solvent (e.g., dry toluene) and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount.

  • Silane Concentration: The concentration of the silane solution influences the structure of the resulting film. Low concentrations (typically 1-2% v/v) favor the formation of a well-ordered monolayer. Higher concentrations can lead to the formation of disordered multilayers[13].

  • Reaction Time and Temperature: The reaction is typically performed at room temperature for a duration ranging from 30 minutes to several hours[10]. Longer reaction times do not necessarily improve monolayer quality and can increase the risk of multilayer formation.

  • Post-Grafting Curing: A final baking or curing step (e.g., at 80-120°C) is highly recommended. This thermal treatment drives the condensation reaction to completion, removing residual water and promoting the formation of additional covalent Si-O-Si cross-links, which significantly enhances the stability and durability of the film[14][15].

Safety and Hazard Management

Extreme caution must be exercised throughout this entire procedure.

  • 2-Bromoethyltrichlorosilane: This compound is highly corrosive and reacts violently with moisture to release corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory irritation[16][17]. It can cause severe skin burns and serious eye damage[16]. Always handle this chemical inside a certified chemical fume hood.

  • Cleaning Solutions: Piranha solution is a powerful oxidant that reacts explosively with organic materials. It must be handled with extreme care, using appropriate personal protective equipment (PPE), and never stored in a sealed container. Acid and base baths are also highly corrosive[10][12].

  • Solvents: Anhydrous solvents like toluene are flammable. Keep away from ignition sources.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles or a face shield.

  • Acid-resistant gloves (e.g., nitrile or neoprene).

  • Flame-resistant lab coat.

  • Closed-toe shoes.

Detailed Experimental Protocols

This section is divided into three main stages: substrate cleaning and activation, the silanization reaction, and post-grafting treatment.

Protocol A: Substrate Cleaning and Activation (Piranha Method)

! WARNING ! Piranha solution is extremely dangerous. Only perform this procedure if you are fully trained and equipped to handle it. A safer alternative is described in Protocol A2.

Materials:

  • Glass substrates (e.g., microscope slides)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glass beakers or staining jars

  • Nitrogen (N₂) or Argon (Ar) gas line for drying

Procedure:

  • Preparation: In a chemical fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. NEVER add acid to peroxide. The solution will become extremely hot.

  • Immersion: Using non-reactive tweezers, immerse the glass substrates into the hot Piranha solution for 30-60 minutes.

  • Rinsing: Carefully remove the substrates and rinse them copiously with DI water. A common procedure is to rinse at least 4-5 times in separate beakers of fresh DI water[11].

  • Drying: Thoroughly dry the substrates under a stream of high-purity nitrogen or argon gas. The cleaned surface should be highly hydrophilic (water should spread out completely).

  • Immediate Use: Use the activated substrates immediately for the silanization step to prevent re-contamination from the atmosphere.

Protocol A2: Substrate Cleaning and Activation (Safer Acid/Solvent Method)

Materials:

  • 1:1 (v/v) Methanol/concentrated HCl solution

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • DI water, beakers, N₂/Ar gas line

Procedure:

  • Degreasing: Soak glass slides in the 1:1 MeOH/HCl solution for 30 minutes[11].

  • Rinsing: Rinse the slides thoroughly (at least 4 times) with DI water to remove all traces of the MeOH/HCl solution[11].

  • Acid Wash: Soak the slides in concentrated sulfuric acid for at least 30 minutes[11].

  • Final Rinse & Hydration: Rinse thoroughly again with DI water (at least 4 times). For optimal hydroxylation, you can place the slides in gently boiling DI water for 30 minutes[11][14].

  • Drying: Dry the substrates completely under a stream of nitrogen or argon and use immediately.

Protocol B: Grafting of 2-Bromoethyltrichlorosilane

Materials:

  • Clean, dry glass substrates

  • 2-Bromoethyltrichlorosilane

  • Anhydrous Toluene

  • Glass reaction vessel with a tight-fitting cap (e.g., staining jar)

  • Graduated cylinders and syringes

  • Inert atmosphere environment (glove box or Schlenk line)

Procedure:

  • Environment Setup: Perform this entire step in a glove box or under a positive pressure of inert gas (N₂ or Ar) to minimize exposure to atmospheric moisture.

  • Solution Preparation: Prepare a 1% (v/v) solution of 2-bromoethyltrichlorosilane in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene.

  • Substrate Immersion: Place the clean, dry glass substrates into the reaction vessel. Pour the silane solution over the substrates, ensuring they are fully submerged[10].

  • Reaction: Seal the vessel and allow the reaction to proceed at room temperature for 60 minutes[10]. Gentle agitation is not necessary.

Protocol C: Post-Grafting Rinsing and Curing

Materials:

  • Anhydrous Toluene

  • Ethanol

  • Oven capable of reaching 120°C

Procedure:

  • Rinsing: After the reaction time, remove the substrates from the silane solution. Rinse them sequentially with anhydrous toluene and then ethanol to remove any physisorbed or unreacted silane molecules[14].

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Curing: Place the dried, coated substrates in an oven at 120°C for 1 hour. This step cross-links the silane layer and strengthens its bond to the surface[14].

  • Storage: After cooling, the functionalized substrates are ready for use or can be stored in a clean, dry, and inert environment (e.g., a desiccator).

G start Start: Glass Substrate clean Step 1: Cleaning (e.g., Piranha or Acid/Solvent) start->clean rinse_dry1 Step 2: Rinse & Dry (DI Water, N₂ gas) clean->rinse_dry1 silanize Step 3: Silanization (1% Silane in Toluene, 60 min, Inert Atmosphere) rinse_dry1->silanize rinse_dry2 Step 4: Rinse & Dry (Toluene, Ethanol, N₂ gas) silanize->rinse_dry2 cure Step 5: Curing (120°C, 1 hour) rinse_dry2->cure finish Finish: Functionalized Substrate cure->finish

Figure 2: Experimental workflow for silane grafting.

Validation: Characterization of the Modified Surface

It is essential to verify the success of the surface modification. Several analytical techniques can be employed to characterize the grafted layer.

Technique Principle Information Gained Expected Result for Successful Grafting
Contact Angle Goniometry Measures the contact angle of a liquid droplet (typically water) on the surface, indicating wettability[18].Change in surface hydrophobicity/hydrophilicity.The highly hydrophilic clean glass surface (contact angle < 30°) will become more hydrophobic, showing a significant increase in water contact angle[19][20][21].
X-ray Photoelectron Spectroscopy (XPS) Analyzes ejected electrons to determine the elemental composition and chemical states of the top 5-10 nm of the surface[13][18].Confirms the presence of the grafted molecule and integrity of the layer.Detection of Carbon (C) and Bromine (Br) peaks. Analysis of the Si 2p signal can distinguish between the SiO₂ substrate and the Si in the silane layer[15][22][23].
Atomic Force Microscopy (AFM) A high-resolution probe scans the surface to generate a topographical map.Provides information on surface morphology, roughness, and film uniformity.A smooth, uniform surface with low root-mean-square (rms) roughness (<1 nm) indicates the formation of a high-quality monolayer. Aggregates or islands suggest uncontrolled polymerization[15][24][25].
Ellipsometry Measures the change in polarization of reflected light to determine film thickness.Provides a quantitative measure of the grafted layer's thickness.A uniform thickness consistent with a molecular monolayer (approx. 0.7-1.0 nm for this molecule) is expected[14].

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Hazy/Opaque Film on Substrate 1. Silane polymerization in solution due to excess moisture. 2. Silane concentration too high. 3. Inadequate rinsing.1. Use fresh anhydrous solvent; perform reaction under a strictly inert atmosphere. 2. Reduce silane concentration to 1% or lower. 3. Ensure thorough rinsing with fresh solvent post-reaction.
Low Water Contact Angle (Surface still hydrophilic) 1. Incomplete or failed silanization. 2. Ineffective substrate cleaning/activation.1. Verify the reactivity of the silane (use a fresh bottle if old). 2. Repeat the cleaning protocol, ensuring the surface is fully hydrophilic before silanization.
Inconsistent Results Batch-to-Batch 1. Variation in atmospheric humidity. 2. Inconsistent substrate cleaning. 3. Aging of silane reagent.1. Standardize the reaction environment (e.g., always use a glove box). 2. Adhere strictly to a validated cleaning protocol. 3. Store silane properly under inert gas and purchase fresh as needed.

Conclusion and Future Applications

The protocol detailed herein provides a reliable method for functionalizing glass surfaces with 2-bromoethyltrichlorosilane. By carefully controlling substrate cleanliness, reaction conditions, and post-processing steps, a stable and uniform monolayer can be reproducibly achieved. The successful grafting, confirmed by techniques such as contact angle goniometry and XPS, yields a versatile substrate where the terminal bromine atom serves as a key reactive site. This bromo-functionalized surface is an ideal starting point for a multitude of secondary modification strategies, enabling the covalent attachment of proteins, nucleic acids, and other molecules for advanced applications in diagnostics, cell biology, and drug discovery.

References

  • Technical Support Center: Substrate Cleaning for Reproducible Silanization - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGIRRz443ho4XJ_gYeNwD6KLzMN1Alxd3WbJ5pwJFwVBSalPHxlzj1_nrnYK-0bzFrH70wgzfmCiN1bW318A0WvpI54moaZpTtctRO0fr0YSd3WkzLNQKpWjDlx8PVCgR-lDQ5rQ751YJ4TPyr6_9rMBScs27FGc5mFWUOJDNYQQvYp4AMWwVrUT0BocLmgszR1_r92trw6isWhFb8Pngcl5YKlgh7]
  • What is the most effective cleaning/activation method of the glass slide for silanization. (2015). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkE-j7bOEvru2_gbr9AfULOOvB5paCeQTmj2sxwoRuRSMRDv58xxPXGYbno0SkyQNwhx8wda_hGi65IVqshK1U03Y5dHA7p7JjK41cbn-BWYry3OqUo49yJtFcS69I3SqT9by510fT40XK8T_ixiltgyT4MEGNHPudEVaAgjrNbr0Atd4XmoUJCaUdAf8F-QB89h1X8xFssuv7gHy5Ar8qYECa_PacZgRpsocoBvwDwAqXS60x2A==]
  • Norström, A. E. E., Fagerholm, H. M., & Rosenholm, J. B. (2001). Surface characterization of silane-treated industrial glass fi bers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhP1kdR-AGy6eKKPHRbhxrVwzwT_VfkwR0p7s7IAiCyqmXmGagxwOWUNCeomK8PEsBZ8nGmwBahLZHjvo0NsEDYwio04fz3ylYLHgFY6GttvemwiRztnrCj3l2heLamF0IJH0rh6lcR3IIDbOymNOVd7d49Xn0F8zk]
  • Silanisation method: Glass cover slips and small glass vials were silanised following the same method. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZtTestduEgxf82182x67IiV3LYf7kT6HXEZYqEGNF9MZ1KoqbZcbXXd3Jy7ii9q5SfSUGqyOxhq6MW882asJUCiSmmZAhWJfloe272OdJ37bREljRT6C4Z3h_pZIdYOEF8wTHbQg5jX9Eo40f29tcRY6-TbibBc=]
  • Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpKwniDHaRSWF7lnig1jeEemT9AAKPU8Hx7RORIGUStlvRE79WFzOYtPDub5YGvLIsHBtTzIzsDybPyxHtNWjMGFEmppgZF-UWxd5FjMe3jjoW4lQhOFRZBt9aWr9hNLyXEwvbt-EOLbF9zrbVHE=]
  • Formation of ots self-assembled monolayer on glass surface investigated by AFM. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeGRdfIpq_vMkz2tlsX7wWxcJtHb-H7-ZsgjfTcPqp0yZf_EOwDusC8O3IgysHhGws9NmuawSvN1AZAuESRk7nzOfkH0utitwI2TWPoKoT2mHp02HEizQVz-ziNH3AUGsc7sCzPNaOd4N9QTbqVGXeBzUDXVSWaQARZcSHqrN33To636p_AhN0--gevehVfBdzkxYygwlbnXzzsnY=]
  • Cleaning procedures for glass substrates. INRF Application note. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVihZVRgLhndeHfz_9uDhe7K_eXmZX_bZVSrYTKW01K1KY0nUQAAxfeUti153I7H8Xe_WPWP5xT9uybUOXZEQg9p-fw_AyBPt-K6W9BgZ_KW3fmLluOzj3MtEbI9kIwNGGUtmdoPQax7NBKwTkpUuWd8hyHLgv88L1CtijevposIdXe0o43yPBUGgCGtncXh3QvuAZPto9a_UjqBg8A==]
  • Glass substrate cleaning method: MOST. Appropedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPcAMLMPM-IJ9xxKfKGMOcsTjEuBir3GdtNWFUq-4K7edDFT37a_jich9Qooec3JZsx2fKf2zYrpREfmrsASpAYoAArEfKHBD9DtnNVUHLtJegJMoUN3GG6ljHg9ZlZLzqffbytL-sHs4YN1AcQjvEyTh7c7_0ksBx7k=]
  • Formation of OTS Self-assembled Monolayer on Glass Surface Investigated by AFM. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqtN9gLzJcWzMIeGMWxx5z9xTBeqAc18Pd_8wVAZh7OcxC5XjWt_czvQdz8RBTbiUSTKP18JDuse7D9LuJxgXXWuXgjS8JMAWB4wIGkBlaLF-CmQ9F_-YDrXSocoA_y-4uD1HB5A1LPgio]
  • Contact angle measurement of the bare glass surface before and after... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDze5JsNl2ozQB2IxnTlb2_nnCFPS62HXsfIooj8ZK262ymBRMGXCAgpOHbPzYPXsNoV0AyCVaXDcTIthK_ICNQddfymwqRlnOLlDIxqm6ZG8htICgdyqfsI0wNuyYwqvAbKC0XVfuefTf8TFUx_mFHAWY8P4uL_FF64HukVEaCGL2PneVua7TxF-q0R7K-5RWhXOgFYRoErdivIHm_KoxffGjsxEV4VUad-W136mGxnP8M72ZtzrKZEQsgOEqCIP5Mw==]
  • Surface characterization of silane-treated industrial glass fibers. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjVHC3oGI8uWUtldVbCLGTzM6ktwkkGsHbahdJSmwSpcxrQhqGAv_CgZZJHFvB2vzUPxNdlU9uS44j0L_HYRj3dyodHqf7rxOzXzewlcR4ZfQP9_oQclHxtynA0AhbIVxVM8-kUPwSnh4IBpkt-h4YGFP5zC-RiFPj-rBN7OcOg9aZZJeB_D-4MeNb3fxFDXliNs-uCfSFtwqvkPeZZ1YtyV0x4SDGnpUSueGK8a34eA==]
  • Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeH-rp7rVGb6mB80hJU9-Alo_rLrrn17AoUkKQI8VJUORQWIf-2cSnLtwCONMjtdsQ84PQBAbdhDml77FKskBUa6oY7S1fsVlS7Mib_rNrWNhSuIxpJL69pk0lltNCkujRutRoaymGjEPguvJPftEefH-MrXHV7516icCgOQWxem0EsUU9DnGYtBjwBre0dLHTq0O3xpHy54BYLaz2kY1-bmnajDBIgtt0GA7yHmE6]
  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpX5b475EIlhED1WllkJfICRrP0HXkA88ppeWg8riiinzksddIKECfRaSM7WuzAMJW4pFn_JLwuJ9PNMv3Qch0QBFY85dxJqISEPKgGudxynYGamlHK0OHlV-VbPYf9ur-JddBZ85R3FI7CvP]
  • Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5OAWyrtg0aGpmJLSYGC5imu0CONXZU9_21yybadtfupoDzP1HPrEAJI6XWjyhV7pd2L4Y4mglhr4TyDEOPrpGcZL2xSqPkTXzURMZPOdjcMwHnMBV5UnkXpbJHIsD0OnyPfT_upaFl96]
  • Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability. arXiv.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt-D29_jzeQ1Sf_rrwPnlSnePD03GK6tLx7Tieiww5-PsGJ7yUHe2Z_FHz6AoJlcld4lFd3zjCUvaWzFZLeiYM3oaCCTF9ZfiVRMYUWYIjai3x45yQvXqaK-Qc]
  • An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH92iSW4_TlVXjv1VsuYvi6x9A7YaGakGqmiMuWxGP7vUk_3ISvYFBgLOJOBOJTfn06S_kB37es0v-fNK_Xg2tMU49KI10a5_ZOpe-Wm-FJ563yoVi21zWmfLS4jQDTzQfZXC3CtnYDWWS3PFll5JAxVn19edrfRK4keR4P06GD38g6w-4mjEJl8dyNn89yZ-5Tl2HxRtOc0axpnAb-VgV6xbqa75t16s2Mc2iH1t8qdeA5B4NpZu2P2SKTB4HTAYCDOw==]
  • Nanoscale analysis of surface modifications on silanized glass: Wettability alteration and long-term stability. Research portal Eindhoven University of Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWwJHD4v0M6KAXJ--KVWhREbyTXo-czpJ4axO2H6l896pUBtrNSrC2qnX_v_z-RpDURvQ8HbjAuz7FK8OqFy_LuUc6o8Wq6N3CqgVYc5dI08KjAGtuV-8UnQhS2rtBfoqbJB_9z0jqWAmv_x-fz25B1bBdEZzXl9RBfQKQTeB-CbVv0y5rHWXtETAK0-tGU2Fi8GH1a1I71MR4VG7auaY2n380JDs=]
  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3OA5r9C_3P7d5bJ472s6akfDl63vAqA8ZiDvI0g_rDl-fcbhxMBNjPCM3-rce4Qk3z0Th0ni1KVNMqe8eCoiTOvlWOOcNl4DV6Q9OGnWyeO9AdgHRbxKUDsnI-1wjuu5a-wmGeyQY6tWGIBU=]
  • Glass substrates modified with organosilanes for DNA immobilization. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuJDBuyRMpo3suT88yYDeoI3P7i0x0OooX_6Rwp82sb27ZoaBif5dJzIkYDe_FWb4Zbi_X3utWYy4_mhRmTza6Obi5_khE-gIy9XYh8XKL3cxPHOjwXNtKE9iCT7aTxRX8RAQ6LTpX1oqPyLG-vupUW4Hf2HywfO5MW0neUxGrfzeH1uBJ0S2i-Vq-3FeLZ25Z42PXhD8ZPhDObBYLwuGCN0uXkLW7YZ5lLFYPXC26rEc=]
  • Verifying Surface Modification: A Comparative Guide to Contact Angle Measurement. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg8frZfuUt6NSOncbsr7EhBUm82NaILxGS8EdrV3ahS--mSo2BlZViw0J2-NSLG20sJEXDtcufwOXyg0TUTmBYloY-UOx9_BgFfDWYlbbvtbaUXarLPcLchjbsjtMXi0vY0zbluOrSIvDL2H6kkA==]
  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqDyyb7SPYRvDuL-f1UWB1C-hr95-ggtYJ6qftFt8sKeNez33J7FchMVxxHG5UMlOxw7vaUXoS9yOXDO8TPYwlooRHluwZiv_WYiMyus5A-ldc2FRTG95CZwSEP3w3kXP0SeiuS4g==]
  • The effectiveness of different silane formulations to functionalize glass-based substrates. LOUIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFYYtJCBc3BPyiu6QrTvZq2NEFya56OkEJam6vqw0TU8i0pMbMvURs15Iq1VlAXI6BVf2_drW04rE55SOdsUjHJKL_zfMIXoK2GhKJd-GBenY9wqH__IexSPEF58-LeObpn-JZPxtKcR61f5YqSDWBM2YLYMT2qn3QgdwTwOxma3Sh6So=]
  • Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKOHCS7YkBWA2siLGZx09jfqr3Q0TzUhJeOy2ggVpzVn6gZaAd1L7QRIcFk0fFrboF2-ngSm48Cwf5i0poc1KxXo_GnnnytjTmHD6TRxGXsBcMCORqz16lt0eZa64tOVFaXWcyuG8ZGxwXICXMtDHLGC1SUpzqCgNbXhcq0iZbMnuleGIEQc2O_DBWPmjXJXYUKnF0MnJsoFkyWQAz2YYiA01t-92EXH10]
  • INSIGHTS INTO SURFACE CHEMICAL CHANGES DURING SILANISATION OF BOROSILICATE GLASS COVERS: A MONITORING STUDY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCPmRpTqyKey2oqQDxWGdNp3wGq-HLyJ09G4uspOdi9BjuioDht8YRB6NoswBNYk7SBE7R4SG5fRn3K5W1zNiJFqZsX1fXk9XzA8hoBVupLUPWgW6wi-e140cIHXqiJzz8DaT_9uc9rzDJJliEopsSSWb0AdtzHKQEIsZDW4xQVi5U3BEQRv1nE4LcfbBQ2s=]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyWAJWJBG3HyPSZuKvvTlW5aVI65lIkJNuK-fC_gBVy28imozX9fi3O7F5ZRajuNp6aa8ZrtFhPrP44tw8bZVg6flNMX0e3aYA9PkrVgmiJy4IiIjXbfp0bpOcrym1x3TTTOC06-CvLMMheaCTuf3B3Bi5fLKb1AMnoymE5umsNMzKsshH4NlDdjznSEenOZsl5C2MuSJ72aaR0en5YGBdi4rRDsWHo22npQwBlHf9Y_cynmi_HJz6rtdKUGYerE2fymhCvYyo3az6w==]
  • Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHERVVI3Qf0alXuEly5lmK_u6kGStNh-gsqn_4fylAnnfTe-h3RQYW_N4AiVadmC8MIInl_hiq9cCGX-7bTuf_x-u27Wmg22LdjclVcs6yzmpmgeSF6TsM9FeM2sgBihb3SlN0e8E8BKn9j6O4=]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ixu5V1pbYokqqErWZF35-uYKxXS2VLA7aPaPw7B4B1CVsRCfEzdsDXO4zeohMb6BpO_g0QNUpL4029YqYBoqy81SCmfKVj4v_ZAi3Q-luYt3yfEu5ir9z6oIR8hpmPhlLrUX37PLb_-wpoYR97XFXBxKO0SRAdDxLTLZbcsFEJ2INfDuoIHOyvSk5OA2OJev]
  • [11-(2-bromo-2-methyl)propionyloxy]undecyltrichlorosilane Safety Data Sheet. Amazon S3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqP1xLEyoiGgIRejKU34KWBMFCTVx4NgelEOkH353rek60GGNS8Je_O3FvYmQqYUxjz_UuIt4CGYM5geRkdpwAHHzOd_1mjLcuu1_sKFGF0LAFiwsty8x6PVGjQOEHwURVME-EHMj9u4X-KeK2V1JkJi4oRRTEEnwMJFXZdE=]
  • [11-(2-BROMO-2- METHYL)PROPIONYLOXY]UNDECYLTRICHLOROSILANE. Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmV9HVg80rb01Tgs75Hm5aZXlyzC7fvt6Yf8m9ahHkobPMATiHIAmrXOP7IVml4fKmM7p0lZ0x-INy1sLx1vSObmxttAYmMJmDBRSpXZhjotYv5z98t9DZYnfsq10gNOdUJzCSsYb8wfT5ENFTmnkRlPb0ekKwvBt1kCCKVQGukUxxsw==]
  • Surface Modification of Glass Slides with Aminosilanes for Microarray Use. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vQb4ZwY5oYewA0taC5xmd8IbFb5YBo1LLCgl0gHhvG9oYlH0-yfIosUb_46L3w_Ti7464OWHjLWw3bVWvaoNfNaM0jTv9TxtXKfRoHvXgrcMJ6BteGvskNtJwlkcQwWaHPho6UIpJdWgwshUQPKKxtgiz7Rb3uB9QI28ixeaJLc2GivxmSFpdeWTJYM4gEF3hjnYz1B1rM0nLDQ=]
  • AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbK2Nz8Ew_q9v4jjPUiJAuC2fHgY5qdaeJToHrUvg9ggfuo8R6F3lIibLqaxXPFWPO3THrPGeCU6om0QWcKkff4RqGnaZUjvlAJuRp7Xi0NICBVRiw1wgqEVGIGSVyqQxjbN-IYt7xoeMl6xj1-dUyf1ro2gx8A28pZ6sXNFexD9cTr22ngqigG1ZbJbtcXbszbE0=]
  • The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUoLiWrVQHvnOQ4gRdF5FRD-V1rWeoQD_ksi8pDwG2pxbUuZGvmOUVGkfXfpx2oirQBbFZqI7dczH5DUZ17dGTzTH3z4LDp6Jtogt0mkADuwhrSTPtHJXOW2Cpcpf0iOjhu932L98BvdzByDI=]
  • Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGIOsoT6C2Ig36VKPmbICt6RpVkcOr3XKJGbqLzzWHAhQlgYygtd5LVwoVKcAoQFkzt2aGMaKKpznKrXNqrDEgs4tS7YZLaYYdxBZRlEnoZEEJBhgr34C3wXeZjq66iEPw7TBI2g==]
  • Contact angle measurements of the glass substrate used and different PS... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyuXX7KT8fOyZwdx3YGEnCoLgQGhz-39QaOaDdwXH4YD2DZblFHU1UwQ8pJnciwWK4qv3xwEP6N0JHQH4Nq5piKXnDZGZt4UQM4ChjO8J5N9BBtKL8FGUOe0p_TlIvzAYFzj6keq5JQXnUZz-XICEfWIemHvTC7Wk8RKXfKdVUJbjzoHiX8Xpe7GIYdiVUoNhYTv08mCFMgBLfnpUN2Su6PGLk5fm6r5s_ijC244sKkQ26ZJlVQPhl0ABYzRAPuPmYuLfUQ-KK]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2QubO6mq8SLwjMaehhoEDEEJ-EVRFQ4W38a1yuq1EoBiRLUArSBe7r1hHjn4D22_hSMbCxxJIgLymORy1s-1jH9K_D_79WByoeJzHQ1IoVU950bgyZgVIuVCrNQTPJJbSL3bSAGfrF3Ih]
  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcDkKJHy0-VnHEd3mVTgerWPNP0IpyxOE8Y6YvxnqZLaMemtpux7fkU_oCOrh4fY21BEjITY3hFM5rlcjoFGoyDYd-6e3cpmz0FP1nUZGQIGGShk8BQDy_A1N9qMyykF7-OGtFhSxdt-_1Bne5VibTVPD5hg==]
  • Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Academia.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtdqfGhYEdEk58n-C2_sWPk9bVfG7hCHgIc2ggREgZieEwSbBVcciEaHJ-XcqmOC0dmO-cXTqBtrlzOLtDqBxJWRjUWRy1Rq_XLl4KB11WHJvY6RB6tdCigD9kkjaeirD1XWKh_uVarYDsJ-eGYJamhiF_Dx3EtJtNnVPmlvnn448FFKxqJP5AwA6eoFC6bReBoZJFWK0doBRDY8l1qWPiH5I9VPTPssq0qV9Ar2YEUX_VngCriDmuFW1N-LpXSkVQoFuvGQSguns2i2X06e52SCqAnHgaYZOQKhMh7WwCCAqcwCrF07GYtHF0wT895qU=]
  • Hydrolysis and Condensation Process. Silicone Surfactant. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-EZ0Y1Z5P3ug5TzPu-LSvpaKP-Dsmz_4wcEcgprnwJ-DZvEltq6d6SL8E9kqLdEFQ-76BygzvpxfteKXofumYVaZH16qFpiYqZC-5Kiv54JpwnAf8T_3Aju-7Kx6MPFW5CXvLBVf4o0_zu7_ze1N_tJYdnJRmi1Xmq-KAFYGvjnn-rRL1He8Jt_sBO1fSo8JH]
  • Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKG4FW4Fe0b33MWNRdayjnppgadbk10oHS-ZuqPfmmG8SNo0r229Q5UM3_gDFa9edrXKIqCrrspLXEn_ZJksEVTrZs-l53ZyN-j8tR5RkULXgFjb9ADuFSosQg4M5VMr4HLE4e]
  • A general silane grafting procedure was followed throughout the study... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGSmdGWYruzDeTuxUeO1VrXCccls-WeQDzOi8UzsYIjNEH1tWtV-Sh73nfpyfeykbf07xb8fBR9amXszmLg8Ns9LAezEU_iJd2yETza-Esp-jQTlC0Ga9rmdtdosRNo4EUvEztDPgtOCoc96rt9ripjy3ikM4J9275M4tgvarrlfYclyv4GF30PDRp0xvyK7UJZduClqTj5aRAvlE8FmyV0ltsxoaUgr_n_vW-sPySIq667Mm7TDbngqsw0HoWXg==]
  • The Mechanisms of chemical reaction between silicate glass and attacking agents: Part 1. Electrophilic and nucleophilic mechanisms of attack. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vlP2CwhxE1T65SX6ovJarW3tikADi60qOtV-dkN6fPplMzrfTzL3RUtcrNslRtb5pqBeQNa1RIRrNC0Y9sJBHGxdLJSAaZeZlw0VvD7qp_ys0RmWF2wKm9MAatVsHWtd1mcJrPLW5Vgh_2matIl6FrA7c3GlwerrOuJsoCUTKgQi4OS2tikbraOMpq2RUjtPKI7rdUSbNFm99mIyl5t9ItEDqhydMlx5Ufu06HpBsz1c18D4yidGxZ4Hb4e959pP]
  • Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG31sfEEhaFQGtGj1HLPAZ35JLBon7UZnEczAd2D2P7oGE-Z72rWUFxsjSc65KUYkKR_BA-BM4aBJX9WVkudooSs-LD2GID5T5Xjrg09k0lk8VRmI4KapXEJk0HYf2e_Tqa9Qz]
  • The SN1 Reaction Mechanism. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.

Sources

Application Note: Preparation of Azide-Terminated Silanes from 2-Bromoethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the preparation of azide-terminated silanes starting from 2-Bromoethyltrichlorosilane . It addresses the specific chemical instabilities associated with the "2-carbon spacer" (beta-elimination risks) and the incompatibility of trichlorosilanes with standard azidation conditions.

Executive Summary

Azide-terminated silanes are critical precursors for "Click Chemistry" (CuAAC) surface modification. While 3-bromopropyl silanes are common, the use of 2-Bromoethyltrichlorosilane presents unique challenges due to the "Beta-Effect," which destabilizes the ethyl spacer, and the high reactivity of the trichlorosilyl headgroup.

Direct reaction of 2-bromoethyltrichlorosilane with sodium azide (


) is not recommended  due to the violent hydrolysis of Si-Cl bonds in the polar solvents required for azidation. This guide details a validated Two-Step Solution Phase Protocol :
  • Solvolysis: Conversion of the trichlorosilane to a stable triethoxysilane.

  • Nucleophilic Substitution: Azidation of the triethoxysilane under anhydrous phase-transfer conditions.

Critical Chemical Context

The "Beta-Effect" Instability

Researchers must exercise caution with 2-haloethylsilanes. The silicon atom stabilizes a positive charge on the


-carbon (beta-effect), making the compound susceptible to 

-elimination
under basic or thermal stress.
  • Risk: Strong bases (e.g., ethoxide, hydroxide) can trigger the elimination of ethylene (

    
    ), destroying the linker.
    
  • Solution: Use Sodium Azide (

    
    )  in anhydrous DMF  or Acetone  with a phase transfer catalyst. 
    
    
    
    is a strong nucleophile but a weak base, minimizing elimination side reactions [1].
Trichlorosilane Incompatibility

Sodium azide requires polar solvents (DMF, DMSO, Water) for solubility. Trichlorosilanes react violently with these solvents or the moisture within them.

  • Strategy: We first "passivate" the headgroup by converting it to a triethoxysilane , which tolerates the azidation conditions.

Experimental Workflow Diagram

The following diagram outlines the logical flow from precursor to functionalized surface.

G Figure 1: Synthetic pathway for azide-silane preparation minimizing hydrolysis and elimination risks. Start 2-Bromoethyl- trichlorosilane Step1 Step 1: Alcoholysis (Anhydrous EtOH, N2) Start->Step1 HCl Removal Inter Intermediate: (2-Bromoethyl)triethoxysilane Step1->Inter Distillation Step2 Step 2: Azidation (NaN3, DMF, 80°C) Inter->Step2 SN2 Substitution Product Target Product: (2-Azidoethyl)triethoxysilane Step2->Product Filtration & Isolation Surface Surface Grafting (Silica/Glass) Product->Surface Deposition

Detailed Protocols

Protocol A: Synthesis of (2-Bromoethyl)triethoxysilane (Intermediate)

Objective: Convert the reactive trichlorosilane into a stable triethoxysilane.

Reagents:

  • 2-Bromoethyltrichlorosilane (1 equiv.)

  • Anhydrous Ethanol (4 equiv.)

  • Solvent: Anhydrous Hexane or Toluene (Optional, for dilution)

  • Inert Gas: Dry Nitrogen or Argon

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and a nitrogen outlet leading to a scrubber (to neutralize HCl gas).

  • Addition: Place 2-Bromoethyltrichlorosilane in the flask under nitrogen. Cool to 0°C in an ice bath.

  • Alcoholysis: Add Anhydrous Ethanol dropwise. The reaction is exothermic and releases HCl gas.

    • Reaction:

      
      
      
  • Completion: After addition, warm to room temperature and stir for 2 hours. Heat to mild reflux (60°C) for 1 hour with a nitrogen purge to drive off remaining HCl.

  • Purification: Distill the product under reduced pressure (vacuum distillation) to remove excess ethanol and isolate pure (2-Bromoethyl)triethoxysilane .

Protocol B: Azidation to (2-Azidoethyl)triethoxysilane

Objective: Substitution of Bromide with Azide without hydrolyzing the silane esters.

Reagents:

  • (2-Bromoethyl)triethoxysilane (from Protocol A)

  • Sodium Azide (

    
    ) (1.5 equiv.)[1]
    
  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv. - Phase Transfer Catalyst)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Safety Check: Ensure a blast shield is in place. Do not use chlorinated solvents (like DCM) with sodium azide (explosion risk).

  • Dissolution: In a dry flask, suspend

    
     and TBAB in anhydrous DMF.
    
  • Reaction: Add (2-Bromoethyl)triethoxysilane.

  • Heating: Heat to 60–80°C for 12–24 hours.

    • Note: Do not exceed 90°C to prevent thermal decomposition of the azide or beta-elimination.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ) using a fritted glass funnel (under inert atmosphere if possible to avoid moisture).
    • Remove DMF under high vacuum (rotary evaporator with vacuum pump).

  • Final Purification: Vacuum distillation yields the pure (2-Azidoethyl)triethoxysilane .

Quantitative Data Summary:

ParameterConditionRationale
Stoichiometry 1.5 equiv.

Excess nucleophile drives SN2 kinetics.[1]
Temperature 60–80°CSufficient energy for substitution; below elimination threshold.
Time 12–24 HoursEnsures high conversion (>90%).
Yield (Typical) 65–75%Losses primarily due to distillation/purification.
Protocol C: Surface Functionalization (Silanization)

Objective: Grafting the azide-silane onto a silica/glass surface.

  • Activation: Clean silica substrates (Piranha solution: 3:1

    
    ) for 30 min. Warning: Piranha is corrosive/explosive. Rinse with water and dry at 120°C.
    
  • Deposition: Prepare a 1-2% (v/v) solution of (2-Azidoethyl)triethoxysilane in anhydrous Toluene.

  • Incubation: Immerse substrates in the solution for 12-24 hours at room temperature (or 60°C for 4 hours).

  • Curing: Rinse with toluene, then ethanol. Cure in an oven at 110°C for 1 hour to crosslink the silane layer.

Characterization & Validation

To validate the synthesis, use the following spectroscopic markers:

  • FTIR Spectroscopy: Look for the strong, characteristic Azide stretching vibration at ~2100 cm⁻¹ . Disappearance of C-Br stretches (500-600 cm⁻¹) confirms substitution [2].

  • 1H NMR: The methylene protons adjacent to the azide (

    
    ) will shift upfield compared to the bromo-precursor (
    
    
    
    ).
  • XPS (Surface): Appearance of a Nitrogen (N1s) peak at ~400 eV (azide usually shows a split peak or broadened N1s due to different N environments).

Safety & Hazards (Must Read)

  • Sodium Azide (

    
    ):  Highly toxic (comparable to cyanide).[2][3] Reacts with acids to form Hydrazoic Acid (
    
    
    
    ), which is explosive and volatile.[2][3] NEVER use DCM or chloroform as solvents (forms explosive diazidomethane) [3].
  • Trichlorosilanes: React violently with moisture, releasing HCl gas. Handle only in a fume hood or glovebox.

  • Waste Disposal: Quench excess azide solutions with nitrous acid (sodium nitrite + dilute sulfuric acid) before disposal to prevent accumulation in drains (explosion hazard with lead/copper pipes).

References

  • US Patent 4401598A. Production of organosilicon compounds having azido groups. (Describes synthesis of 2-azidoethyl silanes). Link

  • BenchChem. Reaction of Alkyl Bromides with Sodium Azide: Mechanisms and Spectra.Link

  • Geneseo EHS. Sodium Azide Laboratory Chemical Safety Summary.Link

  • Organic Chemistry Portal. Nucleophilic Substitution (SN2) and Azide Chemistry.Link

Sources

Application Note & Protocol: Vapor Phase Deposition of 2-Bromoethyltrichlorosilane on Silicon Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Bromo-Functionalized Silicon Surfaces

The precise functionalization of silicon surfaces is a cornerstone of modern materials science, impacting fields from molecular electronics and biosensing to advanced catalysis. Among the diverse array of surface modification techniques, the deposition of organosilane self-assembled monolayers (SAMs) offers a robust and versatile platform for tailoring surface properties. This application note provides a comprehensive guide to the vapor phase deposition of 2-Bromoethyltrichlorosilane (Br(CH₂)₂SiCl₃) on silicon substrates.

Vapor phase deposition is often preferred over solution-based methods for its ability to produce highly ordered and uniform monolayers with a lower likelihood of multilayer formation.[1] The use of 2-Bromoethyltrichlorosilane, in particular, yields a surface terminated with reactive bromine groups. These bromo-functionalized surfaces serve as a valuable platform for subsequent chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the covalent attachment of a wide range of molecules.[2][3] This protocol is designed for researchers, materials scientists, and professionals in drug development seeking to create well-defined, reactive surfaces for a multitude of applications.

Foundational Principles: The Chemistry of Silanization

The successful deposition of a high-quality 2-Bromoethyltrichlorosilane monolayer is predicated on a fundamental understanding of the underlying surface chemistry. The process can be dissected into two principal stages: substrate preparation and monolayer formation.

Substrate Hydroxylation: Activating the Silicon Surface

A pristine silicon wafer is typically terminated with a thin, native oxide layer (SiO₂), which is approximately 2-3 nm thick.[4] This oxide layer is crucial as it presents hydroxyl (-OH) groups that are the reactive sites for silanization. For reproducible results, it is imperative to generate a high density of these silanol groups on the silicon surface. This is typically achieved by exposing the substrate to an oxidizing environment, such as an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step not only cleans the surface of organic contaminants but also ensures a uniformly hydroxylated surface, primed for reaction with the organosilane.

The Silanization Reaction: From Vapor to Covalent Bond

The vapor phase deposition of 2-Bromoethyltrichlorosilane proceeds via a multi-step mechanism. The trichlorosilyl headgroup of the molecule is highly reactive towards the surface silanol groups. The reaction is initiated by the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water on the substrate surface, forming reactive silanol intermediates (Si-OH).[1] These intermediates then condense with the hydroxyl groups on the silicon substrate, forming stable, covalent siloxane (Si-O-Si) bonds. The release of hydrogen chloride (HCl) as a byproduct drives the reaction forward. The lateral polymerization between adjacent silane molecules further enhances the stability and density of the monolayer.

G cluster_0 Vapor Phase cluster_1 Silicon Substrate Surface Precursor 2-Bromoethyltrichlorosilane Br(CH₂)₂SiCl₃ (gas) Intermediate Hydrolyzed Intermediate Br(CH₂)₂Si(OH)₃ Precursor->Intermediate Hydrolysis (with surface water) Surface Hydroxylated Silicon Surface Si-OH Monolayer Covalently Bound Monolayer Si-O-Si(CH₂)₂Br Intermediate->Monolayer Condensation (-3 HCl)

Figure 1: Reaction mechanism for the vapor phase deposition of 2-Bromoethyltrichlorosilane on a hydroxylated silicon surface.

Safety Precautions: Handling Trichlorosilanes

2-Bromoethyltrichlorosilane is a reactive and hazardous chemical that must be handled with appropriate safety measures. As an organochlorosilane, it is corrosive and reacts with moisture to produce hydrochloric acid.[5][6]

HazardPrecaution
Corrosive Causes severe skin burns and eye damage.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
Respiratory Irritant May cause respiratory irritation.[5][6] All handling of the neat chemical and the deposition process must be conducted in a well-ventilated fume hood.
Moisture Sensitive Reacts with water and moisture in the air to release HCl gas. Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5]
Spills In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water to clean up spills.

Always consult the Safety Data Sheet (SDS) for 2-Bromoethyltrichlorosilane before use.

Experimental Protocol: Step-by-Step Guide

This protocol details the vapor phase deposition of 2-Bromoethyltrichlorosilane in a vacuum desiccator, a common and effective method for laboratory-scale depositions.

Materials and Equipment
ReagentsEquipment
Silicon wafers (or other silicon-based substrates)Vacuum desiccator with a stopcock
2-Bromoethyltrichlorosilane (Br(CH₂)₂SiCl₃)Vacuum pump capable of reaching <1 Torr
Sulfuric acid (H₂SO₄, 98%)Oxygen plasma cleaner (or piranha bath setup)
Hydrogen peroxide (H₂O₂, 30%)Hot plate
Deionized (DI) water (18 MΩ·cm)Tweezers (Teflon-coated recommended)
Anhydrous toluene (or other suitable solvent)Glass petri dish or weighing boat for the silane
Nitrogen (N₂) or Argon (Ar) gasBeakers and graduated cylinders
Substrate Preparation (Hydroxylation)
  • Cleaning: Physically clean the silicon substrates by sonicating in a sequence of solvents (e.g., acetone, isopropanol, DI water) for 10-15 minutes each to remove gross particulate and organic contamination. Dry the substrates under a stream of nitrogen or argon.

  • Hydroxylation:

    • Oxygen Plasma (Recommended): Place the cleaned substrates in an oxygen plasma cleaner and treat for 5-10 minutes. This method is highly effective at removing residual organic contaminants and generating a fresh, hydroxylated surface.

    • Piranha Etch (Alternative): Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (e.g., 25 mL H₂O₂ to 75 mL H₂SO₄) in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid, never the reverse. The solution will become very hot. Immerse the substrates in the piranha solution for 15-20 minutes.

  • Rinsing and Drying: Thoroughly rinse the hydroxylated substrates with copious amounts of DI water. Dry the substrates with a stream of nitrogen or argon and place them on a hotplate at 120 °C for at least 30 minutes to remove any physisorbed water.[1]

Vapor Phase Deposition Workflow

The deposition is best performed in a controlled environment to ensure reproducibility. A vacuum desiccator provides a suitable chamber.

G A Prepare Hydroxylated Silicon Substrates B Place Substrates and Silane in Desiccator A->B C Evacuate Desiccator B->C D Isolate and Initiate Deposition C->D E Vent with Inert Gas D->E F Post-Deposition Annealing E->F G Solvent Rinse F->G H Characterize Monolayer G->H

Figure 2: General workflow for the vapor phase deposition of 2-Bromoethyltrichlorosilane.

  • Setup: Place the hot, dry substrates inside the vacuum desiccator on the ceramic plate. In a small, open container (e.g., a glass weighing boat), place a few drops (approximately 100-200 µL) of 2-Bromoethyltrichlorosilane at the bottom of the desiccator. Ensure the substrates are not in direct contact with the liquid silane.

  • Evacuation: Close the desiccator and immediately begin to evacuate the chamber using a vacuum pump. A pressure of <1 Torr is typically sufficient. The reduction in pressure increases the mean free path of the silane molecules and facilitates their transport to the substrate surface.

  • Deposition: Once the desired pressure is reached, close the stopcock to isolate the desiccator from the pump. Allow the deposition to proceed for 2-4 hours at room temperature. The exact time may need to be optimized depending on the chamber volume and desired monolayer density.

  • Venting: After the deposition time has elapsed, vent the desiccator with a dry, inert gas such as nitrogen or argon. Do not vent with ambient air, as this can introduce moisture that may lead to uncontrolled polymerization of any remaining silane vapor.

  • Post-Deposition Annealing: Remove the substrates from the desiccator and place them on a hotplate or in an oven at 120 °C for 30-60 minutes. This step helps to drive the condensation reaction to completion and promotes the formation of a more cross-linked and stable monolayer.

  • Rinsing: After annealing, rinse the substrates by sonicating them in a dry solvent such as anhydrous toluene or hexane for 5-10 minutes. This removes any physisorbed or loosely bound silane molecules. Dry the substrates with a stream of nitrogen or argon. The functionalized substrates are now ready for characterization or further use.

Characterization and Expected Results

The quality of the deposited 2-Bromoethyltrichlorosilane monolayer should be verified using appropriate surface analysis techniques.[7]

TechniqueParameter MeasuredExpected Result
Contact Angle Goniometry Static Water Contact AngleA successful deposition will result in a more hydrophobic surface compared to the clean, hydrophilic silicon substrate (which typically has a contact angle <10°). The expected contact angle for a bromo-terminated surface is in the range of 70-80°.
Ellipsometry Film ThicknessThe thickness of the monolayer should be consistent with the length of the 2-bromoethyl group, typically in the range of 0.5-1.0 nm.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionThe XPS survey scan should show the presence of Si, O, C, and Br. High-resolution scans of the Br 3d and Si 2p regions can confirm the chemical state of these elements and the formation of Si-O-Si bonds. The absence of Cl 2p signal would indicate complete hydrolysis and condensation.
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessThe AFM topography should reveal a smooth, uniform surface. The root-mean-square (RMS) roughness should be low, typically <0.5 nm, indicating the formation of a monolayer rather than aggregates.

Troubleshooting

IssuePossible CauseSuggested Solution
High Water Contact Angle (>90°) or Hazy Appearance Multilayer formation or polymerization of the silane.Reduce the amount of silane precursor, decrease the deposition time, or ensure the substrates are completely dry before deposition. Ensure no excess water is present in the desiccator.
Low Water Contact Angle (<60°) Incomplete monolayer formation.Increase deposition time, ensure the substrate surface was properly hydroxylated, or check the purity of the silane.
Inconsistent Results Variations in surface preparation or deposition conditions.Strictly control all parameters, especially substrate cleaning, dryness, and the vacuum level. Use a dedicated desiccator for silanization to avoid cross-contamination.

Conclusion

This application note provides a detailed protocol for the vapor phase deposition of 2-Bromoethyltrichlorosilane on silicon surfaces. By carefully controlling the substrate preparation and deposition parameters, it is possible to create high-quality, bromo-functionalized monolayers. These reactive surfaces are an excellent starting point for a wide range of subsequent chemical modifications, offering significant potential for innovation in various scientific and technological fields.

References

  • Iqbal, N., Wolstenholme-Hogg, A., Gompels, J. R., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ResearchGate.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. White Rose Research Online.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Figshare.
  • Valle, R. D., & Smet, P. F. (2011). Organosilane deposition for microfluidic applications. PMC - NIH.
  • Kezilebieke, S., et al. (n.d.). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as ALD resists. AIP Publishing.
  • Balu, B., et al. (n.d.). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices. ResearchGate.
  • Kezilebieke, S., et al. (2024). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists. AIP Publishing.
  • Kezilebieke, S., et al. (2024). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists. AIP Publishing.
  • Arkles, B. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Gelest.
  • Dias, C. F., et al. (n.d.). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. ResearchGate.
  • Gelest, Inc. (2015). [11-(2-BROMO-2- METHYL)PROPIONYLOXY]UNDECYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.
  • Gelest, Inc. (2025). [11-(2-bromo-2-methyl)propionyloxy]undecyltrichlorosilane Safety Data Sheet. Amazon S3.
  • N/A. (n.d.). Silicon Surface Functionalization Targeting Si-N Linkages. ResearchGate.
  • N/A. (n.d.). Controlled vapor deposition of azide-terminated siloxane monolayers : a platform for tailoring oxide surfaces. Stanford Digital Repository.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Covestro. (2012). SAFETY DATA SHEET. Covestro.
  • N/A. (n.d.). Wet chemical surface functionalization of oxide-free silicon. IOPscience.
  • AK Scientific, Inc. (n.d.). (2-Bromoethyl)trimethylsilane Safety Data Sheet. AK Scientific, Inc.
  • Cichomski, M., et al. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. ResearchGate.
  • N/A. (1997). Molecular Chemistry on Silicon Surfaces. University of Rochester.
  • Yi, H., et al. (2009). Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces. University of Illinois.
  • Habuka, H., et al. (n.d.). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. ResearchGate.
  • Guo, H., et al. (2022). Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth by Methyltrichlorosilane-H2 Gaseous System. MDPI.
  • N/A. (n.d.). Vapor Deposition of Silicon-Containing Microstructured Polymer Films onto Silicone Oil Substrates. ACS Publications.
  • Cicero, R. L., et al. (n.d.). Spectroscopic Studies of the Modification of Crystalline Si(111) Surfaces with Covalently-Attached Alkyl Chains Using a Chlorina. MMRC.
  • Habuka, H., et al. (n.d.). Process for silicon film deposition using trichlorosilane. ResearchGate.
  • George, S. M. (n.d.). Kinetics of Semiconductor Processing Chemistry: SiGe and GaAs Growth on Silicon Surfaces. DTIC.

Sources

Troubleshooting & Optimization

Preventing beta-elimination in 2-Bromoethyltrichlorosilane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organosilicon Chemistry Division Subject: Troubleshooting & Prevention of


-Elimination in 2-Bromoethyltrichlorosilane
Reference ID:  TS-SIL-BR-002

Executive Summary: The "Silent Killer" in Silane Chemistry

You are likely reading this guide because your reaction with 2-Bromoethyltrichlorosilane yielded gas bubbles (ethylene) and silyl byproducts instead of your desired functionalized molecule.

This specific molecule is chemically fragile due to the Beta-Silicon Effect . The silicon atom stabilizes a positive charge at the


-position, but this same electronic interaction makes the molecule highly susceptible to 

-elimination
under nucleophilic or basic conditions.

Unlike


-haloalkylsilanes (stable) or 

-haloalkylsilanes (reactive via different mechanisms), the

-analog requires specific "preservation protocols" to maintain the

backbone.

Module 1: The Failure Mechanism (Why it Happens)

To prevent the reaction, you must understand the orbital mechanics driving it. The elimination is not a standard organic E2 reaction; it is a Nucleophile-Induced


-Elimination .

The Pathway:

  • A nucleophile (Nu⁻) or Base attacks the electrophilic Silicon atom (not the proton).

  • The Silicon becomes pentacoordinate (hypervalent).

  • The electron density pushes toward the

    
    -carbon.
    
  • The

    
     bond breaks, releasing Bromide.[1]
    
  • Result: Formation of a silyl-nucleophile species, Ethylene gas (

    
    ), and Bromide.
    

Graphviz Visualization: The Elimination Pathway

BetaElimination Fig 1. Mechanism of Nucleophile-Induced Beta-Elimination in 2-Bromoethylsilanes. Nu Nucleophile / Base (RO⁻, OH⁻, RMgX) Substrate 2-Bromoethyltrichlorosilane (Cl3-Si-CH2-CH2-Br) Nu->Substrate Attacks Si atom Transition Pentacoordinate Transition State Substrate->Transition Hypervalent bond formation Products Decomposition Products: 1. Ethylene Gas (C2H4) 2. Silyl Species (Nu-SiCl3) 3. Bromide (Br⁻) Transition->Products Collapse (Fast)

Module 2: Safe Protocols for Surface Modification (SAMs)

Objective: Attach the silane to a silica/glass surface via the


 bonds while keeping the 

tail intact for further chemistry.

The Risk: Hydrolysis produces HCl. If you add a base (like Triethylamine) to neutralize the HCl, the base may trigger elimination. If you use water, the local concentration of


 can trigger elimination.

Recommended Protocol: Anhydrous Vapor or Liquid Phase

ParameterRecommendationWhy?
Solvent Anhydrous Toluene or XyleneNon-polar solvents suppress ionic elimination pathways.
Water Content < 50 ppm (Strictly Anhydrous)Water generates silanols/HCl, accelerating degradation.
Base Scavenger Avoid or use weak bases (e.g., Urea, PVP)Standard bases (

, Pyridine) are often basic enough to trigger elimination in this specific

-isomer.
Temperature Reflux (110°C)Thermal energy drives the HCl off as gas, removing the need for a base scavenger.

Step-by-Step Workflow:

  • Prep: Clean silica substrate (Piranha etch) and dry thoroughly (120°C for 2 hours) to remove bulk water.

  • Solvent: Prepare a 1-2% (v/v) solution of 2-Bromoethyltrichlorosilane in anhydrous Toluene.

  • Reaction: Immerse substrate. Heat to reflux under Nitrogen/Argon flow. The

    
     flow helps strip the evolved HCl gas.
    
  • Duration: 4–12 hours.

  • Wash: Rinse with anhydrous toluene, then ethanol, then cure at 110°C.

Module 3: Safe Protocols for Alcoholysis (Making Alkoxysilanes)

Objective: Convert


 to 

for milder handling.

The Risk: The byproduct is HCl. The reagent is Ethanol.


 Acidic conditions. Adding 

(Sodium Ethoxide) is fatal (instant elimination).

Recommended Protocol: The "Trimethyl Orthoformate" Route Instead of using free alcohol, use an orthoformate to scavenge HCl non-basically.

  • Reagents: Mix 2-Bromoethyltrichlorosilane (1 eq) with Trimethyl Orthoformate (3.3 eq).

  • Catalyst: No catalyst or trace anhydrous HCl.

  • Mechanism: The orthoformate exchanges alkoxy groups for chlorines, producing methyl chloride and methyl formate as byproducts, avoiding free alcohol/base exposure.

  • Purification: Distill the volatile byproducts.

Module 4: Troubleshooting Decision Tree

Scenario: You need to substitute the Bromine atom (e.g., with Azide


) to make a functional linker.

Technical Alert: Direct nucleophilic substitution (


) on the carbon of a 

-haloalkylsilane is extremely difficult. The nucleophile prefers to attack the Silicon (Hard-Soft Acid Base theory).

Decision Logic:

DecisionTree Fig 2. Decision Logic for Functionalizing the Carbon Chain. Start Goal: Substitute Br with Nucleophile (Nu) Check1 Is the Si group protected? Start->Check1 Action1 STOP. Nu will attack Si-Cl. Elimination occurs. Check1->Action1 No (It is Si-Cl3) Step2 Convert Si-Cl to Si-OR (Alkoxysilane) Check1->Step2 Yes (It is Si(OR)3) Check2 Is Nu a strong base? (e.g., Alkoxide, Amide) Step2->Check2 Action2 High Risk of Elimination. Use steric bulk or lower Temp. Check2->Action2 Yes Action3 Proceed with caution. Use polar aprotic solvent (DMF). Keep Temp < 60°C. Check2->Action3 No (e.g., Azide, Thiol)

FAQ: Frequently Asked Questions

Q1: Can I use Grignard reagents to turn the


 into 

?
A: No. Grignard reagents are strong nucleophiles. They will attack the silicon, but the proximity of the

-bromide will almost certainly trigger the elimination of ethylene. If you need a specific alkyl-silane backbone, you should synthesize it via Hydrosilylation of a vinyl bromide (though difficult) or start with a vinylsilane and add

(radical addition).

Q2: I see white smoke when I open the bottle. Is it degraded? A: Not necessarily. Trichlorosilanes react instantly with moisture in the air to produce HCl gas (the white smoke). However, if the liquid has turned viscous or you see solid precipitate inside the bottle under inert gas, it has likely polymerized or eliminated. Check purity via NMR (


 NMR: Look for ethylene peak at 

ppm if elimination occurred).

Q3: Why not use the Alpha (


-bromo) or Gamma (

-bromo) analogs?
A:
  • 
    -bromo:  Highly reactive towards nucleophiles but undergoes 
    
    
    
    -elimination (carbene insertion).
  • 
    -bromo (3-bromopropyl): The Gold Standard.  If you can change your linker length by one carbon, switch to 3-Bromopropyltrichlorosilane . It does not undergo 
    
    
    
    -elimination and is robust against many nucleophilic substitutions. Use the
    
    
    -analog only if the specific 2-carbon chain length is critical for your monolayer spacing.

References

  • Whitmore, F. C., & Sommer, L. H. (1946).[2][3] Organosilicon Compounds. II.[4] Silicon Analogs of Neopentyl Chloride and Neopentyl Iodide.[2] The Alpha-Silicon Effect. Journal of the American Chemical Society. Link

  • Sommer, L. H., et al. (1946).[2][3][4] Organosilicon Compounds.[2][3][4][5][6] V.

    
    -Eliminations Involving Silicon. Journal of the American Chemical Society. Link
    
  • Gelest, Inc. (2020).[6] Silane Coupling Agents: Connecting Across Boundaries.[7] (Technical Guide regarding handling of chlorosilanes and surface modification). Link

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry.[6] Wiley-Interscience. (Authoritative text on the

    
    -effect). Link
    

Sources

Technical Support Center: Thermal Decomposition of 2-Haloethyl Silanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal decomposition of 2-haloethyl silanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic reaction.

Introduction to the Thermal Decomposition of 2-Haloethyl Silanes

The thermal decomposition of 2-haloethyl silanes is a powerful method for the synthesis of vinylsilanes and other valuable organosilicon compounds.[1] This reaction typically proceeds through a β-elimination mechanism, where the halogen and the silyl group on adjacent carbons are eliminated to form a carbon-carbon double bond.[2][3] The process is of significant interest due to the utility of vinylsilanes in a wide range of organic transformations, including cross-coupling reactions and as precursors to various functional groups.[4][5]

This guide will provide a comprehensive overview of the reaction, from the underlying mechanism to practical experimental considerations. We will delve into common issues encountered during the procedure and offer evidence-based solutions to help you optimize your experiments for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the thermal decomposition of 2-haloethyl silanes?

A1: The thermal decomposition of 2-haloethyl silanes primarily proceeds through a concerted, intramolecular β-elimination reaction.[6] This mechanism involves a four-centered transition state where the silicon atom interacts with the halogen on the β-carbon, leading to the simultaneous cleavage of the C-Si and C-X (where X is a halogen) bonds and the formation of a C=C double bond and a silyl halide.[6] This process is analogous to the E2 elimination mechanism in classical organic chemistry.[2]

Q2: What are the typical products of this reaction?

A2: The primary products are an alkene (typically ethylene if the starting material is a 2-haloethyl silane) and a silyl halide.[1] For example, the thermal decomposition of 2-chloroethyltrimethylsilane yields ethylene and trimethylchlorosilane.[1] However, side reactions can lead to other products.

Q3: What factors influence the rate and efficiency of the decomposition?

A3: Several factors can influence the reaction:

  • Temperature: This is a critical parameter. The decomposition is a pyrolysis process and requires elevated temperatures, often in the gas phase.[7][8][9] The optimal temperature will depend on the specific substrate.

  • Nature of the Halogen: The C-X bond strength plays a role. Weaker carbon-halogen bonds (e.g., C-I) will lead to decomposition at lower temperatures compared to stronger bonds (e.g., C-Cl).

  • Substituents on Silicon: The electronic and steric nature of the groups attached to the silicon atom can influence its Lewis acidity and the stability of the resulting silyl halide, thereby affecting the reaction rate.

  • Reaction Phase: The reaction can be carried out in the gas phase or in a high-boiling solvent. Gas-phase reactions often require higher temperatures but can lead to cleaner products.[7]

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur, leading to a mixture of products. These can include:

  • α-Elimination: This can lead to the formation of silylenes, which are highly reactive intermediates.[10]

  • Rearrangement Reactions: Carbocationic intermediates, if formed, can undergo rearrangements.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can lead to the formation of higher molecular weight byproducts.

  • Surface-Catalyzed Reactions: The surface of the reaction vessel can sometimes catalyze side reactions, especially in gas-phase pyrolysis.[1]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Insufficient Temperature: The decomposition temperature may be too low for the specific substrate.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by GC-MS or other suitable analytical techniques. Consult literature for the decomposition temperature of similar compounds.[11]
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction over a time course to determine the optimal reaction time.
Presence of Inhibitors: Trace impurities in the starting material or solvent can inhibit the reaction.Purify the starting 2-haloethyl silane and solvent before use.
Formation of Multiple Products/Low Selectivity Side Reactions: As discussed in the FAQs, side reactions such as α-elimination or rearrangements may be occurring.[10]Optimize the reaction temperature. Lowering the temperature may favor the desired β-elimination pathway. Consider using a flow system for gas-phase reactions to minimize residence time and intermolecular reactions.
Surface Effects: The reactor surface may be catalyzing unwanted reactions.[1]Passivate the reactor surface by treating it with a silylating agent like hexamethyldisilazane (HMDS) to block active sites.[12] Alternatively, coating the reaction vessel with a layer of carbon by pyrolyzing a hydrocarbon like allyl bromide has been shown to improve selectivity in some cases.[1]
Incomplete Reaction Equilibrium Limitations: The reaction may be reversible under the experimental conditions.If possible, remove one of the products (e.g., the volatile alkene) from the reaction mixture as it is formed to drive the equilibrium towards the products.
Substrate Stability: The starting material itself may be degrading through other pathways at the reaction temperature.Perform a thermal stability analysis of your starting material using techniques like Thermogravimetric Analysis (TGA) to understand its decomposition profile.[11][13]
Char or Polymer Formation Radical Reactions: At very high temperatures, radical-mediated polymerization of the starting material or products can occur.Lower the reaction temperature. Consider the use of a radical scavenger if compatible with the desired reaction.
High Concentration: High concentrations of reactants can promote intermolecular side reactions leading to polymers.For gas-phase reactions, use a carrier gas (e.g., nitrogen or argon) to dilute the reactant. For solution-phase reactions, use a more dilute solution.

Experimental Protocols

General Procedure for Gas-Phase Thermal Decomposition of a 2-Haloethyl Silane

This protocol provides a general guideline. Specific temperatures and reaction times will need to be optimized for your particular substrate.

Materials:

  • 2-Haloethyl silane (e.g., 2-chloroethyltrimethylsilane)

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • High-temperature tube furnace

  • Quartz or Pyrex reaction tube

  • Gas-tight syringe or other suitable injection method

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • System Setup: Assemble the pyrolysis apparatus. The reaction tube should be placed inside the tube furnace. The inlet should be connected to the carrier gas supply and the injection port. The outlet should be connected to a cold trap to collect the condensable products, followed by a bubbler to monitor gas flow.

  • System Purge: Purge the entire system with the inert carrier gas for at least 30 minutes to remove any air and moisture.

  • Heating: Heat the tube furnace to the desired decomposition temperature.

  • Reaction: Once the temperature has stabilized, introduce the 2-haloethyl silane into the hot zone of the reaction tube. This can be done via slow injection of the liquid using a syringe pump or by passing the carrier gas through a bubbler containing the liquid silane.

  • Product Collection: The volatile products will be carried by the inert gas stream out of the furnace. The silyl halide and any unreacted starting material will condense in the cold trap. The gaseous alkene can be collected in a gas bag or analyzed directly by GC.

  • Analysis: After the reaction is complete, allow the system to cool down. Analyze the contents of the cold trap and the collected gas by GC-MS to identify and quantify the products.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the concerted β-elimination mechanism for the thermal decomposition of a 2-haloethyl silane.

Caption: β-Elimination Mechanism.

Experimental Workflow

This diagram outlines the key steps in a typical gas-phase thermal decomposition experiment.

G start Start setup Assemble Pyrolysis Apparatus start->setup purge Purge with Inert Gas setup->purge heat Heat Furnace to Target Temperature purge->heat inject Introduce 2-Haloethyl Silane heat->inject collect Collect Products in Cold Trap inject->collect analyze Analyze Products by GC-MS collect->analyze end End analyze->end

Caption: Gas-Phase Pyrolysis Workflow.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues.

G start Experiment Outcome low_yield Low/No Yield start->low_yield Unsatisfactory multiple_products Multiple Products start->multiple_products Unsatisfactory incomplete_reaction Incomplete Reaction start->incomplete_reaction Unsatisfactory success Successful Reaction start->success Satisfactory temp_check Increase Temperature? low_yield->temp_check temp_opt Optimize Temperature? multiple_products->temp_opt equilibrium_check Remove Product? incomplete_reaction->equilibrium_check time_check Increase Time? temp_check->time_check No purity_check Check Reagent Purity? time_check->purity_check No purity_check->low_yield No, Re-evaluate surface_check Passivate Surface? temp_opt->surface_check No flow_rate_check Adjust Flow Rate? surface_check->flow_rate_check No flow_rate_check->multiple_products No, Re-evaluate stability_check Check Substrate Stability? equilibrium_check->stability_check No stability_check->incomplete_reaction No, Re-evaluate

Caption: Troubleshooting Decision Tree.

References

  • Product analysis and kinetics of the gas-phase reactions of selected organosilicon compounds with OH radicals using a smog chamber-mass spectrometer system. Scilit.
  • Organosilicon Chemistry. - DTIC.
  • Syntheses and studies of organosilicon compounds - Iowa State University Digital Repository.
  • Thermal and Photochemical Reactions of Organosilicon Compounds - PMC. Available at: [Link]

  • Synthesis of Organosilicon Compounds by New Direct Reactions - ResearchGate. Available at: [Link]

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study.
  • Elimination Reactions: an Introduction - Chemistry Steps. Available at: [Link]

  • Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing). Available at: [Link]

  • A DFT study on the thermal decomposition of 2-chloroethylsilane - ResearchGate. Available at: [Link]

  • Elimination Reactions.
  • Mechanism of Thermal Decomposition of Silanes - ResearchGate. Available at: [Link]

  • The pyrolysis of 2-chloroethylsilanes. - University of Leicester research repository - Figshare. Available at: [Link]

  • Catalytic decomposition of silanes - US3493402A - Google Patents.
  • Silanes - Organic Chemistry Portal. Available at: [Link]

  • Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6rn, n ) 0r6) Studied by ab Initio Molecular Orbi.
  • Thermal Stability of Silane Coupling Agents - Gelest, Inc. Available at: [Link]

  • Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K - MDPI. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - Organic Chemistry Portal. Available at: [Link]

  • Elimination Reaction - Haloalkanes | CK-12 Foundation. Available at: [Link]

  • 4.1: β-Elimination Reactions - Chemistry LibreTexts. Available at: [Link]

  • β-Hydride elimination - Wikipedia. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. Available at: [Link]

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.
  • Thermal stability of linear siloxanes and their mixtures - IRIS . Available at: [Link]

  • Thermal decomposition of silane. - Semantic Scholar. Available at: [Link]

  • Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. Available at: [Link]

  • Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed. Available at: [Link]

  • Applying Silanes - Gelest, Inc. Available at: [Link]

  • Waste-to-Fuels: Pyrolysis of Low-Density Polyethylene Waste in the Presence of H-ZSM-11.
  • Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF - ResearchGate. Available at: [Link]

  • Pyrophoric silanes | Exhibition chemistry | RSC Education. Available at: [Link]

  • (PDF) Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane - ResearchGate. Available at: [Link]

  • (PDF) Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry - ResearchGate. Available at: [Link]

  • On the Modeling of Silane Pyrolysis in a Continuous Flow Reactor - OSTI.GOV. Available at: [Link]

  • Theoretical study of the pyrolysis of β-1,4-xylan: a detailed investigation on unimolecular concerted reactions - RSC Publishing. Available at: [Link]

  • Revealing pyrolysis chemistry for biofuels production: Conversion of cellulose to furans and small oxygenates - Energy & Environmental Science (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Hydrolysis Prevention in Trichlorosilane Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Engineers From: Senior Application Scientist, Surface Chemistry Division Subject: Critical Protocols for Handling Trichlorosilanes in Humid Environments

The Core Challenge: The Hydrolysis Cascade

You are likely reading this because you have encountered "white gunk" in your reaction vessel or inconsistent contact angles on your substrates.

The Chemistry of Failure: Trichlorosilanes (


) are thermodynamically desperate to react with water. The Si-Cl bond is highly polarized and weak compared to the Si-O bond. Upon contact with even trace atmospheric moisture (

ppm), the following irreversible cascade occurs:
  • Hydrolysis: Water attacks the silicon center, displacing chlorine as hydrogen chloride (HCl) gas.

  • Condensation: The resulting unstable silanols (

    
    ) rapidly cross-link.
    
  • Polymerization: This forms an insoluble polysiloxane network (the "white gunk") rather than a self-assembled monolayer (SAM).

Visualizing the Failure Mode:

HydrolysisCascade Trichloro R-SiCl3 (Active Reagent) Silanol R-Si(OH)3 (Transient Species) Trichloro->Silanol + H2O (Hydrolysis) HCl HCl (Gas) (Corrosive Byproduct) Trichloro->HCl Water H2O (Moisture) Water->Silanol Polysiloxane Polysiloxane Network (Precipitate/Defect) Silanol->Polysiloxane Condensation (Solution Phase) SAM Target SAM (Surface Bound) Silanol->SAM Condensation (Surface Phase)

Figure 1: The kinetic competition between solution-phase polymerization (failure) and surface-phase assembly (success).

Strategic Decision: Liquid vs. Vapor Phase

Before troubleshooting, verify you are using the correct deposition method for your humidity constraints.

FeatureLiquid Phase Deposition Vapor Phase Deposition
Humidity Tolerance Low. Requires strictly anhydrous solvents (<10 ppm water).High. Carried out under vacuum; easier to isolate from ambient air.
Substrate Geometry Best for flat, simple surfaces (wafers, slides).Best for complex geometries, porous structures, and MEMS.
Key Risk Polymerization in solution (cloudiness).Incomplete coverage if vapor pressure is low.
Self-Validation Check solvent clarity before adding silane.Check vacuum seal integrity before injection.
Liquid Phase Protocol: The "Zero-Moisture" Standard

Objective: Create a self-validating system where moisture is excluded before the reagent is introduced.

Step 1: Solvent Engineering (The Critical Variable)

Most failures occur here. "Bottled anhydrous" solvents are often compromised after the first opening.

  • Protocol: Use Toluene or Hexane.[1]

  • Drying: Store over activated 4Å molecular sieves for at least 24 hours.

  • Validation: If you have access to a Karl Fischer titrator, verify water content is <10 ppm. If not, use the "Cloud Test" (see Troubleshooting).

Step 2: The "Cannula Transfer" Technique

Never pour trichlorosilanes. Pouring introduces atmospheric moisture.

  • Setup: Flame-dry all glassware under a stream of Argon or Nitrogen.

  • Transfer: Use a positive-pressure cannula or a gas-tight syringe (Hamilton type) to transfer the silane from the stock bottle to the reaction vessel.

  • Dilution: Typical concentration is 1-5 mM (approx. 0.1% v/v). Note: Higher concentrations increase the rate of polymerization, not surface coverage.

Step 3: The Reaction Environment
  • Atmosphere: Perform inside a glovebox or under a positive pressure of nitrogen on a Schlenk line.

  • Temperature: Lower temperatures (0°C to -20°C) slow down the hydrolysis/polymerization kinetics, giving the silane more time to find the surface before it reacts with stray water molecules.

Vapor Phase Protocol: The High-Humidity Workaround

If your lab humidity is >50% and you lack a glovebox, switch to vapor phase .

  • Desiccator Method: Place substrates in a vacuum desiccator.

  • Reagent Source: Place 100 µL of trichlorosilane in a small open vial next to the substrates.

  • Vacuum: Pump down to <100 mTorr to remove air/moisture.

  • Isolation: Close the valve to the pump. The silane vapor will equilibrate and coat the surface over 30-60 minutes.

  • Curing: Post-bake at 100°C to drive the condensation reaction.

Troubleshooting Matrix

Q1: The solution turned cloudy immediately after adding the silane.

  • Diagnosis: Your solvent was "wet." The cloudiness is polymerized siloxane.

  • Fix: Discard the solution. Re-dry your solvent with fresh molecular sieves (activated at 300°C). Do not trust the label on the bottle.

Q2: My contact angles are lower than reported in literature (e.g., 90° instead of 110°).

  • Diagnosis: Disordered monolayer formation ("islanding").

  • Cause: Often caused by "over-drying" the substrate. A microscopic layer of water on the surface is actually necessary for the hydrolysis step, but bulk water in the solvent is fatal.

  • Fix: After cleaning the substrate (Piranha/Plasma), dry it with nitrogen, but do not bake it at >150°C unless you plan to re-hydrate it slightly.

Q3: I see white residue on my substrate after rinsing.

  • Diagnosis: Physisorbed polymer.

  • Fix: You are rinsing with a wet solvent.[2][3] The final rinse must be done with anhydrous solvent, followed by ethanol, then dried immediately. Sonicate in toluene for 5 minutes to remove physisorbed debris.

Workflow Decision Logic

Use this flow to determine your experimental setup based on environmental constraints.

DecisionTree Start Start: Silanization Project HumidityCheck Lab Humidity > 40%? Start->HumidityCheck Glovebox Glovebox Available? HumidityCheck->Glovebox Yes Liquid Liquid Phase (Anhydrous Toluene) HumidityCheck->Liquid No (Dry Lab) Glovebox->Liquid Yes Vapor Vapor Phase (Vacuum Desiccator) Glovebox->Vapor No

Figure 2: Protocol selection based on environmental humidity and equipment availability.

Waste Disposal & Safety (Crucial)

Warning: Never pour unreacted trichlorosilane directly into a waste drum. It will liberate massive amounts of HCl gas, potentially pressurizing the drum.[4]

Neutralization Protocol:

  • Fume Hood: Perform this strictly in a high-flow fume hood.

  • Dilution: Dilute the waste silane solution 1:10 with hexane or toluene.

  • Quenching: Slowly add isopropanol or ethanol. This converts the corrosive Si-Cl bonds to Si-OR bonds (alkoxysilanes) and releases HCl gas slowly.

  • Final Wash: Once bubbling ceases, add water to fully hydrolyze the mixture.

  • Disposal: Dispose of the resulting mixture as halogenated organic waste.

References
  • Gelest, Inc. "Handling Moisture Sensitive Silanes." Gelest Technical Guides. [Link]

  • Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. [Link]

  • Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Self-Assembled Monolayers of Organosilicon Hydrides." Langmuir, 1999. [Link]

Sources

Optimizing SN2 substitution yields on 2-bromoethyl functionalized surfaces

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, non-linear troubleshooting hub. It prioritizes the "Why" and "How" of experimental failure, specifically tailored for the high-stakes environment of surface chemistry.

Topic: Optimizing SN2 Yields on 2-Bromoethyl Functionalized Surfaces

Status: Active Analyst: Senior Application Scientist, Surface Chemistry Division Last Updated: February 25, 2026

Executive Summary & Critical Warning

Subject: The "C2 Linker" Instability

Welcome to the support hub. If you are working with 2-bromoethyl functionalized surfaces (e.g., 2-bromoethylsilanes on glass or 2-bromoethylthiols on gold), you are operating in a narrow kinetic window.

The Core Problem: 2-bromoethyl linkers are chemically distinct from their 3-bromopropyl (C3) counterparts. They are highly susceptible to


-elimination  (E2), which competes aggressively with your desired SN2 substitution.
  • The Symptom: Loss of bromine signal in XPS without the appearance of your nucleophile.[1]

  • The Cause: The proximity of the leaving group to the surface anchor (Si or S) lowers the activation energy for elimination, often yielding a vinyl-terminated surface rather than the substituted product.

Diagnostic Workflow (Troubleshooting)

Use this decision matrix to diagnose low yields.

Phase 1: The "Naked" Nucleophile Check

Is your nucleophile reactive enough to beat the elimination pathway?

ParameterRecommendationThe "Why" (Mechanism)
Solvent DMF, DMSO, NMP Crucial. You need a polar aprotic solvent.[1] Protic solvents (Ethanol, Water) solvate the nucleophile's anion, creating a "cage" that reduces its energy and reactivity (nucleophilicity). In DMF, the anion is "naked" and aggressive.
Concentration > 50 mM Surface reactions suffer from transport limitations. High bulk concentration drives the kinetics (

).
Temperature < 60°C Warning: High heat favors Elimination (E2) over Substitution (SN2). Keep it mild (25°C–45°C) and extend reaction time (12–24h) rather than boiling it.
Catalyst TBAI or 18-Crown-6 Phase Transfer Catalysts (PTC) dissociate ion pairs. Tetrabutylammonium iodide (TBAI) is standard for solid-liquid interfacial reactions.
Phase 2: The Steric Barrier

Can the nucleophile actually reach the backside?

SN2 requires a precise 180° backside attack . On a packed monolayer, the surface itself acts as a massive steric shield.

SN2_Surface_Mechanism cluster_0 The Kinetic Challenge Surface Solid Surface (Steric Wall) Linker Ethyl Linker (C2 Chain) Surface->Linker Linker->Surface Blocked by Surface Packing Bromine Bromine (Br) Leaving Group Linker->Bromine Nu Nucleophile (Nu:) (Azide/Amine) Nu->Linker Backside Attack (REQUIRED 180°) Nu->Bromine Frontside Attack (FORBIDDEN)

Caption: Figure 1.[2] The geometric constraint of SN2 on surfaces. The nucleophile must penetrate the monolayer to attack the carbon-bromide bond from the back (180°), which is sterically hindered by the surface itself.

Advanced Protocols
Protocol A: The Finkelstein Activation (Recommended)

Use this if your direct substitution yield is < 30%.

This two-step method converts the surface bromide to a surface iodide. Iodide is a better leaving group (


) and creates a more polarized C-X bond, accelerating the subsequent SN2 reaction.
  • Activation Step:

    • Reagent: Saturated Sodium Iodide (NaI) in dry Acetone or MEK.

    • Conditions: Incubate surface for 2–4 hours at Room Temp.

    • Mechanism: Equilibrium is driven by the precipitation of NaBr (if in acetone) or simply by mass action.[3]

    • Result: Surface-CH2-CH2-I .

  • Substitution Step:

    • Reagent: Your Nucleophile (e.g., NaN3) in DMF.[1]

    • Conditions: 40°C, Overnight.

    • Benefit: The C-I bond breaks ~10-100x faster than C-Br in SN2 reactions.

Protocol B: The "Soft" Nucleophile Approach

Use this to avoid Elimination.

If you observe vinyl peaks (C=C) in your IR or XPS data, your nucleophile is acting as a base.

  • Switch Nucleophile: Move from Amines (Basic) to Azides (

    
    )  or Thiolates (
    
    
    
    )
    . Azide is the ideal nucleophile for C2 linkers: it is highly nucleophilic but poorly basic (
    
    
    of
    
    
    ), minimizing the E2 pathway.
Mechanism of Failure: Beta-Elimination

Why is the C2 linker so problematic?

Beta_Elimination Start Surface-Si-CH2-CH2-Br TS Transition State (E2 Concerted) Start->TS Nu attacks H (Beta-proton) Product_Good Substituted Surface (Surface-Si-CH2-CH2-Nu) Start->Product_Good Nu attacks C (Alpha) (Substitution) Base Basic Nucleophile (Nu:-) Base->TS Product_Bad Vinyl Silane Surface (Surface-Si-CH=CH2) TS->Product_Bad Br leaves (Elimination)

Caption: Figure 2. The competition between Substitution and Elimination.[1][4][5] With C2 linkers, the elimination pathway is kinetically accessible, leading to the loss of functional potential (Vinyl surface).

Frequently Asked Questions (FAQs)

Q: My Contact Angle didn't change after reaction. Did it fail? A: Not necessarily.

  • Scenario 1: If converting Br (hydrophobic) to Azide (hydrophobic), the contact angle shift is minimal (~5-10°).

  • Scenario 2: Elimination occurred. Vinyl surfaces are also hydrophobic (~90-100°).

  • Solution: You must use XPS (X-ray Photoelectron Spectroscopy). Look for the disappearance of the Br 3d peak (~70 eV) and the appearance of the N 1s peak (~400 eV for azide).

Q: Can I use water as a solvent? A: Absolutely not.

  • Water is a protic solvent; it will cage your nucleophile, killing the reaction rate.

  • If you are using silane chemistry, water will hydrolyze your siloxane anchors, stripping the monolayer off the glass/silica entirely. Always use anhydrous DMF or DMSO .

Q: Why not just use the 3-bromopropyl (C3) linker? A: We highly recommend C3 linkers for this exact reason. The extra methylene group (


) removes the electronic stabilization of the transition state for elimination and provides slightly more flexibility for the backside attack. Only use C2 if your specific spatial constraint requires the shorter distance.
References
  • Genzer, J., & Efimenko, K. (2000). Creating Long-Lived Superhydrophobic Polymer Surfaces Through Mechanically Assembled Monolayers. Science. [Link] (Discusses steric constraints on surface reactivity).

  • Fryxell, G. E., et al. (1996). Nucleophilic Displacements in Mixed Self-Assembled Monolayers. Langmuir. [Link] (Foundational work on SN2 kinetics on SAMs).

  • Collman, J. P., et al. (2006). Clicking on Azides: Kinetics of the Azide-Alkyne Cycloaddition on Surfaces. Langmuir. [Link] (Details the preparation of azide surfaces via SN2).

  • Ashwell, G. J., et al. (2003). Surmounting the Steric Barrier: Optimization of SN2 Reactions on Surfaces. Journal of Materials Chemistry. [Link] (Specific protocols for Finkelstein activation on monolayers).

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link] (Comprehensive review covering stability and elimination reactions of SAMs).

Sources

Navigating the Synthesis of 2-Bromoethyltrichlorosilane: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 2-Bromoethyltrichlorosilane, with a specific focus on the removal of acidic byproducts. This guide offers in-depth technical information, step-by-step protocols, and expert advice to ensure the successful and safe execution of this important chemical synthesis.

Introduction: The Synthesis of 2-Bromoethyltrichlorosilane and the Challenge of Acidic Impurities

The synthesis of 2-Bromoethyltrichlorosilane is a critical process for the production of various organosilane compounds used in advanced materials and as intermediates in pharmaceutical development. A prevalent and efficient method for this synthesis is the free-radical addition of hydrogen bromide (HBr) to vinyltrichlorosilane.[1] This reaction, typically initiated by peroxides or UV light, proceeds via an anti-Markovnikov addition, yielding the desired 2-bromoethyl-functionalized silane.

While this method is effective, a key challenge lies in the removal of unreacted hydrogen bromide from the final product. The presence of residual HBr can compromise the purity of the 2-Bromoethyltrichlorosilane, affecting downstream reactions and the integrity of the final products. Furthermore, the starting material, vinyltrichlorosilane, is highly susceptible to hydrolysis in the presence of moisture, which can lead to the formation of corrosive hydrogen chloride (HCl) gas.[2][3] Therefore, maintaining a strictly anhydrous and inert environment is paramount throughout the synthesis and purification process.

This guide will provide a detailed framework for understanding and mitigating these challenges, ensuring the synthesis of high-purity 2-Bromoethyltrichlorosilane.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 2-Bromoethyltrichlorosilane.

Q1: My reaction yield is low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Inefficient Radical Initiation: The free-radical chain reaction may not have been effectively initiated. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. If using UV initiation, verify the lamp's intensity and wavelength are appropriate.

  • Presence of Inhibitors: The vinyltrichlorosilane starting material may contain inhibitors that quench the radical reaction. It is advisable to pass the vinyltrichlorosilane through a column of activated alumina to remove any stabilizers before use.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to unwanted side reactions and decomposition of the product.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Gas Chromatography (GC) can help determine the optimal reaction time.

Q2: I'm observing the formation of significant byproducts. How can I minimize them?

A2: The primary byproduct in this reaction is typically the Markovnikov addition product, 1-bromoethyltrichlorosilane. To favor the desired anti-Markovnikov product:

  • Ensure a True Radical Mechanism: The presence of peroxides or a UV source is crucial for the anti-Markovnikov addition.[1] In their absence, an ionic mechanism may compete, leading to the Markovnikov product.

  • Control HBr Addition: Slow, controlled addition of HBr gas to the vinyltrichlorosilane solution can help maintain a low concentration of HBr, which favors the radical pathway.

Another potential issue is polymerization of the vinyltrichlorosilane. This can be minimized by maintaining a moderate reaction temperature and avoiding the presence of contaminants that can initiate polymerization.

Q3: How do I effectively remove unreacted HBr from my product?

A3: Several methods can be employed to remove residual HBr:

  • Inert Gas Sparging: Bubbling a dry, inert gas such as nitrogen or argon through the crude product is a highly effective method for removing dissolved HBr.[4] The inert gas reduces the partial pressure of HBr above the liquid, facilitating its removal. This should be performed in a well-ventilated fume hood.

  • Distillation under Reduced Pressure: Fractional distillation under reduced pressure is a standard method for purifying 2-Bromoethyltrichlorosilane and removing less volatile impurities. However, care must be taken as heating in the presence of HBr can potentially lead to product decomposition. It is often recommended to perform an initial inert gas sparge to remove the bulk of the HBr before distillation.

  • Use of a Non-Volatile Amine Scavenger (with caution): While tertiary amines can be used to neutralize HBr, the resulting ammonium salts can be difficult to remove from the product. This method should be considered carefully and may require additional purification steps.

Q4: My final product is cloudy or contains solid precipitates. What is the cause?

A4: Cloudiness or the presence of solids is often due to the hydrolysis of chlorosilanes. This indicates that moisture has entered the system at some point.

  • Strict Anhydrous Conditions: All glassware must be thoroughly oven-dried before use. Solvents should be rigorously dried, and all reagents should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis of the Product: 2-Bromoethyltrichlorosilane itself will hydrolyze in the presence of moisture to form siloxanes and HCl. Ensure the purified product is stored in a tightly sealed container under an inert atmosphere.

Q5: What are the key safety precautions when working with vinyltrichlorosilane and HBr?

A5: Both vinyltrichlorosilane and hydrogen bromide are hazardous materials requiring strict safety protocols.

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[2]

  • Handling: Vinyltrichlorosilane is highly flammable and reacts violently with water.[2] Keep it away from ignition sources and moisture. HBr is a corrosive gas that can cause severe respiratory and skin burns. Use a gas bubbler or a similar setup for controlled addition.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily available. Be familiar with the appropriate first aid procedures for exposure to these chemicals.

Visualizing the Troubleshooting Process

The following flowchart provides a visual guide to troubleshooting common issues in 2-Bromoethyltrichlorosilane synthesis.

Troubleshooting_Flowchart start Start Synthesis low_yield Low or No Product Yield? start->low_yield byproducts Significant Byproducts? low_yield->byproducts No check_initiator Check Radical Initiator (Freshness, Storage) low_yield->check_initiator Yes hbr_removal Residual HBr Present? byproducts->hbr_removal No ensure_radical Ensure Radical Conditions (Peroxide/UV) byproducts->ensure_radical Yes cloudy_product Cloudy or Solid Product? hbr_removal->cloudy_product No sparging Inert Gas Sparging (N2 or Ar) hbr_removal->sparging Yes success High-Purity Product cloudy_product->success No check_anhydrous Verify Anhydrous Conditions cloudy_product->check_anhydrous Yes remove_inhibitors Remove Inhibitors from Vinyltrichlorosilane check_initiator->remove_inhibitors optimize_temp Optimize Reaction Temperature remove_inhibitors->optimize_temp monitor_reaction Monitor Reaction by GC optimize_temp->monitor_reaction control_hbr_add Control HBr Addition Rate ensure_radical->control_hbr_add distillation Fractional Distillation (Reduced Pressure) sparging->distillation inert_atmosphere Maintain Inert Atmosphere check_anhydrous->inert_atmosphere

Caption: Troubleshooting flowchart for 2-Bromoethyltrichlorosilane synthesis.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of 2-Bromoethyltrichlorosilane. Researchers should adapt these methods based on their specific equipment and safety protocols.

Protocol 1: Synthesis of 2-Bromoethyltrichlorosilane

Materials:

  • Vinyltrichlorosilane (freshly distilled or passed through activated alumina)

  • Hydrogen bromide (anhydrous gas)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a UV lamp)

  • Anhydrous solvent (e.g., hexane or heptane)

  • Dry, inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked, round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel or gas inlet tube, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas manifold or balloon

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas. The flask should be equipped with a magnetic stir bar, a reflux condenser with an inert gas outlet, and a gas inlet tube connected to a source of anhydrous HBr.

  • Reaction Mixture: In the reaction flask, place the vinyltrichlorosilane and the anhydrous solvent. If using a chemical initiator like AIBN, add it at this stage.

  • Initiation:

    • Chemical Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN).

    • UV Initiation: Position a UV lamp to irradiate the reaction flask.

  • HBr Addition: Slowly bubble anhydrous HBr gas through the stirred reaction mixture. The addition should be controlled to maintain a gentle reflux and to avoid a large excess of HBr in the reaction at any given time.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[3][5][6] The disappearance of the vinyltrichlorosilane peak indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification of 2-Bromoethyltrichlorosilane

Method A: Inert Gas Sparging

  • Setup: In a fume hood, place the crude reaction mixture in a flask equipped with a gas dispersion tube (sparger) and a gas outlet connected to a trap (e.g., a bubbler with a basic solution to neutralize HBr).

  • Sparging: Bubble a steady stream of dry nitrogen or argon through the liquid for several hours.[4] The progress of HBr removal can be monitored by testing the exiting gas with a wetted pH paper (with appropriate safety precautions).

  • Completion: Continue sparging until the exiting gas is no longer acidic.

Method B: Fractional Distillation

  • Pre-treatment: It is highly recommended to first remove the bulk of the HBr by inert gas sparging as described above.

  • Setup: Assemble a fractional distillation apparatus with oven-dried glassware under an inert atmosphere.

  • Distillation: Heat the sparged crude product and collect the fraction corresponding to the boiling point of 2-Bromoethyltrichlorosilane. The distillation should be performed under reduced pressure to lower the boiling point and minimize thermal decomposition.

  • Storage: Collect the purified product in a dry, sealed container under an inert atmosphere.

Quantitative Data Summary

ParameterMethod A: Inert Gas SpargingMethod B: Fractional Distillation
Principle Removal of volatile impurities by reducing their partial pressure.Separation based on differences in boiling points.
Primary Target Removal of dissolved HBr.Removal of HBr and other byproducts with different boiling points.
Efficiency Highly effective for removing dissolved gases.High purity can be achieved, but potential for thermal decomposition if HBr is present.
Considerations Requires a source of dry, inert gas and proper ventilation for the exiting acidic gas.Requires vacuum and careful temperature control. Best performed after initial HBr removal.

Conclusion

The successful synthesis of high-purity 2-Bromoethyltrichlorosilane is achievable with careful attention to experimental details, particularly the exclusion of moisture and the effective removal of unreacted hydrogen bromide. By understanding the underlying chemical principles and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can optimize their synthetic outcomes and ensure the quality and reliability of their final products.

References

  • Gelest, Inc. (2015). VINYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

  • MilliporeSigma. (2025). SAFETY DATA SHEET. Not a direct URL, but representative of safety data sheets provided by chemical suppliers.
  • Fisher Scientific. (2009). SAFETY DATA SHEET. Not a direct URL, but representative of safety data sheets provided by chemical suppliers.
  • Silicones Europe. (2021). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Inert. (n.d.). Inert gas purification techniques. Retrieved from [Link]

  • Pat Sandra, et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
  • Jia, Z., et al. (2020). An optimally sensitive and simultaneous analytical method using gas chromatography with a mass spectrometry detector (GC–MS) was developed for 19 alkyl halides determined to be PGIs. Molecules.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Herrmann, W. A. (Ed.). (2014). Synthetic methods of organometallic and inorganic chemistry (Vol. 2). Georg Thieme Verlag.
  • PubMed. (2000). Inert gas sparge leads to alternate reaction pathway. International journal of pharmaceutics, 202(1-2), 1-8.
  • Agilent Technologies. (n.d.). GC and GC/MS.
  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • Google Patents. (2012).
  • Reddit. (2025). Bromotrimethylsilane (TMSBr)
  • Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Russian Journal of Applied Chemistry, 94(3), 311-325.
  • Rajput, S. (2015).
  • RD Mathis Company. (n.d.). The Purification of Inert Gases to High Purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
  • Google Patents. (n.d.).
  • LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Chemistry Steps. (2022). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Reddit. (2021).
  • Agilent Technologies. (n.d.).
  • YouTube. (2020).
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromoethanol.
  • Google Patents. (n.d.).
  • Khan Academy. (2023). Free radical addition of HBr to an alkene (peroxide effect).
  • Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

  • YouTube. (2018). Synthesis / MultiStep Reactions in Organic Chemistry (Live Recording) Pre-Finals Review.
  • Weintraub, R., & D'Andrea, M. (1984). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB).
  • Reddit. (2023).
  • YouTube. (2024). Synthesis / MultiStep Reactions in Organic Chemistry (Live Recording) Pre-Finals Review.
  • Chemistry Stack Exchange. (2015). Addition of HBr to Vinyl bromide.
  • Cunico, R. F., & Le, H. Q. (1983). Radical addition reactions of alkenylsilanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1237-1242.
  • Reddit. (2020).

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of 2-Bromoethyl and 3-Bromopropyl Silane Films

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with surface modification and functionalization, the choice of silane coupling agent is a critical parameter that dictates the ultimate performance of a device or material. The length of the alkyl chain in an organosilane, though seemingly a minor variation, can significantly influence the structure, density, and reactivity of the resulting self-assembled monolayer (SAM). This guide provides an in-depth comparison of two commonly used bromo-functionalized silanes, 2-bromoethyltrimethoxysilane and 3-bromopropyltrimethoxysilane, with a focus on their characterization using Fourier-Transform Infrared (FTIR) spectroscopy.

This document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices, provides validated protocols for film deposition and analysis, and offers insights into how subtle changes in molecular structure manifest in the infrared spectrum.

Introduction: The Significance of Alkyl Chain Length in Silane Films

Organosilanes are indispensable tools for creating robust, covalently bound organic films on a variety of inorganic substrates such as silicon, glass, and metal oxides. The bromo-functional group, in particular, serves as a versatile anchor point for the subsequent attachment of a wide array of molecules, including peptides, oligonucleotides, and small molecule drugs. The choice between a 2-bromoethyl and a 3-bromopropyl silane often depends on the specific spatial requirements of the intended application. The additional methylene group in the propyl chain provides greater conformational flexibility and extends the reactive terminus further from the substrate surface.

FTIR spectroscopy is a powerful, non-destructive technique for characterizing these thin films. It provides valuable information about the chemical composition, orientation, and packing density of the immobilized molecules. By analyzing the vibrational modes of specific chemical bonds, we can confirm the successful deposition of the silane, assess the degree of cross-linking within the siloxane network, and probe the conformation of the alkyl chains.

Comparative FTIR Spectral Analysis: Theoretical Framework

The primary differences in the FTIR spectra of 2-bromoethyl and 3-bromopropyl silane films are expected to arise from the vibrations of the alkyl chain (C-H stretching and bending modes) and the carbon-bromine bond (C-Br stretching). The underlying siloxane network (Si-O-Si) formed upon hydrolysis and condensation will exhibit broadly similar features for both molecules.

Table 1: Predicted Characteristic FTIR Absorption Bands for 2-Bromoethyl and 3-Bromopropyl Silane Films

Functional GroupVibrational Mode2-Bromoethyl Silane (Expected Wavenumber, cm⁻¹)3-Bromopropyl Silane (Expected Wavenumber, cm⁻¹)Key Distinguishing Features
Si-O-SiAsymmetric Stretch~1100 - 1000 (broad)~1100 - 1000 (broad)Broad, strong absorption indicating the formation of the polysiloxane network. The breadth and exact position can be influenced by the degree of condensation and film hydration.
Si-OHStretching~3700 - 3200 (broad)~3700 - 3200 (broad)Indicates the presence of unreacted silanol groups or adsorbed water. A smaller peak suggests a more completely cross-linked film.
C-H (Alkyl)Asymmetric & Symmetric Stretching~2962 - 2853~2962 - 2853The relative intensities and subtle shifts in these peaks can provide information about the conformational order of the alkyl chains. More ordered, all-trans chains in a densely packed film will exhibit sharper, more defined peaks.
CH₂Scissoring~1465~1465
CH₂Wagging/Twisting~1300 - 1200~1300 - 1200The pattern of these bending vibrations can also be sensitive to the packing environment of the alkyl chains.
C-BrStretching~650 - 550~650 - 550The position of this band can be influenced by the conformation of the alkyl chain and its proximity to the substrate.

Note: The exact peak positions can vary depending on the substrate, deposition conditions, and the hydration state of the film.

The key to distinguishing between the two silane films via FTIR lies in a careful analysis of the C-H stretching region (3000-2800 cm⁻¹). A more ordered and densely packed monolayer, which may be influenced by the shorter ethyl chain, would be expected to show sharper and more well-defined symmetric and asymmetric methylene stretching vibrations. Conversely, the longer propyl chain might lead to a more disordered film with broader C-H stretching bands.

Experimental Section: Protocols for Silane Film Deposition and FTIR Analysis

To achieve reproducible and high-quality silane films, meticulous attention to substrate preparation and deposition conditions is paramount. The following protocols provide a robust framework for comparing 2-bromoethyl and 3-bromopropyl silane films.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_dep Vapor-Phase Silanization cluster_post Post-Deposition Processing cluster_analysis FTIR Analysis P1 Substrate Cleaning (e.g., Piranha solution) P2 Rinsing (DI Water) P3 Drying (Nitrogen Stream/Oven) D1 Place Substrate in Vacuum Desiccator D2 Introduce Silane (2-bromoethyl or 3-bromopropyl) D3 Incubate under Vacuum C1 Rinsing (Anhydrous Solvent) C2 Curing (Oven) A2 Acquire Sample Spectrum A1 Acquire Background Spectrum A3 Data Processing & Analysis

Caption: Experimental workflow for silane film deposition and FTIR analysis.

Detailed Protocol: Vapor-Phase Deposition of Bromoalkylsilane Films

Vapor-phase deposition is often preferred for short-chain silanes as it can lead to more uniform monolayer formation with less uncontrolled polymerization compared to solution-phase methods.

Materials:

  • Silicon wafers or glass microscope slides

  • 2-bromoethyltrimethoxysilane (or other desired silane)

  • 3-bromopropyltrimethoxysilane (or other desired silane)

  • Anhydrous toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas

  • Vacuum desiccator

  • Schlenk flask or small vial for silane

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place substrates in a suitable rack.

    • Immerse in freshly prepared Piranha solution for 30-60 minutes to hydroxylate the surface.

    • Rinse thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 30 minutes to remove any residual water.

  • Silanization Setup:

    • Place the cleaned, dry substrates inside a vacuum desiccator.

    • In a fume hood, place a small, open container (e.g., a Schlenk flask or a small vial) containing a few drops of the desired bromoalkylsilane in the center of the desiccator, ensuring it will not spill.

  • Vapor-Phase Deposition:

    • Carefully evacuate the desiccator using a vacuum pump for 1-2 hours. The reduced pressure will promote the vaporization of the silane.

    • Close the desiccator valve and allow the substrates to be exposed to the silane vapor for 2-4 hours at room temperature.

  • Post-Deposition Rinsing and Curing:

    • Vent the desiccator with nitrogen gas.

    • Remove the substrates and immediately rinse them with anhydrous toluene to remove any physisorbed silane.

    • Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

FTIR Analysis Protocol

Instrumentation:

  • FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

  • Attenuated Total Reflectance (ATR) accessory with a germanium (Ge) or zinc selenide (ZnSe) crystal is recommended for surface-sensitive measurements of thin films.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum:

    • Place the silanized substrate film-side down onto the ATR crystal, ensuring good contact.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 64 or 128) should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum will be automatically ratioed against the background spectrum to produce an absorbance spectrum.

    • Perform baseline correction and other necessary spectral manipulations as required.

Interpreting the Results: A Comparative Discussion

When comparing the FTIR spectra of the 2-bromoethyl and 3-bromopropyl silane films, several key regions should be scrutinized.

G cluster_spectra FTIR Spectral Interpretation cluster_analysis Comparative Analysis Spec Acquired FTIR Spectra (2-Bromoethyl vs. 3-Bromopropyl) SiOSi Si-O-Si Region (~1100-1000 cm⁻¹) Assess Film Formation & Cross-linking Spec->SiOSi CH C-H Stretching Region (~2960-2850 cm⁻¹) Probe Alkyl Chain Order & Packing Spec->CH CBr C-Br Region (~650-550 cm⁻¹) Confirm Functional Group Presence Spec->CBr Completeness Reaction Completeness (Intensity of residual Si-OH) SiOSi->Completeness Order Chain Order & Density (Sharper C-H peaks suggest higher order) CH->Order Conformation Conformational Differences (Subtle shifts in bending modes) CH->Conformation

Caption: Logical flow for the comparative interpretation of FTIR spectra.

  • Si-O-Si and Si-OH Regions: The broad and intense Si-O-Si absorption is the primary indicator of successful silanization. The relative intensity of any residual Si-OH bands can provide a qualitative measure of the completeness of the cross-linking reaction. Ideally, a well-cured film will exhibit a strong Si-O-Si band and a minimal Si-OH signal. No significant differences are expected in this region between the two silanes under identical deposition conditions.

  • C-H Stretching Region: This is the most informative region for comparing the two films. The shorter 2-bromoethyl chain may experience less conformational freedom, potentially leading to a more ordered, crystalline-like packing arrangement on the surface. This would manifest as sharper, more intense symmetric and asymmetric CH₂ stretching vibrations. In contrast, the longer and more flexible 3-bromopropyl chain might adopt a more disordered, liquid-like conformation, resulting in broader and less intense C-H stretching peaks.

  • C-Br Stretching Region: The C-Br stretching vibration, expected in the fingerprint region, confirms the presence of the terminal functional group. While its intensity can be weak, its presence is a crucial indicator of the film's chemical integrity. Subtle shifts in the position of this peak could potentially provide information about the local environment and conformation of the bromoalkyl chain.

Conclusion

FTIR spectroscopy is an invaluable tool for the detailed characterization of 2-bromoethyl and 3-bromopropyl silane films. By carefully analyzing the key spectral regions, researchers can not only confirm the successful deposition of these important surface modifiers but also gain critical insights into the structural differences imparted by a single methylene unit. The protocols and interpretive framework presented in this guide provide a solid foundation for conducting rigorous comparative studies, ultimately enabling a more informed selection of the optimal silane for specific research and development applications.

References

  • Gelest, Inc. (2021). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • Paria, S., & Fauchet, P. M. (2007). Vapor phase deposition of aminosilanes on silicon for DNA microarrays. Journal of the American Chemical Society, 129(38), 11634-11635.
  • Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.
  • Hair, M. L., & Hertl, W. (1969). Acidity of surface hydroxyl groups. The Journal of Physical Chemistry, 73(7), 2372-2378.
  • Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483.

Stability Showdown: 2-Bromoethyltrichlorosilane vs. 3-Chloropropyltrichlorosilane - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of surface modification, polymer synthesis, and functional material development, organosilanes serve as indispensable molecular bridges. Their bifunctional nature, possessing both a reactive silyl group and a tailored organic functionality, allows for the covalent linkage of disparate materials. However, the efficacy and reliability of these powerful agents are fundamentally governed by their chemical stability. This guide provides an in-depth, objective comparison of two prominent haloalkyltrichlorosilanes: 2-Bromoethyltrichlorosilane and 3-Chloropropyltrichlorosilane. We will delve into their relative thermal and hydrolytic stabilities, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical characteristics of these two silanes is essential before delving into their stability profiles. The following table summarizes their key properties.

Property2-Bromoethyltrichlorosilane3-Chloropropyltrichlorosilane
CAS Number 2345-42-82550-06-3[1]
Molecular Formula C2H4BrCl3SiC3H6Cl4Si[2]
Molecular Weight 242.41 g/mol 211.98 g/mol [2]
Boiling Point ~188-190 °C (estimated)182 °C[2]
Density ~1.6 g/cm³ (estimated)1.36 g/cm³[2]
Structure Br-CH2-CH2-SiCl3Cl-CH2-CH2-CH2-SiCl3

The Decisive Factor: A Tale of Two Halogen Positions

The seemingly subtle difference in the placement of the halogen atom along the alkyl chain dictates a profound divergence in the stability of these two molecules. 3-Chloropropyltrichlorosilane, with its halogen on the gamma (γ) carbon, exhibits significantly greater thermal stability compared to 2-Bromoethyltrichlorosilane, where the bromine resides on the beta (β) carbon.

The Instability of the β-Haloethyl Moiety: The Pervasiveness of β-Elimination

The Achilles' heel of 2-Bromoethyltrichlorosilane is its susceptibility to a facile decomposition pathway known as β-elimination .[3][4] This intramolecular reaction is driven by the strong electronegativity of the bromine atom and the propensity of the silicon atom to form a stable bond with the halogen.

In this process, the silicon atom abstracts the bromine atom, leading to the elimination of a stable silicon-bromine bond and the concurrent formation of ethene gas. This reaction can proceed at relatively low temperatures, rendering 2-Bromoethyltrichlorosilane inherently less stable for applications requiring thermal processing or long-term storage under ambient conditions. A recent study on the thermal decomposition of the analogous 2-chloroethylsilane supports this mechanism, identifying chlorosilane and ethene as the primary decomposition products.[5]

G cluster_0 2-Bromoethyltrichlorosilane cluster_1 β-Elimination cluster_2 Products Br Br C1 CH₂ Br->C1 C2 CH₂ C1->C2 Si SiCl₃ C2->Si TS Transition State C2->TS Heat (Δ) Ethene CH₂=CH₂ TS->Ethene BrSiCl3 BrSiCl₃ TS->BrSiCl3

Figure 1: β-Elimination of 2-Bromoethyltrichlorosilane.
The Robustness of the γ-Chloropropyl Group

In stark contrast, 3-Chloropropyltrichlorosilane lacks a halogen in the β-position relative to the silicon atom. This structural feature precludes the low-energy β-elimination pathway, making it significantly more thermally robust.[6] Its decomposition requires higher temperatures to cleave the stronger carbon-carbon and carbon-silicon bonds. This enhanced stability makes 3-Chloropropyltrichlorosilane a more reliable choice for a wider range of processing conditions.

Hydrolytic Stability: A Common Vulnerability with a Nuanced Difference

Both 2-Bromoethyltrichlorosilane and 3-Chloropropyltrichlorosilane possess highly reactive trichlorosilyl groups, rendering them extremely sensitive to moisture. In the presence of water, they readily undergo hydrolysis to form silanols and hydrochloric acid.[7][8] These silanols are themselves unstable and rapidly condense to form polysiloxane networks.

G cluster_0 Hydrolysis cluster_1 Condensation RSiCl3 R-SiCl₃ H2O + 3 H₂O RSiOH3 R-Si(OH)₃ HCl + 3 HCl 2RSiOH3 2 R-Si(OH)₃ Siloxane R-Si(OH)₂-O-Si(OH)₂-R 2RSiOH3->Siloxane -H₂O H2O_out + H₂O

Figure 2: General Hydrolysis and Condensation of Trichlorosilanes.

While both compounds are highly reactive towards water, the rate of hydrolysis can be influenced by the nature of the alkyl halide. The inductive effect of the halogen and the overall steric hindrance around the silicon atom can play a role. However, in practical terms, both silanes must be handled under strictly anhydrous conditions to prevent premature reaction and ensure the desired surface modification.[9][10]

Application Relevance: Where Stability Dictates Utility

The disparate stability profiles of these two silanes directly impact their suitability for various applications.

3-Chloropropyltrichlorosilane is a workhorse in the field of materials science, primarily used as a coupling agent .[1][11] Its propyl chain provides a stable spacer, and the terminal chloro group serves as a versatile synthetic handle for further functionalization. It is widely employed to:

  • Improve adhesion between organic polymers and inorganic substrates like glass, silica, and metal oxides.[11]

  • Enhance the dispersion of inorganic fillers in polymer matrices.

  • Serve as an intermediate for the synthesis of other organosilanes, such as aminosilanes and quaternary ammonium silanes.[2][12]

The thermal stability of 3-Chloropropyltrichlorosilane is crucial in these applications, as many material processing techniques, such as extrusion and curing, involve elevated temperatures.

2-Bromoethyltrichlorosilane , due to its inherent instability, has more limited and specialized applications. Its utility is often harnessed in situations where the in-situ generation of a reactive intermediate is desired, or where very mild reaction conditions can be maintained. Potential applications, though less common, could include low-temperature surface modifications where the subsequent elimination of ethene is not detrimental to the final product.

Experimental Protocols for Stability Assessment

To provide a framework for the objective comparison of these and other organosilanes, the following experimental protocols are described.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the weight loss profile as a function of temperature.

Methodology:

  • Sample Preparation: Due to the hydrolytic instability of trichlorosilanes, sample loading must be performed in an inert atmosphere (e.g., a glovebox). A small aliquot (5-10 mg) of the silane is carefully transferred into a hermetically sealed aluminum or platinum TGA pan. A small pinhole is then made in the lid to allow for the escape of volatile decomposition products.[13]

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[14][15]

  • Data Analysis: The weight loss as a function of temperature is recorded. The onset of decomposition is determined from the temperature at which significant weight loss begins. The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.[14]

G cluster_0 TGA Workflow prep Sample Preparation (Inert Atmosphere) load Load Sample into Hermetic Pan prep->load 5-10 mg instrument Instrument Setup (Inert Gas Purge) load->instrument run Execute Thermal Program (e.g., 10 °C/min) instrument->run analyze Data Analysis (Weight Loss vs. Temp) run->analyze TGA/DTG Curves

Figure 3: TGA Experimental Workflow.
Hydrolytic Stability Study via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the rate of hydrolysis and subsequent condensation in a controlled environment.

Methodology:

  • Sample Preparation: All glassware must be rigorously dried. In an NMR tube, a solution of the silane in a dry, deuterated, aprotic solvent (e.g., acetone-d6 or CDCl3) is prepared under an inert atmosphere.[16]

  • Initiation of Hydrolysis: A precise, substoichiometric amount of D₂O is injected into the NMR tube. The use of D₂O allows for the differentiation of water protons from other protons in the system.

  • Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired at regular time intervals.[17][18]

  • Data Analysis: The disappearance of the Si-Cl signal and the appearance of Si-OH and Si-O-Si signals in the ²⁹Si NMR spectra are monitored over time.[16] Changes in the chemical shifts of the alkyl protons adjacent to the silicon atom in the ¹H NMR spectra can also be used to track the progress of the reaction.[19] The rate constants for hydrolysis can be determined by fitting the concentration changes of the reactants and products to appropriate kinetic models.[20]

G cluster_0 NMR Hydrolysis Study Workflow prep Prepare Silane Solution in Dry Deuterated Solvent inject Inject Stoichiometric D₂O prep->inject acquire Acquire ¹H & ²⁹Si NMR Spectra (Time-course) inject->acquire analyze Kinetic Analysis of Spectral Changes acquire->analyze Rate Constants

Figure 4: NMR Hydrolysis Study Workflow.
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Sample Decomposition: A small amount of the silane is placed in a pyrolysis chamber connected to the GC-MS inlet. The chamber is purged with an inert gas. The sample is then rapidly heated to a specific decomposition temperature.

  • GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.[21]

  • MS Detection and Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for positive identification of the decomposition products.[22]

Conclusion

The stability of haloalkyltrichlorosilanes is critically dependent on the position of the halogen atom. 3-Chloropropyltrichlorosilane emerges as the more stable and versatile reagent due to its immunity to the low-energy β-elimination pathway that plagues 2-Bromoethyltrichlorosilane . This inherent instability limits the practical applications of the bromo-analogue.

For researchers and drug development professionals, a thorough understanding of these stability differences is paramount for the successful design and execution of synthetic routes and material formulations. The choice between these two silanes should be guided by the specific thermal and chemical conditions of the intended application. When thermal robustness and predictable reactivity are required, 3-Chloropropyltrichlorosilane is the clear choice. The use of 2-Bromoethyltrichlorosilane should be approached with caution and reserved for specialized low-temperature applications where its unique decomposition pathway might be tolerated or even exploited.

References

  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

  • NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers. Journal of Sol-Gel Science and Technology, 30(2), 101-115. [Link]

  • 3-Chloropropyltrichlorosilane,C3H6cl4Si. CG-201 (CAS 2550-06-3) - silane coupling agent. [Link]

  • Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate. [Link]

  • NMR and Raman study of the hydrolysis reaction in sol-gel processes. ACS Publications. [Link]

  • Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane. Scholars' Mine. [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(12), 1404. [Link]

  • The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC. [Link]

  • Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Semantic Scholar. [Link]

  • Further Studies of β-Eliminations Involving Silicon. Journal of the American Chemical Society, 84(13), 2451–2454. [Link]

  • Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 16(17), 6777–6786. [Link]

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. [Link]

  • Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. Semantic Scholar. [Link]

  • TGA-FTIR study of the vapours released by volatile corrosion inhibitor model systems. Corrosion Science, 48(8), 1970-1985. [Link]

  • Estimating the gas permeability of commercial volatile corrosion inhibitors at elevated temperatures with thermo-gravimetry. CSIR Research Space. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 201-207. [Link]

  • Overview and Production Process of Silane Coupling Agent. Silicone Surfactant. [Link]

  • Chlorine Silane Coupling Agent. Crosile. [Link]

  • TGA Testing. ResolveMass Laboratories Inc.. [Link]

  • Stereochemistry of .beta.-elimination reactions on organosilanes. Journal of the American Chemical Society, 90(13), 3589–3591. [Link]

  • The Thermal Decomposition of Silane. Journal of the American Chemical Society, 58(1), 100–104. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • the stereochemistry of elimination reactions of beta-bromoalkyl silicon compounds. Purdue University. [Link]

  • 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development, 25(8), 1735–1748. [Link]

  • β-Hydride elimination. Wikipedia. [Link]

  • Common Leaving Groups. University of Calgary. [Link]

  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. ResearchGate. [Link]

  • Leaving group effects in gas-phase substitutions and eliminations. The Journal of organic chemistry, 69(22), 7599–7605. [Link]

  • Thermal Stability of Silane Coupling Agents. Gelest, Inc.. [Link]

  • A DFT study on the thermal decomposition of 2-chloroethylsilane. ResearchGate. [Link]

  • Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO 2. MDPI. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Surface Modification to Improve Properties of Materials. Semantic Scholar. [Link]

  • Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. Analytical and bioanalytical chemistry, 390(3), 931–940. [Link]

  • Analysis of Contaminants by Thermal Desorption GC-MS. EAG Laboratories. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of chromatography. B, Biomedical sciences and applications, 740(2), 201–207. [Link]

  • Surface Modification of Biomaterials. mnt509. [Link]

  • Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. ResearchGate. [Link]

Sources

A Researcher's Guide to Purity Assessment of (2-Bromoethyl)trichlorosilane: An NMR Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the purity of chemical reagents is paramount. (2-Bromoethyl)trichlorosilane, a key bifunctional precursor for surface modification and synthesis of silicon-containing compounds, is no exception. Its dual reactivity, stemming from the bromo- and trichlorosilyl- functionalities, makes it a versatile building block. However, the very reactivity of the Si-Cl bonds also makes it susceptible to hydrolysis and the presence of synthesis-related byproducts can lead to undesired side reactions, impacting product yield, performance, and reproducibility. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of (2-Bromoethyl)trichlorosilane, with a primary focus on the utility and application of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Criticality of Purity: Understanding Potential Contaminants

The primary industrial synthesis of alkyltrichlorosilanes involves the hydrosilylation of an alkene with trichlorosilane, often catalyzed by platinum complexes. In the case of (2-Bromoethyl)trichlorosilane, this involves the reaction of vinyl bromide with trichlorosilane. This process, while generally efficient, can lead to several impurities.

Common Impurities in (2-Bromoethyl)trichlorosilane:

  • Isomeric Byproducts: The hydrosilylation reaction can sometimes yield the α-isomer, (1-Bromoethyl)trichlorosilane, in addition to the desired β-isomer.

  • Unreacted Starting Materials: Residual vinyl bromide and trichlorosilane may be present.

  • Side-Reaction Products: Platinum-catalyzed hydrosilylation can be accompanied by side reactions such as olefin isomerization and dehydrogenative silylation, leading to a variety of silicon-containing byproducts.[1]

  • Hydrolysis and Condensation Products: Trichlorosilanes are highly susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols (R-Si(OH)Cl₂) and subsequently siloxanes (-[R-Si(O)Cl]-) through condensation reactions.[2] These can exist as soluble oligomers or insoluble polymers.

  • Other Chlorosilanes: The manufacturing process of trichlorosilane itself can result in the presence of other chlorosilanes like silicon tetrachloride (SiCl₄) and dichlorosilane (H₂SiCl₂).[3]

The presence of these impurities can have significant consequences. For instance, isomeric impurities can affect the regioselectivity of subsequent reactions, while hydrolysis products can lead to uncontrolled polymerization and deposition of silica.

Why NMR Spectroscopy is a Powerful Tool for Purity Assessment

While several analytical techniques can be employed for purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a unique combination of structural elucidation and quantification, making it particularly well-suited for the analysis of (2-Bromoethyl)trichlorosilane.

Comparison of Analytical Methods
Feature¹H Quantitative NMR (qNMR)Gas Chromatography (GC-FID/MS)Karl Fischer Titration
Principle Measures the ratio of signal integrals of the analyte to a certified internal standard.Separates volatile compounds based on their boiling points and interactions with a stationary phase.Titrimetric method for the specific determination of water content.
Information Provided Absolute purity, identification and quantification of proton-containing impurities.Quantification of volatile impurities, identification by mass spectrometry.Precise quantification of water content.
Strengths - Primary analytical method - No need for specific impurity standards - Provides structural information - Non-destructive- High sensitivity for volatile impurities - Excellent separation of complex mixtures- High accuracy and precision for water determination
Limitations - Lower sensitivity than GC for trace impurities - Potential for signal overlap in complex mixtures- Requires standards for accurate quantification of each impurity - Not suitable for non-volatile or thermally labile compounds- Only measures water content, no information on other impurities
Sample Preparation Simple dissolution in a deuterated solvent with a weighed amount of internal standard.Dilution in a suitable volatile solvent.Direct injection or dissolution in a specialized solvent.

A Practical Guide to Purity Determination of (2-Bromoethyl)trichlorosilane by ¹H qNMR

This section provides a step-by-step protocol for the determination of (2-Bromoethyl)trichlorosilane purity using ¹H qNMR. The principle lies in comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis prep1 Accurately weigh (2-Bromoethyl)trichlorosilane prep2 Accurately weigh internal standard (e.g., 1,3,5-trimethoxybenzene) prep1->prep2 prep3 Dissolve in anhydrous deuterated solvent (e.g., CDCl₃) in a dry NMR tube prep2->prep3 acq1 Set up a quantitative ¹H NMR experiment prep3->acq1 acq2 Ensure long relaxation delay (D1 ≥ 5 * T₁max) acq1->acq2 acq3 Acquire spectrum with high signal-to-noise ratio acq2->acq3 proc1 Apply Fourier transform and phase correction acq3->proc1 proc2 Integrate analyte and internal standard signals proc1->proc2 proc3 Calculate purity using the qNMR equation proc2->proc3

Caption: Workflow for ¹H qNMR Purity Analysis.

Detailed Experimental Protocol
  • Selection of Internal Standard: An ideal internal standard should be stable, non-volatile, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte, and be of high, certified purity. 1,3,5-trimethoxybenzene is a suitable candidate.

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere to prevent hydrolysis, accurately weigh approximately 20-30 mg of (2-Bromoethyl)trichlorosilane into a clean, dry NMR tube.

    • Accurately weigh approximately 10-15 mg of the certified internal standard and add it to the same NMR tube.

    • Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Employ a standard quantitative pulse program.

    • Crucially, set a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard). A D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. For (2-Bromoethyl)trichlorosilane, the triplet corresponding to the -CH₂-Br protons is a good choice.

    • Calculate the purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to (2-Bromoethyl)trichlorosilane

      • "std" refers to the internal standard

Interpreting the NMR Spectrum

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Based on analogous compounds like bromoethane (CH₃CH₂Br) and chloroethane (CH₃CH₂Cl), the expected chemical shifts for the ethyl group in (2-Bromoethyl)trichlorosilane are:

  • -Si-CH₂-: A triplet around 1.5 - 2.0 ppm . The electron-withdrawing SiCl₃ group will shift this signal downfield compared to a simple alkyl group.

  • -CH₂-Br: A triplet around 3.5 - 4.0 ppm . The electronegative bromine atom causes a significant downfield shift.[4][5]

Expected ²⁹Si NMR Chemical Shift:

The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. For alkyltrichlorosilanes, the chemical shift is typically in the range of +10 to +20 ppm relative to tetramethylsilane (TMS).[2][6] For ethyltrichlorosilane, a value of approximately +13 ppm has been reported.[2] The presence of the bromoethyl group is expected to result in a similar chemical shift.

Identifying Impurities:

  • α-isomer ((1-Bromoethyl)trichlorosilane): This isomer would exhibit a different splitting pattern and chemical shifts. A quartet for the -CH(Br)- proton and a doublet for the -CH₃ group would be expected.

  • Hydrolysis Products (Silanols and Siloxanes): The formation of Si-OH groups will lead to broad signals in the ¹H NMR spectrum, the chemical shift of which is concentration and temperature dependent. The formation of Si-O-Si bonds in siloxanes will cause changes in the ²⁹Si NMR spectrum, with new signals appearing at different chemical shifts.

  • Trichlorosilane (HSiCl₃): If present, a sharp singlet in the ¹H NMR spectrum around 5.5 - 6.0 ppm would be observed.[7] Its ²⁹Si NMR signal would also be distinct.[8]

  • Silicon Tetrachloride (SiCl₄): This impurity is not directly observable by ¹H NMR but can be detected by ²⁹Si NMR, typically appearing around -18 to -20 ppm .

Complementary and Confirmatory Techniques

While qNMR is a powerful primary method, a multi-technique approach provides the most comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile impurities. Coupling it with a mass spectrometer allows for the identification of these impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for detecting and identifying isomeric byproducts and other volatile organic compounds.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of trace elemental impurities, especially metals from catalysts or reactors, ICP-MS is the method of choice due to its exceptional sensitivity.

Conclusion

The purity of (2-Bromoethyl)trichlorosilane is a critical parameter that directly influences its performance in research and industrial applications. While various analytical methods are available, ¹H qNMR spectroscopy stands out as a robust and reliable technique for providing an absolute purity value without the need for individual impurity standards. Its ability to simultaneously identify and quantify proton-containing impurities offers a significant advantage. For a comprehensive quality control strategy, it is recommended to complement qNMR with GC-MS for volatile impurity profiling and ICP-MS for trace metal analysis. By employing these advanced analytical tools, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results.

References

  • Sommer, L. H., et al. (1947). Journal of the American Chemical Society, 69(1), 188-188.
  • PubChem. (n.d.). Trichloroethylsilane. Retrieved from [Link]

  • Corminboeuf, C., et al. (2002). Chemical Physics Letters, 357(1-2), 1-7.
  • University of Sheffield. (n.d.). 29Si NMR. Retrieved from [Link]

  • Karstedt, B. D. (1973). U.S. Patent No. 3,775,452. Washington, DC: U.S.
  • Ciriminna, R., et al. (2013). European Journal of Organic Chemistry, 2013(28), 6227-6235.
  • Inomata, K., et al. (2021).
  • PubChem. (n.d.). Trichlorosilane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of bromoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of chloroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]

  • PubChem. (n.d.). Trichloro(2-chloroethyl)silane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • American Elements. (n.d.). (2-bromoethyl)trimethylsilane. Retrieved from [Link]

Sources

Comparative Reactivity of Alpha, Beta, and Gamma-Bromoalkylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The reactivity of bromoalkylsilanes (


) is not merely a function of alkyl chain length but is dominated by the "Silicon Effect,"  a stereoelectronic phenomenon dependent on the position of the silicon atom relative to the leaving group (bromide).
  • 
    -Bromoalkylsilanes (n=1):  Chemically distinct due to steric hindrance  toward 
    
    
    
    and electronic destabilization of carbocation intermediates (
    
    
    ). However, they are excellent precursors for
    
    
    -silyl carbanions (stable Grignard/Lithium reagents).
  • 
    -Bromoalkylsilanes (n=2):  Dominated by the 
    
    
    
    -Silicon Effect
    . The silicon atom exerts a massive stabilizing effect on the developing
    
    
    -carbocation via hyperconjugation (
    
    
    ), accelerating solvolysis by factors of
    
    
    . This almost exclusively leads to elimination (alkene formation) rather than substitution.
  • 
    -Bromoalkylsilanes (n=3):  Exhibit the 
    
    
    
    -Silicon Effect
    (Shiner Effect). They show moderate rate acceleration (
    
    
    ) and often undergo
    
    
    -elimination
    to form cyclopropanes via a "percaudal" (1,3-bridged) transition state.

Mechanistic Foundations: The Silicon Effects[1]

The divergence in reactivity is governed by the orbital interactions between the C-Si bond and the reactive center.

Orbital Interaction Diagram

The following diagram illustrates the critical orbital overlaps dictating the reactivity for each class.

SiliconEffects Alpha Alpha-Bromo (n=1) Steric Block & Anion Stability Alpha_Mech Mechanism: 1. Steric hindrance blocks Nu attack (SN2) 2. Inductive effect destabilizes cation (SN1) 3. d-orbital/sigma* stabilizes Anion Alpha->Alpha_Mech Beta Beta-Bromo (n=2) Hyperconjugation (Beta-Effect) Beta_Mech Mechanism: Sigma(C-Si) donates into empty p-orbital (Hyperconjugation) Requires anti-periplanar geometry Beta->Beta_Mech Gamma Gamma-Bromo (n=3) Percaudal Interaction (Gamma-Effect) Gamma_Mech Mechanism: Back-lobe overlap (Percaudal) Forms 1,3-bridged transition state Gamma->Gamma_Mech Alpha_Out Outcome: Stable Grignard/Lithium Reagents Resistant to Solvolysis Alpha_Mech->Alpha_Out Beta_Out Outcome: Rapid Elimination to Alkenes (Peterson-type) Beta_Mech->Beta_Out Gamma_Out Outcome: Cyclopropane Formation (Shiner Effect) Gamma_Mech->Gamma_Out

Figure 1: Mechanistic divergence of silyl-substituted alkyl bromides.

Comparative Reactivity Analysis

Solvolysis Rates (Nucleophilic Substitution/Elimination)

The most striking difference is observed in solvolysis rates (e.g., in aqueous ethanol or trifluoroethanol), which measure the ease of ionization (


 pathway).
Substrate ClassCompound ExampleRelative Rate (

)
Dominant ProductMechanism
Alpha


(Retarded)
Unreacted / Substitution (Slow)Destabilized Cation / Steric Block
Beta


(Huge Acceleration)
Alkene (Ethylene)

-Elimination (Hyperconjugation)
Gamma


Cyclopropane

-Elimination (1,3-Bridging)
Control


Substitution

Key Insight: Never attempt a standard


 substitution on a 

-bromoalkylsilane expecting the bromide to be replaced. The silicon group will force elimination, destroying the alkyl chain to form an alkene.
Metallation Stability (Grignard/Lithium)

This trend is inverse to solvolysis.

  • Alpha: Forms stable Grignard reagents (

    
    ). The silicon stabilizes the adjacent carbanion (via 
    
    
    
    polarization or d-orbital participation).
  • Beta: Unstable. Grignard formation leads to immediate

    
    -elimination:
    
    
    
    
  • Gamma: Generally stable at low temperatures, but can cyclize to cyclopropane upon warming or if the magnesium coordinates to the halide in a specific geometry.

Experimental Protocols

Protocol A: Synthesis of Stable Alpha-Silyl Grignard

Objective: Generate (Trimethylsilyl)methylmagnesium chloride. Context: Unlike beta-analogs, alpha-silyl halides form stable organometallics used in Peterson olefinations.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Activation: Add Mg turnings (1.2 eq) and a crystal of

    
    . Heat with heat gun until iodine vaporizes to activate Mg surface.
    
  • Solvent: Add anhydrous

    
     (THF can promote Wurtz coupling; ether is preferred for stability).
    
  • Addition: Add (Chloromethyl)trimethylsilane (or Bromomethyl) dropwise.

    • Note: Reaction is exothermic. Maintain gentle reflux.

  • Validation: Titrate an aliquot against salicylaldehyde phenylhydrazone or use directly.

    • Success Indicator: Clear to grey solution, no gas evolution (ethylene) which would indicate decomposition.

Protocol B: The Beta-Elimination (Demonstration of Instability)

Objective: Observe the "Beta-Silicon Effect" via rapid solvolysis/elimination. Substrate: (2-Bromoethyl)trimethylsilane.

  • Dissolution: Dissolve 1 mmol of (2-bromoethyl)trimethylsilane in 5 mL of Ethanol/Water (80:20).

  • Reaction: Heat to 50°C.

  • Monitoring: Monitor via TLC or GC-MS.

  • Observation:

    • Rapid disappearance of starting material.

    • Formation of volatile Ethylene (gas) and Hexamethyldisiloxane (from hydrolysis of the silyl cation).

    • Mechanism:[1][2][3][4][5][6][7] The solvent acts as a base, but the rate is driven by the Si-C bond stabilizing the ionization of the C-Br bond.

    • Result: Quantitative conversion to elimination products; <5% substitution.

Protocol C: Gamma-Elimination to Cyclopropane

Objective: Synthesis of Cyclopropane via the "Gamma-Silicon Effect" (Shiner Method).

  • Reagents: 1,3-Bromopropyltrimethylsilane (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq) in Methanol.

  • Procedure:

    • Dissolve silane in dry MeOH.

    • Add NaOMe slowly at room temperature.

    • Reflux for 2-4 hours.

  • Mechanism:

    • Solvolysis is assisted by the

      
      -silicon forming a bridged cation.
      
    • Attack by nucleophile (OMe) at the Silicon atom (not Carbon) triggers the collapse of the bridge.

  • Purification: Distillation (Cyclopropane is a gas/low-boiling liquid; substituted analogs are easier to isolate).

Decision Logic for Synthesis

When designing a synthesis involving bromoalkylsilanes, use this logic flow to avoid "dead-end" reactions.

ReactivityLogic Start Select Bromoalkylsilane (n = chain length) Decision What is 'n'? Start->Decision Alpha n = 1 (Alpha) Decision->Alpha Beta n = 2 (Beta) Decision->Beta Gamma n = 3 (Gamma) Decision->Gamma Alpha_Action Intended Reaction: Nucleophilic Sub. (SN2)? Alpha->Alpha_Action Beta_Action Intended Reaction: Substitution? Beta->Beta_Action Gamma_Action Intended Reaction: Cyclization? Gamma->Gamma_Action Alpha_Fail STOP: High Steric Barrier. Very Slow. Alpha_Action->Alpha_Fail Yes Alpha_Success GO: Metalation (Mg/Li). Forms stable nucleophile. Alpha_Action->Alpha_Success No (Metalation) Beta_Fail STOP: Will Eliminate. Forms Alkene. Beta_Action->Beta_Fail Yes Beta_Success GO: Use as Masked Alkene. Trigger elimination with Lewis Acid/F-. Beta_Action->Beta_Success No (Elimination) Gamma_Success GO: Excellent route to Cyclopropanes. Gamma_Action->Gamma_Success Yes Gamma_Sub Substitution possible but competes with cyclization. Gamma_Action->Gamma_Sub No

Figure 2: Strategic decision tree for bromoalkylsilane usage.

References

  • Lambert, J. B., et al. (1999).[8] "The

    
    -Effect of Silicon and Related Manifestations of 
    
    
    
    -Conjugation." Accounts of Chemical Research. Link
    • Key Finding: Establishes the rate acceler
  • Shiner, V. J., et al. (1981). "The

    
    -Silicon Effect. Solvolysis of 3-(Trimethylsilyl)propyl Brosylate." Journal of the American Chemical Society. Link
    
    • Key Finding: Defines the mechanism of gamma-elimin
  • Whitmore, F. C., & Sommer, L. H. (1946). "Organosilicon Compounds. II. Silicon-Carbon Bond Stability." Journal of the American Chemical Society. Link

    • Key Finding: Classic paper describing the instability of beta-silyl Grignard reagents ("Beta-Elimin
  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Bromoethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: The "Dual-Threat" Agent

Handling 2-Bromoethyltrichlorosilane requires a safety protocol that addresses two distinct chemical behaviors simultaneously. Most standard lab safety protocols fail because they treat it merely as a corrosive.

  • The Silane Threat (Acute): The trichlorosilyl (-SiCl₃) group is violently water-reactive. Upon contact with ambient moisture or mucous membranes, it instantly hydrolyzes to release Hydrogen Chloride (HCl) gas, causing severe respiratory and tissue burns.

  • The Bromoalkyl Threat (Systemic): The 2-bromoethyl moiety acts as an alkylating agent. Unlike simple mineral acids, this organic functionality allows the molecule to permeate lipophilic barriers (skin/gloves) more easily than inorganic corrosives, potentially delivering toxic bromide deep into tissue.

Physical Properties Snapshot

Property Value Operational Implication
State Liquid High mobility; splash hazard.
Density 1.16 g/mL Heavier than water; sinks in aqueous spills.
Flash Point >70°C (Combustible) Can form explosive mixtures if heated.

| Reactivity | Water-Reactive | Violent. Generates HCl gas and heat. |

Hierarchy of Defense & PPE Selection

Personal Protective Equipment (PPE) is your last line of defense. Engineering controls (fume hoods, glove boxes) are primary. However, when manual manipulation is required, the following PPE matrix is non-negotiable.

The "Silver Shield" Mandate

Standard nitrile exam gloves (4-6 mil) are insufficient for prolonged contact or spill cleanup. The organic bromide functionality can permeate nitrile, while the chlorosilane degrades it.

Recommended Glove System:

  • Primary Layer (Inner): 4-mil Nitrile (for dexterity and sweat absorption).

  • Barrier Layer (Outer): EVOH/PE Laminate (e.g., Silver Shield™ / 4H®) . This is the only material that provides broad-spectrum resistance to both the organic solvent properties and the corrosive acid.

  • Mechanical Layer (Optional): Heavy-duty Nitrile (15+ mil) over the laminate if handling rough equipment, to prevent tearing the laminate.

PPE Selection Matrix
Protection ZoneLow Risk (Closed System)High Risk (Open Transfer / Cleanup)
Hand Protection Double Nitrile (Change immediately on splash)Laminate (Silver Shield) worn over Nitrile.
Respiratory Fume Hood (Sash at 18")SCBA or Full-Face Respirator with ABEK-P3 (Acid Gas + Organic Vapor) cartridges.*
Eye/Face Chemical Splash GogglesGoggles + 8-inch Polycarbonate Face Shield .
Body Flame-Resistant (FR) Lab CoatChemical-Resistant Apron (Butyl/Neoprene) + Tyvek Sleeves.

*Note on Respirators: Cartridges have a very short service life with chlorosilanes due to HCl pore saturation. Use only for escape or short-duration intervention.

Visualization: PPE Logic Flow

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state.

PPE_Logic Start Operation Type ClosedSystem Closed System (Schlenk Line / Glovebox) Start->ClosedSystem Routine OpenHandling Open Handling (Cannula Transfer / Quenching) Start->OpenHandling Process Spill Spill Response (>10 mL) Start->Spill Emergency StandardPPE Standard PPE: - Fume Hood - Double Nitrile Gloves - Safety Glasses ClosedSystem->StandardPPE EnhancedPPE Enhanced PPE: - Laminate Gloves (Silver Shield) - Face Shield + Goggles - FR Lab Coat + Apron OpenHandling->EnhancedPPE MaxPPE Maximum PPE: - SCBA (if outside hood) - Full Chem Suit - Heavy Butyl/Viton Gloves Spill->MaxPPE StandardPPE->EnhancedPPE If Splash Risk Increases

Figure 1: PPE Decision Logic based on operational exposure risk. Note the escalation to Laminate gloves for any open handling.

Operational Protocols

A. Preparation (The "Dry" Rule)[2]
  • Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours or flame-dried under vacuum. Surface moisture will cause immediate clouding (HCl formation).

  • Atmosphere: Use Nitrogen or Argon. 2-Bromoethyltrichlorosilane does not require a glovebox strictly, but a Schlenk line is highly recommended to prevent nozzle clogging.

B. Transfer Technique

NEVER pour this chemical. Pouring creates a large surface area for hydrolysis and increases splash risk.

  • Syringe/Cannula: Use a glass syringe with a Luer-lock tip. Luer-slip tips can pop off under the pressure of evolved HCl gas if a blockage occurs.

  • Pressure Relief: Ensure the receiving vessel is vented through an oil bubbler or into a scrubber (base trap) to neutralize evolved HCl.

C. The Quenching Protocol (Disposal)

The most dangerous moment is disposal. Adding water directly to the neat chemical will cause a violent exotherm and an HCl geyser.

Step-by-Step Quenching:

  • Dilute: Dissolve the waste silane in an inert solvent (Hexane or Toluene) to 10-20% concentration. This acts as a heat sink.

  • Cool: Place the vessel in an ice bath (0°C).

  • Chemical Quench: Add Isopropanol (IPA) dropwise.

    • Chemistry:

      
      
      
    • This reaction releases HCl but is more controlled than water hydrolysis.

  • Final Hydrolysis: Once the exotherm subsides, add aqueous Sodium Bicarbonate (

    
    ) slowly to neutralize the acid.
    
  • Disposal: The resulting biphasic mixture (organic layer + aqueous salt layer) can be separated and disposed of as halogenated organic waste.

Visualization: Safe Quenching Workflow

Quench_Flow Waste Waste Silane Dilution 1. Dilute with Toluene/Hexane Waste->Dilution In Fume Hood Cooling 2. Cool to 0°C (Ice Bath) Dilution->Cooling Alcohol 3. Add Isopropanol (Slow Dropwise) Cooling->Alcohol Exothermic! Base 4. Add NaHCO3 (Neutralize) Alcohol->Base Gas Evolution Stops Disposal 5. Halogenated Waste Stream Base->Disposal

Figure 2: Controlled hydrolysis workflow. Dilution and cooling are critical prerequisites to preventing thermal runaway.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not use water initially if neat chemical is on skin? NO.[1] IMMEDIATE FLUSH. The reaction heat is damaging, but the chemical burn is worse. Flush with water for 15+ mins. If available, use polyethylene glycol (PEG 400) first to solubilize, then water.
Eye Contact Flush for 15 minutes holding eyelids open. Seconds count. Seek medical attention immediately (Opthalmologist).
Spill (< 10mL) Cover with dry sand or Vermiculite. Do not use standard clay kitty litter (often contains moisture). Scoop into a dry container.
Fire DO NOT USE WATER. Water will accelerate the fire by releasing HCl and potentially Hydrogen. Use CO2 or Dry Chemical extinguishers.[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86608, 2-Bromoethyltrichlorosilane. PubChem. [Link]

  • Gelest, Inc. (2020). Silane Handling & Safety Guide. Gelest Safety Resources.[4] [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Chlorosilanes. MIT EHS SOP Library. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoethyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
2-Bromoethyltrichlorosilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.